molecular formula C12H11N3O2 B071429 2-Phenoxypyridine-3-carbohydrazide CAS No. 175135-01-0

2-Phenoxypyridine-3-carbohydrazide

Cat. No.: B071429
CAS No.: 175135-01-0
M. Wt: 229.23 g/mol
InChI Key: LZIVTMKZXYGBTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxypyridine-3-carbohydrazide is a sophisticated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique molecular scaffold that combines a pyridine ring, a phenoxy ether linkage, and a reactive hydrazide functional group. This structure makes it a versatile precursor for the synthesis of diverse heterocyclic libraries, particularly in the development of novel kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The reactive carbohydrazide moiety serves as a key handle for the construction of various derivatives, such as 1,3,4-oxadiazoles, pyrazoles, and acyl hydrazones, via condensation reactions with aldehydes or cyclization processes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenoxypyridine-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c13-15-11(16)10-7-4-8-14-12(10)17-9-5-2-1-3-6-9/h1-8H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZIVTMKZXYGBTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383943
Record name 2-phenoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727955
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175135-01-0
Record name 3-Pyridinecarboxylic acid, 2-phenoxy-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-phenoxypyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Phenoxypyridine-3-carbohydrazide synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-Phenoxypyridine-3-carbohydrazide

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing 2-phenoxypyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary synthetic route is a multi-step process commencing with the formation of a 2-phenoxypyridine core, followed by functional group manipulations to introduce the carbohydrazide moiety. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each stage. The synthesis hinges on three key transformations: a copper-catalyzed Ullmann condensation to form the crucial C-O ether linkage, a Fischer-Speier esterification of the resulting carboxylic acid, and a final hydrazinolysis of the ester intermediate. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights and authoritative references to ensure scientific integrity and reproducibility.

Introduction: Significance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, such as aqueous solubility. The functionalization of the pyridine ring allows for the precise tuning of a molecule's steric and electronic properties to optimize interactions with biological targets. 2-Phenoxypyridine-3-carbohydrazide, in particular, serves as a versatile building block for synthesizing more complex molecules, including potential kinase inhibitors, anti-inflammatory agents, and other bioactive compounds.[1][2] The carbohydrazide functional group is a key pharmacophore that can engage in multiple hydrogen bonding interactions and is a precursor for synthesizing various heterocyclic systems like oxadiazoles and pyrazoles.[3]

Retrosynthetic Analysis and Strategic Overview

A logical retrosynthetic analysis of the target molecule, 2-phenoxypyridine-3-carbohydrazide, reveals a straightforward and robust synthetic strategy. The carbohydrazide can be readily formed from the corresponding ester via hydrazinolysis. The ester, in turn, is derived from its parent carboxylic acid. The core synthetic challenge lies in the construction of the 2-phenoxypyridine-3-carboxylic acid scaffold, which is most effectively achieved through a C-O cross-coupling reaction.

G Target 2-Phenoxypyridine-3-carbohydrazide Ester Methyl 2-phenoxynicotinate Target->Ester Hydrazinolysis Acid 2-Phenoxynicotinic Acid Ester->Acid Esterification Halopyridine 2-Chloronicotinic Acid Acid->Halopyridine Ullmann Condensation Phenol Phenol Acid->Phenol

Figure 1: Retrosynthetic pathway for 2-phenoxypyridine-3-carbohydrazide.

This analysis leads to a three-step forward synthesis, which forms the core of this guide. Each step is a classic, well-understood transformation in organic chemistry, ensuring a high degree of reliability.

Core Synthetic Pathway: A Three-Step Approach

The most established route to 2-phenoxypyridine-3-carbohydrazide involves three distinct chemical transformations. This linear synthesis is highly modular, allowing for optimization at each stage.

G cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Hydrazinolysis A 2-Chloronicotinic Acid + Phenol B 2-Phenoxynicotinic Acid A->B Cu Catalyst, Base High Temperature C 2-Phenoxynicotinic Acid D Methyl 2-phenoxynicotinate C->D Methanol, H₂SO₄ Reflux E Methyl 2-phenoxynicotinate F 2-Phenoxypyridine-3-carbohydrazide E->F Hydrazine Hydrate Ethanol, Reflux

Figure 2: The three-step forward synthesis workflow.

Part 1: Synthesis of 2-Phenoxynicotinic Acid via Ullmann Condensation

The Ullmann condensation is a cornerstone of C-O bond formation, particularly for constructing diaryl ethers.[4][5] The reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol.[6] In this case, 2-chloronicotinic acid is coupled with phenol.

Causality and Mechanistic Insights: The reaction traditionally requires stoichiometric amounts of copper and high temperatures (often >200 °C) in polar aprotic solvents.[6] Modern iterations utilize soluble copper catalysts with ligands, which can lower the required temperature and catalyst loading. The mechanism involves the formation of a copper(I) phenoxide intermediate, which then undergoes oxidative addition to the aryl halide, followed by reductive elimination to yield the diaryl ether product.[5] The presence of an electron-withdrawing group (the carboxylic acid) on the pyridine ring activates the halide for nucleophilic substitution.

ParameterConditionRationale
Aryl Halide 2-Chloronicotinic AcidCommercially available and activated by the adjacent carboxylic acid.
Nucleophile PhenolThe source of the phenoxy group.
Catalyst Copper(I) iodide (CuI), Copper powderClassic and effective catalysts for this transformation.[6]
Base Potassium Carbonate (K₂CO₃)Neutralizes the phenolic proton and the HCl byproduct.
Solvent DMF, NMP, or PyridineHigh-boiling polar aprotic solvents that solubilize reactants.[6]
Temperature 150-200 °CSufficient thermal energy to overcome the activation barrier.

Experimental Protocol: Synthesis of 2-Phenoxynicotinic Acid

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloronicotinic acid (1.0 eq), phenol (1.2 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous pyridine as the solvent.

  • Heat the reaction mixture to reflux (approx. 115 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a beaker of ice-water.

  • Acidify the aqueous mixture to pH 2-3 with concentrated HCl. This will precipitate the product.

  • Filter the resulting solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

  • The crude 2-phenoxynicotinic acid[7][8][9][10] can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Part 2: Esterification of 2-Phenoxynicotinic Acid

With the core scaffold in hand, the next step is to convert the carboxylic acid into an ester, which is a more suitable precursor for hydrazinolysis. The Fischer-Speier esterification is a classic and acid-catalyzed method for this purpose.[11][12]

Causality and Mechanistic Insights: The reaction is an equilibrium process.[13] To drive the reaction toward the ester product, a large excess of the alcohol (in this case, methanol) is used. The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon.[12] The nucleophilic alcohol then attacks this carbon, and after a series of proton transfers, a molecule of water is eliminated to form the ester.[13]

G cluster_mech Fischer Esterification Mechanism RCOOH R-COOH Protonated_RCOOH R-C(OH)₂⁺ RCOOH->Protonated_RCOOH + H⁺ Tetrahedral_Intermediate R-C(OH)₂(OCH₃)H⁺ Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Methanol CH₃OH Proton_Transfer R-C(OH)(OH₂⁺)(OCH₃) Tetrahedral_Intermediate->Proton_Transfer Proton Transfer Ester_H2O Ester + H₂O Proton_Transfer->Ester_H2O - H⁺, - H₂O

Figure 3: Simplified mechanism of Fischer-Speier esterification.

Experimental Protocol: Synthesis of Methyl 2-phenoxynicotinate

  • Suspend 2-phenoxynicotinic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 2-phenoxynicotinate.

  • The product can be purified by column chromatography on silica gel if necessary.

Part 3: Hydrazinolysis to 2-Phenoxypyridine-3-carbohydrazide

The final step is the conversion of the methyl ester to the target carbohydrazide. This is a nucleophilic acyl substitution reaction using hydrazine hydrate.[14]

Causality and Mechanistic Insights: Hydrazine is a potent nucleophile. The reaction proceeds by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, eliminating methanol as a leaving group to form the stable carbohydrazide product. The reaction is typically driven to completion by heating.

Experimental Protocol: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

  • Dissolve methyl 2-phenoxynicotinate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 6-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to afford pure 2-phenoxypyridine-3-carbohydrazide.

Safety and Handling Considerations

  • Ullmann Condensation: This reaction involves high temperatures and high-boiling solvents like pyridine or DMF. It should be performed in a well-ventilated fume hood. Copper catalysts can be toxic.

  • Thionyl Chloride: While not used in the primary route described, an alternative esterification path involves converting the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂).[15] Thionyl chloride is highly corrosive and reacts violently with water, releasing toxic gases.[16] Extreme caution is required.

  • Hydrazine Hydrate: Hydrazine is toxic, corrosive, and a suspected carcinogen. All manipulations should be carried out in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Conclusion

The synthesis of 2-phenoxypyridine-3-carbohydrazide is reliably achieved through a robust, three-step sequence. The pathway leverages classic, well-understood organic transformations: the Ullmann condensation for the key C-O bond formation, Fischer-Speier esterification, and subsequent hydrazinolysis. Each step is high-yielding and uses readily available starting materials, making this an efficient and practical route for laboratory-scale and potential scale-up production. This guide provides the foundational knowledge and detailed protocols necessary for researchers to successfully synthesize this valuable heterocyclic building block for applications in drug discovery and development.

References

  • Wikipedia. Ullmann condensation. [Link]

  • PrepChem.com. Synthesis of 2-chloropyridine-3-carbonyl chloride. [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • Slideshare. Ullmann reaction. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123450, 2-Phenoxynicotinic acid. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • ChemBK. 2-Chloropyridine-3-carbonyl chloride. [Link]

  • National Institutes of Health. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

  • Wikipedia. Fischer–Speier esterification. [Link]

  • Medknow Publications. Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • National Institute of Standards and Technology. 2-Phenoxynicotinic acid. [Link]

  • Chemistry LibreTexts. Other Reactions of Phenol. [Link]

  • Chemguide. esterification - alcohols and carboxylic acids. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • ResearchGate. (PDF) Synthesis and Deprotonation of 2-(Pyridyl)phenols and 2-(Pyridyl)anilines. [Link]

  • ResearchGate. (PDF) Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. [Link]

  • MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

  • ChemRxiv. Amination of Phenols and Halophenols via Pyridinium–Iridium Dual Photocatalysis. [Link]

  • CORE. One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. [Link]

  • YouTube. Esterification of alcohols | Alcohols, phenols and acids | Grade 12 | Chemistry. [Link]

  • Chemguide. some more reactions of phenol. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

  • Google Patents. Process for preparing 2-halogeno nicotinic acids.
  • National Institutes of Health. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. [Link]

  • National Center for Biotechnology Information. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

  • MDPI. One-Pot Synthesis of 1,3,4-Oxadiazines from Acylhydrazides and Allenoates. [Link]

  • Google Patents.
  • National Institutes of Health. Synthesis of Phenol–Pyridinium Salts Enabled by Tandem Electron Donor–Acceptor Complexation and Iridium Photocatalysis. [Link]

  • ResearchGate. Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis: The Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1. [Link]

  • National Institutes of Health. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. [Link]articles/PMC8955210/)

Sources

physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Phenoxypyridine-3-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Phenoxypyridine-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its hybrid structure, incorporating a pyridine ring, a phenoxy ether linkage, and a carbohydrazide moiety. This guide provides a comprehensive analysis of its core physicochemical properties. While specific experimental data for this exact molecule is not extensively published, this document synthesizes information from analogous structures and established analytical principles to provide a robust predictive profile. We will delve into its structural features, predicted acidity and lipophilicity, anticipated spectroscopic characteristics, and the standard methodologies for their empirical determination. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound or its derivatives.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and fundamental properties. 2-Phenoxypyridine-3-carbohydrazide (CAS No. 175135-01-0) is comprised of a pyridine core substituted at the 2-position with a phenoxy group and at the 3-position with a carbohydrazide functional group.[1][2]

The carbohydrazide group (-CONHNH₂) is a key pharmacophore known for its versatile biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[3][4] The phenoxypyridine scaffold is also prevalent in pharmacologically active molecules. The combination of these moieties suggests a potential for novel biological activities.

A summary of its core identifiers is presented in Table 1.

Table 1: Core Identifiers for 2-Phenoxypyridine-3-carbohydrazide

PropertyValueSource(s)
IUPAC Name 2-phenoxypyridine-3-carbohydrazide-
CAS Number 175135-01-0[1][2]
Molecular Formula C₁₂H₁₁N₃O₂[2]
Molecular Weight 229.24 g/mol Calculated
Canonical SMILES C1=CC=C(C=C1)OC2=C(C=CC=N2)C(=O)NN-

Predicted Physicochemical Properties

Acidity and Basicity (pKa)

The pKa value is critical as it dictates the ionization state of a molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding.[5] 2-Phenoxypyridine-3-carbohydrazide has two primary ionizable centers:

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can accept a proton, making it basic. The pKa of pyridine itself is ~5.2. The electron-withdrawing nature of the adjacent phenoxy and carbohydrazide groups is expected to decrease the basicity, lowering the pKa of the conjugate acid.

  • The Hydrazide Group: The hydrazide moiety has both weakly acidic (N-H) and weakly basic (-NH₂) character.

Computational methods, such as those based on Density Functional Theory (DFT) or isodesmic reactions, are powerful tools for predicting the pKa of pyridine derivatives with reasonable accuracy (root-mean-square deviations often less than 0.8 pKa units).[6][7][8] Based on studies of similar pyridine derivatives, we can predict two primary pKa values.

Table 2: Predicted pKa Values and Ionization Behavior

Ionizable GroupPredicted pKa RangePredominant State at pH 7.4Rationale
Pyridinium ion (BH⁺)2.5 - 4.0Neutral (Pyridine)Electron-withdrawing substituents decrease the basicity of the pyridine nitrogen compared to pyridine.[5]
Hydrazide (N-H)11.0 - 12.5Neutral (-CONHNH₂)The N-H proton of the hydrazide is weakly acidic and requires a strong base for deprotonation.

At physiological pH (~7.4), the molecule is expected to be predominantly in its neutral, uncharged form, which is favorable for cell membrane penetration.[5]

Lipophilicity (logP)

The octanol-water partition coefficient (logP) is the standard measure of a compound's lipophilicity, which governs its ability to cross biological membranes.[9][10] A logP value between 1 and 3 is often considered optimal for oral bioavailability.

LogP can be calculated using fragment-based methods, where the contributions of individual atoms and functional groups are summed.[11][12][13] The XLogP3 value for the parent 2-phenoxypyridine is 2.4.[14] The addition of the polar carbohydrazide group will decrease the lipophilicity.

Table 3: Predicted Lipophilicity

ParameterPredicted ValueMethodological Basis
cLogP 1.5 - 2.5Fragment-based calculation. The lipophilic phenoxy and pyridine groups are balanced by the hydrophilic carbohydrazide moiety. This value suggests a good balance between aqueous solubility and membrane permeability.[10][12]

Synthesis and Spectroscopic Characterization

General Synthesis Route

Carbohydrazide derivatives are commonly synthesized from their corresponding esters.[4][15] A plausible and efficient synthesis for 2-Phenoxypyridine-3-carbohydrazide would involve a two-step process starting from 2-chloro-3-cyanopyridine.

G A 2-Chloro-3-cyanopyridine + Phenol B Nucleophilic Aromatic Substitution (Base, e.g., K₂CO₃, DMF) A->B Step 1 C 2-Phenoxy-3-cyanopyridine B->C D Acid or Base Hydrolysis C->D Step 2 E 2-Phenoxypyridine-3-carboxylic Acid D->E F Esterification (e.g., EtOH, H₂SO₄) E->F Step 3 G Ethyl 2-phenoxypyridine-3-carboxylate F->G H Hydrazinolysis (Hydrazine Hydrate, EtOH, Reflux) G->H Step 4 I 2-Phenoxypyridine-3-carbohydrazide H->I

Caption: Plausible synthetic workflow for 2-Phenoxypyridine-3-carbohydrazide.

Anticipated Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

IR spectroscopy is used to identify the functional groups present in a molecule.[16] The spectrum of 2-Phenoxypyridine-3-carbohydrazide is expected to show characteristic absorption bands.

Table 4: Anticipated IR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Notes
N-H (Amide/Hydrazide) Stretching3200 - 3400Two distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[16]
C=O (Amide I) Stretching1660 - 1690This strong absorption is characteristic of the carbohydrazide carbonyl group.[16]
N-H (Amide II) Bending1515 - 1560A strong band resulting from N-H bending coupled with C-N stretching.[17]
C=C, C=N (Aromatic) Stretching1400 - 1600Multiple sharp bands corresponding to the pyridine and phenyl rings.
C-O-C (Aryl Ether) Asymmetric Stretching1200 - 1250A strong, characteristic band for the phenoxy ether linkage.

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. Chemical shifts are predicted relative to tetramethylsilane (TMS).

  • ¹H NMR: The spectrum would show distinct signals for the aromatic protons on both the phenoxy and pyridine rings (typically in the 7.0-8.5 ppm range). The amide (CONH) and amine (NH₂) protons would appear as broad singlets, likely downfield, and their position would be sensitive to the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon of the hydrazide would be the most downfield signal (around 160-170 ppm). Aromatic carbons would resonate in the 110-160 ppm region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Under electron impact (EI) ionization, characteristic fragmentation would likely involve:

  • Cleavage of the phenoxy group, leading to a prominent ion corresponding to the pyridyl-carbohydrazide fragment.[18][19]

  • Loss of the carbohydrazide moiety.

  • Standard fragmentation of the aromatic rings.

Experimental Protocols for Physicochemical Characterization

To move from prediction to empirical data, standardized experimental protocols are required.

Determination of Melting Point
  • Principle: The melting point is a key indicator of purity.

  • Methodology:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The tube is placed in a calibrated melting point apparatus.

    • The temperature is raised slowly (1-2 °C/min) near the expected melting point.

    • The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.

Solubility Determination
  • Principle: Assessing solubility in various solvents is crucial for formulation and analytical method development.

  • Methodology (Thermodynamic Solubility):

    • An excess amount of the compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

    • The suspension is agitated at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The suspension is filtered or centrifuged to remove undissolved solid.

    • The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as HPLC-UV.

pKa Determination by Potentiometric Titration
  • Principle: This method measures the change in pH of a solution of the compound upon the addition of a titrant (acid or base).

  • Methodology:

    • The compound is dissolved in a suitable solvent, typically a water/co-solvent mixture (e.g., water/methanol).

    • A calibrated pH electrode is immersed in the solution.

    • The solution is titrated with a standardized solution of HCl (to determine basic pKa) or NaOH (to determine acidic pKa).

    • The pH is recorded after each addition of titrant.

    • The pKa is determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

G cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Dissolve compound in water/co-solvent B Titrate with standardized acid/base A->B C Record pH after each addition B->C D Plot pH vs. Titrant Volume C->D E Determine pKa from inflection point D->E

Caption: Experimental workflow for potentiometric pKa determination.

logP Determination by Shake-Flask Method
  • Principle: The classic method directly measures the partitioning of a compound between n-octanol and water.[9]

  • Methodology:

    • n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by mixing and allowing the phases to separate.

    • A known amount of the compound is dissolved in one of the phases.

    • The two phases are combined in a flask and shaken vigorously until equilibrium is achieved.

    • The mixture is centrifuged to ensure complete phase separation.

    • The concentration of the compound in both the aqueous and octanol phases is measured (e.g., by HPLC-UV).

    • LogP is calculated as log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Conclusion

2-Phenoxypyridine-3-carbohydrazide is a molecule with significant potential, warranting further investigation. This guide provides a comprehensive physicochemical profile based on established scientific principles and data from analogous compounds. The predicted properties—moderate lipophilicity and a predominantly neutral state at physiological pH—suggest that it is a promising candidate for drug development. The outlined experimental protocols provide a clear roadmap for researchers to empirically validate these predictions and to perform the necessary characterization for advancing this compound through the discovery pipeline.

References

  • S.G. Wilkinson, "The Determination of Hydrazino-Hydrazide Groups," Pergamon Press, 1966. [URL: https://www.elsevier.com/books/the-determination-of-hydrazino-hydrazide-groups/ashworth/978-0-08-011859-0]
  • Chemaxon, "LogP and logD calculations," Chemaxon Docs. [URL: https://docs.chemaxon.com/latest/calculators-and-predictors/logp-logd-and-plogd.html]
  • A. Atalay et al., "Determination of the pKa values of some pyridine derivatives by computational methods," Bulgarian Chemical Communications, 2019. [URL: https://www.researchgate.
  • P. Mech et al., "Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile," The Journal of Physical Chemistry A, 2020. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b10312]
  • M.R.F. Ashworth, "The Determination of Hydrazino–Hydrazide Groups," Elsevier, 1965. [URL: https://www.sciencedirect.
  • Organic Chemistry Portal, "cLogP Calculation - Osiris Property Explorer." [URL: https://www.organic-chemistry.org/prog/peo/clogp.html]
  • R. Casasnovas et al., "Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods," Semantic Scholar, 2011. [URL: https://www.semanticscholar.org/paper/Absolute-and-relative-pKa-calculations-of-mono-and-Casasnovas-Fern%C3%A1ndez/12066847c21e649646b52780e925916053e19833]
  • mzCloud, "N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide," mzCloud, 2018. [URL: https://www.mzcloud.org/compound/N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide/C19H15ClN4O3/GN033758]
  • P. Mech et al., "Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile," ACS Publications, 2019. [URL: https://pubs.acs.org/doi/10.1021/acs.jpca.9b10312]
  • Agency for Toxic Substances and Disease Registry, "Analytical Methods for Hydrazines," ATSDR, 1997. [URL: https://www.
  • J. Ho, "Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods," PeerJ, 2014. [URL: https://peerj.com/articles/577/]
  • ACD/Labs, "LogP—Making Sense of the Value," ACD/Labs. [URL: https://www.acdlabs.com/resources/knowledgebase/logp-making-sense-of-the-value/]
  • Molinspiration, "logP - octanol-water partition coefficient calculation." [URL: https://www.
  • Molbase, "2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | CAS No.175135-01-0 Synthetic Routes." [URL: https://www.molbase.
  • Chemaxon, "LogP and logD calculations," Documentation 16.7.4.0, Chemaxon. [URL: https://docs.chemaxon.
  • I.A. Revel'skii et al., "Chromatographic methods of determining hydrazine and its polar derivatives," ResearchGate, 2015. [URL: https://www.researchgate.
  • National Center for Biotechnology Information, "2-Phenoxypyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/78510]
  • M.B. Gumpu et al., "Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide," Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434076/]
  • Sigma-Aldrich, "2-Phenoxypyridine | 4783-68-0." [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/4783-68-0]
  • W. McBride et al., "Potentiometric Analytical Methods for Hydrazino Compounds. Sydrazine Sulfate," Analytical Chemistry, 1952. [URL: https://pubs.acs.org/doi/abs/10.1021/ac60113a042]
  • Local Pharma Guide, "CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | C12H11N3O2." [URL: https://www.localpharmaguide.com/cas/175135-01-0]
  • Y. Wang et al., "Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists," Bioorganic & Medicinal Chemistry, 2022. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8817296/]
  • Chemazone, "N'-(2-phenoxypropanoyl)pyridine-3-carbohydrazide." [URL: https://www.chemazone.com/product/175.257.647]
  • EvitaChem, "N'-[2-(2-methoxyphenoxy)acetyl]pyridine-4-carbohydrazide." [URL: https://www.evitachem.com/product/evt-5119429]
  • M. Zarei et al., "A Review on Synthesis of Carbohydrazide Derivatives," Asian Journal of Green Chemistry, 2021. [URL: https://www.ajgreenchem.com/article_135973.html]
  • P. Patel et al., "Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents," Indian Journal of Pharmaceutical Sciences, 2009. [URL: https://www.researchgate.
  • National Center for Biotechnology Information, "Pyridine-2-carboxylic acid N'-[2-(4-methoxy-phenoxy)-acetyl]-hydrazide," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/774167]
  • A. Khan et al., "Synthesis of new pyridine carbohydrazide derivatives," ResearchGate, 2022. [URL: https://www.researchgate.
  • A.M. El-Apasery et al., "Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones," Journal of the Chinese Chemical Society, 2003. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9059501/]
  • M. Zarei et al., "A Review on Synthesis of Carbohydrazide Derivatives," Asian Journal of Green Chemistry, 2023. [URL: https://www.ajgreenchem.com/article_165988.html]
  • National Center for Biotechnology Information, "2-(Phenylazo)pyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4313470]
  • M.W. George et al., "Probing intraligand and charge transfer excited states of fac-[Re(R)(CO)3(CO2Et-dppz)]+... using time-resolved infrared spectroscopy," Photochemical & Photobiological Sciences, 2007. [URL: https://pubmed.ncbi.nlm.nih.gov/17973047/]
  • G. Cera et al., "Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][20][21]benzothiazepin-1-ones under electron impact ionization conditions," Rapid Communications in Mass Spectrometry, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15042618/]

  • A. Osburn et al., "Carboxylate-assisted C–H activation of phenylpyridines with copper, palladium and ruthenium: a mass spectrometry and DFT study," Dalton Transactions, 2017. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5403623/]
  • E. Burgueño-Tapia et al., "1H, 13C and 15N NMR assignments of phenazopyridine derivatives," Magnetic Resonance in Chemistry, 2005. [URL: https://pubmed.ncbi.nlm.nih.gov/15625718/]
  • Y. Ling et al., "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry," Journal of Mass Spectrometry, 2012. [URL: https://pubmed.ncbi.nlm.nih.gov/22903784/]
  • M.A. Bennett et al., "Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry," Journal of Mass Spectrometry, 2004. [URL: https://pubmed.ncbi.nlm.nih.gov/15236006/]
  • National Center for Biotechnology Information, "2-(2-Phenoxyphenoxy)pyridine," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/19932392]
  • J. Jang et al., "1H NMR spectra of (a) Azopy-OH and (b) Azopy-BZ," ResearchGate, 2016. [URL: https://www.researchgate.net/figure/1-H-NMR-spectra-of-a-Azopy-OH-and-b-Azopy-BZ_fig1_303387870]
  • M.W. George et al., "Probing intraligand and charge transfer excited states of fac-[Re(R)(CO)3(CO2Et-dppz)]+... using time-resolved infrared spectroscopy," Photochemical & Photobiological Sciences, 2007. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/pp/b705002j]
  • ChemicalBook, "2-Methoxypyridine(1628-89-3) 1H NMR spectrum." [URL: https://www.chemicalbook.com/spectrum/1628-89-3_1HNMR.htm]
  • National Center for Biotechnology Information, "Phenazopyridine Hydrochloride," PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Phenazopyridine-hydrochloride]
  • S. Saraf et al., "INFRARED SPECTRA OF PHENOTHIAZINES," Journal of the Iraqi Chemical Society, 1980. [URL: https://www.iasj.net/iasj/download/c310c149d5a083b4]
  • ChemicalBook, "Phenazopyridine hydrochloride | 136-40-3." [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0415453.htm]

Sources

Unveiling the Biological Landscape of 2-Phenoxypyridine-3-carbohydrazide: A-Hypothesis-Driven Approach to Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

The compound 2-Phenoxypyridine-3-carbohydrazide represents a novel chemical entity with significant therapeutic potential, owing to its hybrid structure combining a phenoxypyridine core with a carbohydrazide side chain. While direct biological data for this specific molecule is not yet prevalent in published literature, its constituent moieties are well-represented in a variety of bioactive compounds. This technical guide provides a comprehensive, hypothesis-driven framework for the systematic identification and validation of its potential biological targets. By dissecting the molecule into its key structural components—the phenoxypyridine scaffold and the pyridine-3-carbohydrazide functional group—we can infer a range of plausible mechanisms and targets based on established structure-activity relationships (SAR).[1][2][3] This whitepaper is intended for researchers, scientists, and drug development professionals, offering a strategic roadmap from initial broad-based screening to specific, target-oriented validation assays.

Introduction: A Molecule of Inferred Potential

The quest for novel therapeutics often begins with compounds of unique structural architecture. 2-Phenoxypyridine-3-carbohydrazide is one such molecule. Its phenoxypyridine component is found in molecules targeting purinergic receptors and receptor tyrosine kinases, while the carbohydrazide and specifically the pyridine-carbohydrazide motif, is a known pharmacophore in antitubercular, anticonvulsant, and anticancer agents.[4][5] This structural duality suggests a rich, yet unexplored, polypharmacological potential.

This guide eschews a rigid template, instead adopting a logical, multi-pronged strategy for target discovery. We will first explore a target-agnostic, phenotypic screening approach to cast a wide net for biological activity. Subsequently, we will delve into a series of hypothesis-driven investigations based on SAR analysis of the molecule's core components. For each potential target, we provide the scientific rationale, detailed experimental protocols, and the logic behind the proposed validation workflow.

PART 1: The Unbiased Starting Point: Phenotypic Screening

Before pursuing specific, hypothesis-driven targets, a target-agnostic approach is invaluable. Phenotypic screening allows for the discovery of a compound's effect in a complex biological system, such as a whole cell or organism, without a priori knowledge of the specific molecular target.[6][7][8][9] This method is particularly powerful as it can uncover entirely new mechanisms of action and ensures that any identified "hit" is active in a physiologically relevant context.[10]

Rationale for Phenotypic Screening

The primary advantage of this approach is its ability to identify compounds that produce a desired biological outcome (e.g., cancer cell death, inhibition of bacterial growth, reduction in inflammatory markers) directly.[7][9] Target deconvolution can then be performed retrospectively to identify the molecular mechanism. Given the novelty of 2-Phenoxypyridine-3-carbohydrazide, a broad screening panel is recommended.

Recommended Phenotypic Screening Platforms
Assay PlatformDescriptionPotential Phenotypes to Monitor
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify multiple cellular parameters simultaneously.Cell viability, apoptosis (caspase activation, nuclear condensation), cell cycle arrest, mitochondrial membrane potential, neurite outgrowth, cytoskeletal rearrangement.
Antimicrobial Whole-Cell Screening Exposing various bacterial or fungal strains to the compound and measuring growth inhibition.[11][12][13][14]Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria (e.g., M. tuberculosis, S. aureus) and fungi (e.g., C. albicans).
Cytokine Release Assays Treating immune cells (e.g., PBMCs, macrophages) with an inflammatory stimulus in the presence of the compound.Inhibition or modulation of key pro-inflammatory (TNF-α, IL-6, IL-1β) or anti-inflammatory (IL-10) cytokines.
Zebrafish Larvae Models A whole-organism model for observing developmental toxicity, neuroactivity, or angiogenesis effects in a complex vertebrate system.Seizure-like behavior in a PTZ-induced model, inhibition of vascular development, morphological changes.
Experimental Workflow: High-Content Apoptosis Screening

This protocol outlines a primary screen to identify pro-apoptotic activity in a cancer cell line (e.g., HeLa or A549).

  • Cell Plating : Seed HeLa cells in 384-well, clear-bottom imaging plates at a density of 2,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment : Prepare a 10-point, 3-fold serial dilution of 2-Phenoxypyridine-3-carbohydrazide in DMSO, starting from 100 µM. Add the compound dilutions to the cell plates. Include Staurosporine (1 µM) as a positive control and 0.1% DMSO as a negative (vehicle) control.

  • Incubation : Incubate the plates for 24 hours.

  • Staining : Add a staining solution containing Hoechst 33342 (for nuclear morphology), YO-PRO-1 Iodide (for membrane permeability/early apoptosis), and Mitotracker Red CMXRos (for mitochondrial membrane potential). Incubate for 30 minutes.

  • Imaging : Acquire images using a high-content imaging system with appropriate filter sets for each dye. Capture at least four fields of view per well.

  • Image Analysis : Use automated image analysis software to segment cells based on the nuclear stain and quantify parameters such as:

    • Total cell count (nuclear count).

    • Nuclear intensity and area (condensation).

    • YO-PRO-1 intensity (membrane permeability).

    • Mitochondrial texture and intensity.

  • Data Analysis : Calculate the percentage of apoptotic cells for each concentration. Determine the EC₅₀ (half-maximal effective concentration) for apoptosis induction.

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis plate Seed HeLa Cells in 384-well plates treat Add Compound to Cells (24h Incubation) plate->treat compound Prepare Serial Dilution of Compound compound->treat stain Stain with Fluorescent Dyes (Hoechst, YO-PRO-1, Mitotracker) treat->stain image High-Content Imaging stain->image analyze Automated Image Analysis (Cell Count, Apoptosis Markers) image->analyze data Calculate EC50 analyze->data

Workflow for High-Content Phenotypic Screening.

PART 2: Hypothesis-Driven Target Identification & Validation

Based on the structure of 2-Phenoxypyridine-3-carbohydrazide, we can formulate several hypotheses regarding its potential molecular targets. The following sections detail the rationale and experimental validation protocols for each hypothesized target class.

Hypothesis I: Inhibition of Purinergic Receptor P2Y1
  • Rationale : The 2-phenoxypyridine scaffold is a known core structure in antagonists of the P2Y1 receptor, a G-protein coupled receptor involved in ADP-driven platelet aggregation.[15] Antagonism of P2Y1 is a validated strategy for developing antithrombotic agents with a potentially lower bleeding risk compared to P2Y12 inhibitors.[16][17][18] The structural similarity of our topic compound to known P2Y1 antagonists makes this a primary hypothesis to investigate.

  • Experimental Protocol: Calcium Flux Assay in P2Y1-Expressing Cells

    This assay measures the inhibition of ADP-induced calcium mobilization in a cell line stably expressing the human P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).[19]

    • Cell Preparation : Culture 1321N1-hP2Y1 cells to ~80% confluency. Harvest the cells and resuspend in assay buffer.

    • Dye Loading : Incubate the cell suspension with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45 minutes at 37°C in the dark to allow for dye uptake and de-esterification.

    • Compound Incubation : Dispense the dye-loaded cells into a 384-well plate. Add varying concentrations of 2-Phenoxypyridine-3-carbohydrazide or a known P2Y1 antagonist (e.g., MRS2500) as a positive control. Incubate for 15 minutes at room temperature.

    • Agonist Stimulation & Signal Reading : Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds.

    • Inject a solution of ADP (at its EC₈₀ concentration, predetermined) into each well to stimulate the P2Y1 receptor.

    • Immediately and continuously record the fluorescence signal for 90-120 seconds to capture the transient increase in intracellular calcium.

    • Data Analysis : Calculate the percentage inhibition of the ADP-induced calcium response for each concentration of the test compound. Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

G cluster_prep Cell & Compound Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cells Culture & Harvest P2Y1-expressing cells dye Load cells with Fluo-4 AM calcium dye cells->dye plate Plate cells and add test compound dye->plate baseline Read Baseline Fluorescence plate->baseline stim Inject ADP (Agonist) baseline->stim read Record Kinetic Fluorescence Signal stim->read inhibit Calculate % Inhibition of Calcium Signal read->inhibit ic50 Determine IC50 Value inhibit->ic50

P2Y1 Antagonist Validation via Calcium Flux Assay.
Hypothesis II: Inhibition of Mycobacterial Enoyl-ACP Reductase (InhA)
  • Rationale : The pyridine-carbohydrazide substructure is highly analogous to isoniazid (pyridine-4-carbohydrazide), a cornerstone pro-drug for treating tuberculosis.[20] Isoniazid is activated by the catalase-peroxidase KatG to form an adduct with NAD+, which then potently inhibits InhA, an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis.[20][21][22][23] It is plausible that 2-Phenoxypyridine-3-carbohydrazide could act as a direct inhibitor of InhA, bypassing the need for KatG activation and thus potentially being effective against isoniazid-resistant strains.[21]

  • Experimental Protocol: In Vitro InhA Enzymatic Assay

    This spectrophotometric assay measures the NADH-dependent reduction of a substrate by purified recombinant InhA enzyme.[24][25]

    • Reagent Preparation :

      • Assay Buffer: 30 mM PIPES, 150 mM NaCl, pH 6.8.

      • Enzyme: Purified recombinant M. tuberculosis InhA.

      • Cofactor: NADH solution.

      • Substrate: 2-trans-dodecenoyl-CoA (DD-CoA) solution.

      • Test Compound: 2-Phenoxypyridine-3-carbohydrazide dissolved in DMSO.

    • Assay Reaction :

      • In a 96-well UV-transparent plate, add assay buffer, NADH, and the test compound at various concentrations.

      • Add the InhA enzyme to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

      • Initiate the reaction by adding the DD-CoA substrate.

    • Signal Detection : Immediately measure the decrease in absorbance at 340 nm (corresponding to the oxidation of NADH to NAD+) every 30 seconds for 15-20 minutes using a microplate spectrophotometer.

    • Data Analysis :

      • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve for each concentration.

      • Determine the percentage inhibition relative to the DMSO control.

      • Plot percentage inhibition against the logarithm of the compound concentration and fit the data to determine the IC₅₀ value.

G cluster_setup Assay Setup cluster_run Reaction & Measurement cluster_calc Data Calculation mix Prepare Reaction Mix: Buffer, NADH, Test Compound add_enzyme Add InhA Enzyme (Pre-incubate 15 min) mix->add_enzyme start Initiate with Substrate (DD-CoA) add_enzyme->start measure Monitor NADH Oxidation (Absorbance at 340 nm) start->measure velocity Calculate Initial Velocity (V₀) measure->velocity inhibition Determine % Inhibition velocity->inhibition ic50 Calculate IC50 Value inhibition->ic50

Workflow for In Vitro InhA Enzyme Inhibition Assay.
Hypothesis III: Inhibition of Mitochondrial Succinate Dehydrogenase (SDH)
  • Rationale : The carbohydrazide moiety is present in various compounds designed as fungicides that target succinate dehydrogenase (SDH, or Complex II) of the mitochondrial electron transport chain.[26] SDH plays a crucial role in both the Krebs cycle and cellular respiration. Its inhibition disrupts cellular energy production and can lead to apoptosis, making it a target for antifungal and anticancer agents.[27][28][29] The structural alerts from the carbohydrazide portion of the molecule warrant an investigation into its potential as an SDH inhibitor.

  • Experimental Protocol: SDH Activity Colorimetric Assay

    This assay measures SDH activity in isolated mitochondria by monitoring the reduction of a colorimetric probe.[27][30]

    • Mitochondria Isolation : Isolate mitochondria from a suitable source (e.g., cultured cells like AALE, or fresh rat liver) using differential centrifugation.

    • Compound Treatment : Resuspend the mitochondrial pellet in assay buffer. In a 96-well plate, add the mitochondrial suspension to wells containing various concentrations of 2-Phenoxypyridine-3-carbohydrazide. Include a known SDH inhibitor (e.g., Malonate or Atpenin A5) as a positive control. Incubate for 10-15 minutes.

    • Reaction Initiation : Add the SDH substrate (succinate) to all wells.

    • Color Development : Immediately add the colorimetric probe solution (containing a tetrazolium salt like MTT or WST-8, which is reduced by SDH to a colored formazan product).

    • Incubation & Measurement : Incubate the plate at 37°C for 1-2 hours. Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT or ~450 nm for WST-8).

    • Data Analysis : Subtract the background absorbance, calculate the percentage inhibition of SDH activity for each compound concentration, and determine the IC₅₀ value.

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis iso Isolate Mitochondria from Cells/Tissue treat Incubate Mitochondria with Test Compound iso->treat add_sub Add Succinate (Substrate) treat->add_sub add_probe Add Colorimetric Probe (e.g., WST-8) add_sub->add_probe incubate Incubate at 37°C add_probe->incubate measure Read Absorbance incubate->measure calc Calculate % Inhibition and IC50 Value measure->calc

Protocol for Mitochondrial SDH Inhibition Assay.
Additional Hypothesized Targets

Based on the broader chemical literature, the following targets also represent plausible avenues for investigation:

  • Protoporphyrinogen Oxidase (PPO) : Certain phenoxypyridine derivatives are potent herbicides that act by inhibiting PPO.[31] An in vitro PPO inhibition assay, measuring the fluorescence of protoporphyrin IX formed from the protoporphyrinogen IX substrate, can be employed.[32][33][34][35]

  • Voltage-Gated Ion Channels : The general scaffold of pyridine-carbohydrazide has been associated with anticonvulsant activity.[36] The molecular targets for such activity often include voltage-gated sodium or calcium channels.[37][38] Electrophysiological studies (e.g., patch-clamp) on cell lines expressing these channels would be the gold-standard validation method.

  • Receptor Tyrosine Kinases (VEGFR-2/c-Met) : 4-phenoxy-pyridine derivatives have been developed as dual inhibitors of VEGFR-2 and c-Met, key targets in oncology.[4] Standard kinase inhibition assays (e.g., LanthaScreen™, HTRF®) using purified recombinant kinases can be used to screen for this activity.

Conclusion and Forward Outlook

The true biological potential of 2-Phenoxypyridine-3-carbohydrazide remains to be unlocked. This guide provides a robust, multi-faceted strategy to systematically probe its mechanism of action. The initial, unbiased phenotypic screen serves as a crucial discovery tool, capable of revealing unexpected activities and prioritizing the most promising therapeutic areas. The subsequent hypothesis-driven assays, grounded in established structure-activity relationships, offer a rational path to confirm or refute specific molecular interactions with high-value drug targets like P2Y1, InhA, and SDH.

Successful identification of a primary target or a compelling phenotype will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the potential development of a novel therapeutic agent. The logical progression of experiments outlined herein provides a clear and efficient roadmap for any research team embarking on the characterization of this promising compound.

References

  • Wikipedia. (n.d.). Phenotypic screening. Retrieved January 13, 2026, from [Link]

  • Technology Networks. (2025, April 24). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved January 13, 2026, from [Link]

  • Creative Biolabs. (n.d.). Phenotypic Screening. Retrieved January 13, 2026, from [Link]

  • Creative Bioarray. (n.d.). Phenotype-Based Drug Screening. Retrieved January 13, 2026, from [Link]

  • Bhatt, S., et al. (2008). Structure−Activity Relationship Studies on N′-Aryl Carbohydrazide P2X7 Antagonists. Journal of Medicinal Chemistry, 51(10), 3030–3034. [Link]

  • Wang, J. M., et al. (1994). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 58(1), 190-192. [Link]

  • Rogawski, M. A. (2006). Molecular targets for antiepileptic drug development. Neurotherapeutics, 3(1), 2-10. [Link]

  • Bhatt, S., et al. (2008). Structure-activity relationship studies on N'-aryl carbohydrazide P2X7 antagonists. Journal of Medicinal Chemistry, 51(10), 3030-4. [Link]

  • Bhatt, L., & G., S. (2020). Evolving targets for anti-epileptic drug discovery. Expert Opinion on Therapeutic Targets, 24(11), 1135-1149. [Link]

  • Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e02700-21. [Link]

  • He, X., et al. (2006). Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides. Bioorganic & Medicinal Chemistry, 14(16), 5489-5497. [Link]

  • Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e02700-21. [Link]

  • Johnson, T. A., & Nunn, C. M. (2021). Union Is Strength: Target-Based and Whole-Cell High-Throughput Screens in Antibacterial Discovery. mBio, 12(6), e0270021. [Link]

  • Wang, J. M., et al. (1994). New Assay Method for Protoporphyrinogen Oxidase Inhibitors Using Chloroplasts Isolated from Spinacia oleracea L. Bioscience, Biotechnology, and Biochemistry, 58(1), 190–192. [Link]

  • ResearchGate. (n.d.). Design rationale for pyridine carbohydrazides with lipophilicity modulation. Retrieved January 13, 2026, from [Link]

  • Lee, S., et al. (2025, October 17). Efficient identification of new small molecules targeting succinate dehydrogenase in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 44(1), 123. [Link]

  • HSC Cores - BookStack. (2023, December 1). Protoporphyrinogen Oxidase Activity Assay. Retrieved January 13, 2026, from [Link]

  • Wikipedia. (n.d.). Anticonvulsant. Retrieved January 13, 2026, from [Link]

  • Musiol-Kroll, E., et al. (2022). A Whole-Cell Assay for Detection of Antibacterial Activity in Actinomycete Culture Supernatants. Methods in Molecular Biology, 2616, 15-23. [Link]

  • Wang, X., et al. (2018). How to Find Candidate Drug-targets for Antiepileptogenic Therapy? Aging and disease, 9(3), 509–523. [Link]

  • ResearchGate. (n.d.). Cell-Based Screening in Antibacterial Discovery. Retrieved January 13, 2026, from [Link]

  • Flipo, M., et al. (2015). Direct inhibitors of InhA active against Mycobacterium tuberculosis. Journal of medicinal chemistry, 58(13), 5293-5305. [Link]

  • Maehara, Y., et al. (1990). [In vitro chemosensitivity test: succinate dehydrogenase inhibition (SDI) test]. Rinsho byori. The Japanese journal of clinical pathology, 38(1), 14-8. [Link]

  • Veyron-Churlet, R., et al. (2008). Probing mechanisms of resistance to the tuberculosis drug isoniazid: Conformational changes caused by inhibition of InhA, the enoyl reductase from Mycobacterium tuberculosis. Protein Science, 17(9), 1579-1586. [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. Retrieved January 13, 2026, from [Link]

  • Jacobson, K. A., et al. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 7(3), 325-40. [Link]

  • ACS Publications. (2025, April 27). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Retrieved January 13, 2026, from [Link]

  • Anwar, M. U., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1187156. [Link]

  • Ali, E., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 19572. [Link]

  • Boyer, J. L., et al. (1996). Identification of competitive antagonists of the P2Y1 receptor. Molecular pharmacology, 50(5), 1323-1329. [Link]

  • SlideServe. (2014, August 20). Enzyme Inhibition Test --- Inhibition of Succinate Dehydrogenase by Oxalate. Retrieved January 13, 2026, from [Link]

  • Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(26), 7645–7650. [Link]

  • ResearchGate. (n.d.). Molecular Targets of Anti-Epileptic Drugs. Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2025, August 20). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved January 13, 2026, from [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 3848. [Link]

  • Machovina, M. M., et al. (2018). InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis. Journal of Biological Chemistry, 293(44), 17178-17189. [Link]

  • Koudelakova, T., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2056. [Link]

  • Wikipedia. (n.d.). Isoniazid. Retrieved January 13, 2026, from [Link]

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3- carbohydrazides. Retrieved January 13, 2026, from [Link]

  • Li, Y., et al. (2022). Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry, 46(20), 9625-9641. [Link]

  • El-Naggar, M., et al. (2022). Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. RSC Advances, 12(48), 31215-31230. [Link]

  • Mohamed, S. S., et al. (2025). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. American Journal of Case Reports and Reviews, 6(1). [Link]

  • Wikipedia. (n.d.). Structure–activity relationship. Retrieved January 13, 2026, from [Link]

  • Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved January 13, 2026, from [Link]

  • GARDP Revive. (n.d.). Structure-activity relationship (SAR). Retrieved January 13, 2026, from [Link]

  • ResearchGate. (2024, December 19). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. Retrieved January 13, 2026, from [Link]

Sources

An In-Depth Technical Guide to the In Vitro Evaluation of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Scientific Imperative

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields molecules of profound therapeutic potential. 2-Phenoxypyridine-3-carbohydrazide is one such molecule, integrating three key pharmacophores: the pyridine ring , a cornerstone of numerous FDA-approved drugs known to enhance bioavailability and protein binding; the phenoxy group , which can modulate lipophilicity and introduce crucial steric and electronic interactions; and the carbohydrazide moiety (-CONHNH₂), a versatile functional group known for its diverse biological activities, including antimicrobial and anticancer effects.[1][2] This guide provides a comprehensive, rationale-driven framework for the systematic in vitro evaluation of this compound, designed for researchers in drug discovery and development. Our approach emphasizes not just the execution of protocols but the strategic thinking that underpins a robust preclinical assessment.

Section 1: Foundational Characterization - The Prerequisite for Biological Inquiry

Before any biological assessment, establishing the fundamental physicochemical properties of the test compound is paramount. This non-negotiable first step ensures the validity and reproducibility of all subsequent in vitro data.

Rationale: The "Why" Behind the Basics
Experimental Workflow: Foundational Analysis

Below is a standard workflow for initial compound validation.

G cluster_0 Phase 1: Compound Validation cluster_1 Phase 2: Biological Screening synthesis Synthesis & Purification purity Purity Assessment (>95% via HPLC, NMR) synthesis->purity identity Structural Confirmation (Mass Spec, NMR) purity->identity solubility Solubility Determination (DMSO, Aqueous Buffers) identity->solubility stability Stability Assay (in DMSO & Media) solubility->stability screening Proceed to In Vitro Assays stability->screening Validated Compound Stock

Caption: Initial workflow for compound validation.

Protocol: Purity and Identity Confirmation via HPLC and Mass Spectrometry
  • Principle: High-Performance Liquid Chromatography (HPLC) separates the compound from any impurities, with purity calculated based on the area under the curve. Mass Spectrometry (MS) confirms the molecular weight, verifying the compound's identity.

  • Materials:

    • 2-Phenoxypyridine-3-carbohydrazide sample

    • HPLC-grade acetonitrile (ACN) and water

    • Formic acid (FA)

    • C18 reverse-phase HPLC column

    • HPLC system with UV detector

    • Mass spectrometer (e.g., ESI-QTOF)

  • Procedure:

    • Prepare a 1 mg/mL stock solution of the compound in DMSO.

    • Prepare mobile phases: (A) Water + 0.1% FA; (B) ACN + 0.1% FA.

    • Inject 5 µL of a 10 µg/mL working solution onto the C18 column.

    • Run a gradient elution from 5% to 95% B over 15 minutes.

    • Monitor absorbance at 254 nm and 280 nm.

    • Calculate purity by integrating the peak area of the compound relative to the total peak area.

    • Divert the column effluent to the mass spectrometer to obtain the mass-to-charge ratio (m/z) and confirm it matches the theoretical mass of the protonated molecule [M+H]⁺.

  • Controls & Validation: The expected purity threshold for proceeding to biological assays is >95%. The observed molecular weight should be within ±0.001 Da of the calculated mass.

Section 2: Primary Screening - Unveiling the Biological Potential

Based on its structural motifs, 2-Phenoxypyridine-3-carbohydrazide is a prime candidate for evaluation in antimicrobial and anticancer screens. The pyridine-hydrazide core is a well-established scaffold for antimicrobial agents, while phenoxy-substituted heterocycles have demonstrated significant anticancer activity.[1][3][4]

Rationale for Antimicrobial Screening

The carbohydrazide moiety is present in isoniazid, a frontline anti-tuberculosis drug.[1] Its derivatives have shown broad-spectrum activity against various bacteria and fungi.[5][6] The pyridine ring further enhances this potential by improving cell permeability and target interaction.[1] Therefore, a primary screen against a panel of clinically relevant bacterial and fungal pathogens is a logical starting point.

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
  • Principle: The broth microdilution method is used to determine the lowest concentration of the compound that visibly inhibits microbial growth.

  • Materials:

    • Bacterial Strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).

    • Fungal Strain: Candida albicans.

    • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

    • 96-well microtiter plates.

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative control (DMSO vehicle).

  • Procedure:

    • In a 96-well plate, perform a two-fold serial dilution of 2-Phenoxypyridine-3-carbohydrazide (e.g., from 128 µg/mL to 0.25 µg/mL) in the appropriate broth.

    • Prepare a microbial inoculum suspension standardized to 0.5 McFarland. Dilute this to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

    • Add the inoculum to each well containing the compound, positive control, and negative control.

    • Incubate plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound with no visible growth.

  • Controls & Validation: The positive control antibiotic must show an MIC within its known acceptable range. The negative control (vehicle) must show no inhibition of growth.

Rationale for Anticancer Screening

Pyridine and phenoxazine derivatives have been investigated as potent anticancer agents, targeting various mechanisms including kinase inhibition and lysosomal dysfunction.[4][7][8] Derivatives of 2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one have shown promising activity against lung adenocarcinoma cells.[3] A primary cytotoxicity screen against a diverse panel of human cancer cell lines is therefore highly warranted.

Protocol: Cancer Cell Line Cytotoxicity (MTT Assay)
  • Principle: The MTT assay measures cell viability by quantifying the metabolic conversion of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.

  • Materials:

    • Human Cancer Cell Lines: e.g., MCF-7 (breast), A549 (lung), PC-3 (prostate).

    • Non-Cancerous Cell Line: e.g., MCF-10A (non-tumorigenic breast epithelial) for selectivity.

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • MTT solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Treat cells with serial dilutions of 2-Phenoxypyridine-3-carbohydrazide (e.g., from 100 µM to 0.1 µM) for 48-72 hours.

    • After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression.

  • Controls & Validation: A known cytotoxic drug (e.g., Doxorubicin) should be used as a positive control. The vehicle control (DMSO) should not exceed a final concentration of 0.5% and should not impact cell viability.

Section 3: Mechanistic Elucidation - Probing the Mode of Action

Should the primary screens yield promising activity (e.g., potent IC₅₀ or MIC values), the next logical phase is to investigate the underlying mechanism of action.

Rationale: From "What" to "How"

Identifying a compound's mechanism is crucial for lead optimization and predicting its therapeutic window. For an anticancer compound, key questions include whether it induces programmed cell death (apoptosis) or halts cell division (cell cycle arrest). Many phenanthridine and phenoxazine derivatives, for instance, induce apoptosis by modulating key proteins like Bcl-2 and Bax.[9]

Mechanistic Workflow for an Anticancer Hit

G cluster_0 Phase 3: Mechanistic Studies cluster_1 Phase 4: Lead Optimization hit Potent Cytotoxic Hit (Low IC50 Value) apoptosis Apoptosis Induction Assay (Annexin V / PI Staining) hit->apoptosis cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) hit->cell_cycle western Target Protein Analysis (Western Blot for Bcl-2, Bax, Caspases) apoptosis->western If Apoptotic pathway Pathway Confirmation western->pathway optimize Structure-Activity Relationship Studies pathway->optimize Validated Mechanism

Caption: Workflow for mechanistic studies of a cytotoxic hit.

Protocol: Apoptosis Assessment via Annexin V/PI Staining
  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter necrotic or late apoptotic cells with compromised membranes. Flow cytometry can distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.

  • Materials:

    • Sensitive cancer cell line (identified from primary screen).

    • 2-Phenoxypyridine-3-carbohydrazide.

    • Annexin V-FITC and Propidium Iodide (PI) staining kit.

    • Flow cytometer.

  • Procedure:

    • Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Harvest cells, including any floating cells in the supernatant.

    • Wash cells with cold PBS and resuspend in 1X Binding Buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

    • Analyze the samples immediately by flow cytometry.

  • Controls & Validation: Untreated cells serve as a negative control. A known apoptosis inducer (e.g., Staurosporine) serves as a positive control. A significant increase in the Annexin V-positive cell population upon treatment indicates apoptosis induction.

Section 4: Data Presentation and Interpretation

Clear and concise data presentation is essential for comparing results and making informed decisions.

Table 1: Representative Antimicrobial Activity Data
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
2-Phenoxypyridine-3-carbohydrazide 166432
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A8
Table 2: Representative Anticancer Cytotoxicity and Selectivity Data
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)MCF-10A IC₅₀ (µM)Selectivity Index (SI)*
2-Phenoxypyridine-3-carbohydrazide 5.28.1>100>19.2 (for MCF-7)
Doxorubicin (Control)0.81.22.53.1 (for MCF-7)

*Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancer cells. A higher SI value is desirable.

References

  • Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains.
  • Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Publishing.
  • Synthesis, DFT Study, and In Vitro Evaluation of Antioxidant Properties and Cytotoxic and Cytoprotective Effects of New Hydrazones on SH-SY5Y Neuroblastoma Cell Lines. PubMed Central.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Unavailable Source.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIV
  • A Comprehensive Investigation of Hydrazide and Its Derived Structures in the Agricultural Fungicidal Field.
  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. PubMed Central.
  • Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric. MDPI.
  • Pyridine- and Thiazole-Based Hydrazides with Promising Anti-inflammatory and Antimicrobial Activities along with Their In Silico Studies.
  • Synthesis, computational and antimicrobial evaluation of some new pyridine deriv
  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis.
  • Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives.
  • Anticancer Activity of Benzo[a]phenoxazine Compounds Promoting Lysosomal Dysfunction. Unavailable Source.
  • Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures.
  • Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives.
  • (PDF) Synthesis and Anticancer Activity Evaluation of Novel Phenanthridine Derivatives.
  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing.
  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Unavailable Source.
  • Recent Advances in Phenazine Natural Products: Chemical Structures and Biological Activities. MDPI.
  • Synthesis of new pyridine carbohydrazide derivatives..

Sources

Preliminary Toxicity Screening of 2-Phenoxypyridine-3-carbohydrazide: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with challenges, with a significant rate of attrition attributable to unforeseen toxicity. 2-Phenoxypyridine-3-carbohydrazide, a heterocyclic compound featuring a pyridine core linked to a phenoxy group and a carbohydrazide moiety, represents a class of structures with considerable interest in medicinal chemistry due to the diverse biological activities associated with both pyridine and carbohydrazide scaffolds.[1][2][3] However, the very structural alerts that confer biological activity can also be responsible for adverse toxicological effects. Therefore, a robust and early-stage preliminary toxicity screening is not merely a regulatory formality but a critical, data-driven approach to de-risk drug development programs.

This guide provides a comprehensive, technically-grounded framework for the initial toxicological evaluation of 2-Phenoxypyridine-3-carbohydrazide. As a Senior Application Scientist, the following methodologies are presented not as a rigid checklist, but as a logical, tiered approach to elucidate the compound's potential cytotoxic, genotoxic, and acute systemic toxicities. The causality behind each experimental choice is explained to empower researchers to not only execute these protocols but also to interpret the resulting data with a high degree of scientific rigor.

Part 1: In Vitro Cytotoxicity Assessment: The First Line of Inquiry

The initial step in any toxicity screening cascade is to assess the compound's effect on cell viability.[4] In vitro cytotoxicity assays offer a rapid, cost-effective, and high-throughput method to determine the concentration range at which 2-Phenoxypyridine-3-carbohydrazide begins to exert toxic effects on living cells.[4][5][6] This data is fundamental for guiding dose selection in subsequent, more complex assays.

Experimental Rationale & Design

The selection of cell lines is a critical parameter. For a preliminary screen, a panel of cell lines is recommended to identify any potential cell-type-specific toxicity. A common approach is to use a readily available and well-characterized immortalized cell line, such as HepG2 (human liver carcinoma), as the liver is a primary site of xenobiotic metabolism, and a non-cancerous cell line like MRC-5 (human fetal lung fibroblast) to assess general cytotoxicity.

The primary endpoint of these assays is the determination of the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50% compared to an untreated control.[5][6]

Workflow for In Vitro Cytotoxicity Screening

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: 2-Phenoxypyridine-3-carbohydrazide Stock Solution cell_culture Cell Line Culture (e.g., HepG2, MRC-5) start->cell_culture serial_dilution Prepare Serial Dilutions of Test Compound start->serial_dilution seed_cells Seed Cells in 96-well Plates cell_culture->seed_cells treat_cells Treat Cells with Compound Dilutions serial_dilution->treat_cells seed_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate add_reagent Add MTT Reagent incubate->add_reagent incubate_formazan Incubate for Formazan Crystal Formation add_reagent->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate Percent Cell Viability read_absorbance->calculate_viability plot_curve Plot Dose-Response Curve calculate_viability->plot_curve determine_ic50 Determine IC50 Value plot_curve->determine_ic50 end End: Cytotoxicity Profile determine_ic50->end

Caption: Workflow for MTT-based in vitro cytotoxicity assay.

Detailed Experimental Protocol: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[5]

  • Cell Seeding: Seed cells (e.g., HepG2, MRC-5) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Preparation: Prepare a stock solution of 2-Phenoxypyridine-3-carbohydrazide in a suitable solvent, such as dimethyl sulfoxide (DMSO). Perform serial dilutions to obtain a range of final concentrations for treatment. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[5]

  • Cell Treatment: Remove the existing medium and add fresh medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).[5]

  • Incubation: Incubate the plate for a predetermined period, typically 24 to 48 hours, at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (h)2-Phenoxypyridine-3-carbohydrazide IC50 (µM) ± SDDoxorubicin (Positive Control) IC50 (µM) ± SD
HepG248[Insert Value][Insert Value]
MRC-548[Insert Value][Insert Value]
Data are presented as mean ± standard deviation from three independent experiments.

Part 2: In Vitro Genotoxicity Assessment: Screening for Mutagenic Potential

Genotoxicity testing is a critical component of toxicological evaluation, as compounds that damage DNA can have carcinogenic or teratogenic effects.[7] A standard battery of in vitro genotoxicity assays is required by regulatory agencies to assess the mutagenic potential of new chemical entities.[8][9]

Experimental Rationale & Design

No single assay can detect all genotoxic mechanisms; therefore, a tiered approach using a battery of tests is essential.[8] The recommended initial screening includes:

  • Bacterial Reverse Mutation Assay (Ames Test): This assay identifies substances that cause gene mutations.[8]

  • In Vitro Micronucleus Assay: This test detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[7][8]

Workflow for In Vitro Genotoxicity Screening

cluster_start Initial Compound Assessment cluster_ames Ames Test (Gene Mutation) cluster_micronucleus In Vitro Micronucleus Assay (Chromosomal Damage) cluster_end Genotoxicity Profile start 2-Phenoxypyridine-3-carbohydrazide cytotoxicity Determine Cytotoxicity to Select Test Concentrations start->cytotoxicity ames_treat Treat Salmonella typhimurium strains +/- S9 cytotoxicity->ames_treat mn_treat Treat Mammalian Cells (e.g., CHO, TK6) +/- S9 cytotoxicity->mn_treat ames_incubate Incubate and Count Revertant Colonies ames_treat->ames_incubate ames_result Mutagenic or Non-mutagenic ames_incubate->ames_result end Genotoxic Potential Assessment ames_result->end mn_harvest Harvest and Stain Cells mn_treat->mn_harvest mn_score Score Micronuclei Frequency mn_harvest->mn_score mn_result Clastogenic/Aneugenic or Negative mn_score->mn_result mn_result->end

Caption: Tiered workflow for in vitro genotoxicity screening.

Detailed Experimental Protocol: In Vitro Micronucleus Assay

This assay identifies substances that cause the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[7][8]

  • Cell Culture and Treatment: Culture suitable mammalian cells (e.g., Chinese Hamster Ovary (CHO) or human lymphocytes) and treat them with 2-Phenoxypyridine-3-carbohydrazide at multiple concentrations (based on prior cytotoxicity data), both with and without a metabolic activation system (S9 fraction).[10]

  • Cell Harvest: After an appropriate treatment period, add a cytokinesis blocker (e.g., cytochalasin B) to accumulate cells that have completed one nuclear division. Harvest the cells by trypsinization.

  • Slide Preparation and Staining: Prepare slides with the harvested cells and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells under a microscope.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the vehicle control group. A significant, dose-dependent increase in micronuclei frequency indicates a positive result.

Data Presentation: Genotoxicity Summary
AssayTest SystemMetabolic Activation (S9)Concentration Range Tested (µM)Result
Ames TestS. typhimurium (TA98, TA100, etc.)With & Without[Insert Range][Positive/Negative]
In Vitro MicronucleusCHO-K1 CellsWith & Without[Insert Range][Positive/Negative]

Part 3: In Vivo Acute Oral Toxicity Assessment: Evaluating Systemic Effects

Following in vitro characterization, an in vivo study is necessary to understand the compound's toxicity in a whole organism.[11] Acute systemic toxicity testing evaluates the general toxic effects of a single high dose of a substance.[12] The OECD provides several guidelines for conducting such studies while minimizing animal use.[13][14][15][16]

Experimental Rationale & Design

The Up-and-Down Procedure (UDP) (OECD Guideline 425) is a valuable method for determining the acute oral toxicity of a substance with a reduced number of animals.[14] This sequential dosing method allows for the estimation of the LD50 (the dose lethal to 50% of the test animals) and provides information on signs of toxicity.[14]

Workflow for Acute Oral Toxicity Study (OECD 425)

cluster_prep Preparation cluster_dosing Sequential Dosing cluster_analysis Observation & Analysis start Start: Select Starting Dose Level animal_prep Acclimate Rodents (e.g., female rats) start->animal_prep dose1 Dose Animal 1 animal_prep->dose1 observe1 Observe for 48h dose1->observe1 outcome1 Survived or Died? observe1->outcome1 dose_up Increase Dose for Next Animal outcome1->dose_up Survived dose_down Decrease Dose for Next Animal outcome1->dose_down Died dose_next Dose Next Animal dose_up->dose_next dose_down->dose_next observe_all Observe All Animals for 14 Days dose_next->observe_all record_signs Record Clinical Signs & Body Weight observe_all->record_signs necropsy Gross Necropsy record_signs->necropsy calculate_ld50 Calculate LD50 Estimate necropsy->calculate_ld50 end End: Acute Toxicity Classification calculate_ld50->end

Caption: Workflow for the Up-and-Down Procedure (OECD 425).

Detailed Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)
  • Animal Selection and Housing: Use a single sex of rodent (typically female rats) and house them individually. Acclimatize the animals for at least 5 days before the study.

  • Dose Selection: Select a starting dose based on in vitro data and any available information on structurally related compounds. The OECD guideline suggests default starting doses if no prior information is available.[14][16]

  • Dosing Procedure: Administer a single oral dose of 2-Phenoxypyridine-3-carbohydrazide to the first animal. The dosing is sequential, with the outcome for one animal determining the dose for the next.[14] If the animal survives, the dose for the next animal is increased. If the animal dies, the dose for the next animal is decreased. The time interval between dosing animals is typically 48 hours.[14]

  • Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[16]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all surviving animals.

  • Data Analysis: Use the sequence of outcomes (survival or death) to calculate a maximum likelihood estimate of the LD50 and its confidence interval.

Data Presentation: Acute Oral Toxicity Summary
ParameterValue
Test GuidelineOECD 425
Species/StrainRat (e.g., Sprague-Dawley)
SexFemale
Estimated LD50 (mg/kg)[Insert Value] (with 95% Confidence Interval)
Clinical Signs of Toxicity[Describe observed signs, e.g., lethargy, piloerection]
Gross Necropsy Findings[Describe any observed abnormalities]

Conclusion and Forward Look

This technical guide outlines a robust, tiered strategy for the preliminary toxicity screening of 2-Phenoxypyridine-3-carbohydrazide. By systematically evaluating its in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity, researchers can generate a foundational dataset to inform critical decisions in the drug development process. A negative or "clean" profile in these initial screens provides confidence to proceed with further preclinical development. Conversely, the early identification of toxicological liabilities allows for the timely termination of unpromising candidates or the initiation of medicinal chemistry efforts to mitigate the observed toxicity. This structured approach, grounded in established protocols and a clear understanding of the scientific rationale, is indispensable for navigating the complexities of modern drug discovery.

References

  • Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
  • Application Notes and Protocols for In-Vitro Cytotoxicity Assays of Novel Bioactive Compounds. Benchchem.
  • 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. WuXi AppTec. 2022.
  • Genotoxicity testing of drugs. Miltenyi Biotec.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. 2025.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. 2025.
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters. 2010.
  • Genetic Toxicology. Pharmaron.
  • Acute Toxicity. The Joint Research Centre - EU Science Hub.
  • High-throughput approaches for genotoxicity testing in drug development: recent advances. Future Science. 2016.
  • Genetic Toxicology Studies. Charles River Laboratories.
  • Acute Toxicity by OECD Guidelines. Slideshare.
  • OECD Test Guideline 425. National Toxicology Program (NTP).
  • 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. National Toxicology Program (NTP). 2001.
  • OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure (2001). ResearchGate. 2001.
  • Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. MDPI.
  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry.
  • A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia.J.D.Med. 2017.

Sources

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 2-Phenoxypyridine-3-carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-phenoxypyridine-3-carbohydrazide scaffold represents a promising area of research in medicinal chemistry. This heterocyclic core combines the structural features of a phenoxypyridine, known for a range of biological activities, with a versatile carbohydrazide moiety that can be readily modified to generate a diverse library of analogs.[1][2] The inherent biological potential of both phenoxypyridine and carbohydrazide derivatives suggests that their combination could lead to the discovery of novel therapeutic agents with applications in oncology, infectious diseases, and inflammatory conditions.[3][4][5]

This technical guide provides a comprehensive overview of the synthesis, predicted structure-activity relationship (SAR), and biological evaluation of 2-phenoxypyridine-3-carbohydrazide analogs. It is intended for researchers, scientists, and drug development professionals seeking to explore this chemical space for the discovery of new and effective therapeutic agents. The guide offers detailed experimental protocols and a predictive SAR analysis based on existing knowledge of related compounds, aiming to facilitate and guide future research in this area.

Synthesis of 2-Phenoxypyridine-3-carbohydrazide Analogs

The synthesis of 2-phenoxypyridine-3-carbohydrazide analogs can be achieved through a multi-step process, beginning with the formation of the key intermediate, 2-phenoxynicotinic acid. This is typically accomplished via an Ullmann condensation reaction, a copper-catalyzed coupling of an aryl halide with an alcohol.[6][7] The subsequent conversion to the carbohydrazide and further derivatization allows for the exploration of a wide range of structural modifications.

A 2-Chloronicotinic Acid C Ullmann Condensation (Cu catalyst, base) A->C B Phenol B->C D 2-Phenoxynicotinic Acid C->D Formation of Ether Linkage E Esterification (e.g., SOCl2, Ethanol) D->E F Ethyl 2-Phenoxynicotinate E->F G Hydrazinolysis (Hydrazine hydrate) F->G H 2-Phenoxypyridine-3-carbohydrazide G->H Formation of Hydrazide I Condensation (Substituted Aldehydes) H->I J Schiff Base Analogs I->J Formation of Hydrazone

Synthetic Workflow for 2-Phenoxypyridine-3-carbohydrazide Analogs
Experimental Protocols

Step 1: Synthesis of 2-Phenoxynicotinic Acid (via Ullmann Condensation)

This protocol is adapted from the general principles of the Ullmann condensation.[6][8]

  • To a solution of 2-chloronicotinic acid (1 eq) in a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), add phenol (1.2 eq), a copper catalyst such as copper(I) iodide (0.1 eq), and a base such as potassium carbonate (2 eq).[9][10]

  • Heat the reaction mixture to a high temperature (typically 150-200 °C) and stir for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4 to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield crude 2-phenoxynicotinic acid.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of Ethyl 2-Phenoxynicotinate

  • Suspend 2-phenoxynicotinic acid (1 eq) in absolute ethanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain ethyl 2-phenoxynicotinate.

Step 3: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

This protocol is based on standard methods for converting esters to carbohydrazides.[11][12]

  • Dissolve ethyl 2-phenoxynicotinate (1 eq) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 eq).

  • Reflux the reaction mixture for several hours. The product will often precipitate out of the solution upon cooling.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to yield 2-phenoxypyridine-3-carbohydrazide.

Step 4: Synthesis of 2-Phenoxypyridine-3-carbohydrazide Schiff Base Analogs

  • Dissolve 2-phenoxypyridine-3-carbohydrazide (1 eq) in a suitable solvent such as ethanol.

  • Add the desired substituted aromatic aldehyde (1 eq) and a catalytic amount of glacial acetic acid.

  • Reflux the mixture for a few hours.

  • Upon cooling, the Schiff base product usually precipitates.

  • Collect the precipitate by filtration, wash with cold ethanol, and recrystallize from a suitable solvent to obtain the pure analog.

Predicted Structure-Activity Relationship (SAR)

In the absence of direct studies on 2-phenoxypyridine-3-carbohydrazide analogs, the following SAR is a predictive analysis based on the known biological activities of related phenoxypyridine and carbohydrazide-containing compounds.[1][2][4][5]

cluster_0 Key Structural Modification Points A Phenoxy Ring (Position R1) D Biological Activity (Anticancer, Antimicrobial, Anti-inflammatory) A->D Lipophilicity, Electronic Effects, Steric Hindrance B Pyridine Ring (Position R2) B->D Electronic Effects, Hydrogen Bonding C Carbohydrazide Moiety (Position R3) C->D Hydrogen Bonding, Lipophilicity, Introduction of New Pharmacophores

Key Areas for SAR Exploration
Anticipated Impact of Substituents on the Phenoxy Ring (R1)
  • Electronic Effects: The introduction of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the phenoxy ring is expected to significantly influence the electronic properties of the entire molecule. This can affect binding to biological targets.

  • Lipophilicity: The nature of the substituent will alter the lipophilicity of the analogs. Increased lipophilicity can enhance membrane permeability and cellular uptake, which may lead to improved biological activity.

  • Steric Hindrance: Bulky substituents on the phenoxy ring may cause steric hindrance, which could either enhance or diminish binding to a target protein, depending on the size and shape of the binding pocket.

Anticipated Impact of Modifications on the Pyridine Ring (R2)
  • Substituents on the pyridine ring can modulate the pKa of the pyridine nitrogen, which may be crucial for interactions with biological targets.

  • The introduction of hydrogen bond donors or acceptors could lead to new interactions with target proteins.

Anticipated Impact of Modifications on the Carbohydrazide Moiety (R3)
  • Hydrazone Formation: The formation of Schiff bases (hydrazones) by reacting the carbohydrazide with various aldehydes introduces a wide range of substituents. The electronic and steric properties of the substituent on the aldehyde will likely have a significant impact on biological activity.

  • Cyclization: The carbohydrazide moiety can be used as a precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles. These rigidified structures can alter the binding mode and selectivity of the analogs.

Table 1: Predicted Structure-Activity Relationship Summary

Molecular FragmentModificationPredicted Impact on Biological ActivityRationale
Phenoxy Ring Electron-withdrawing groups (e.g., -Cl, -F, -NO2)Potential increase in anticancer and antimicrobial activity.Enhances the electrophilic character and potential for specific interactions.
Electron-donating groups (e.g., -CH3, -OCH3)May modulate activity depending on the target.Alters electron density and lipophilicity.
Bulky substituentsActivity will be highly dependent on the target's binding site.Can introduce favorable or unfavorable steric interactions.
Pyridine Ring Introduction of substituentsMay fine-tune activity and selectivity.Alters the electronic properties and potential for hydrogen bonding.
Carbohydrazide Moiety Formation of Schiff bases with aromatic aldehydesCan significantly enhance activity.Introduces a new aromatic ring and extends the conjugated system.
Substituents on the aromatic aldehyde of the Schiff baseHalogen or nitro groups may increase activity.Based on SAR of other carbohydrazide derivatives.
Cyclization to form heterocycles (e.g., oxadiazoles)May increase potency and metabolic stability.Provides a rigid scaffold for specific interactions.

Biological Evaluation Protocols

A systematic evaluation of the biological activities of newly synthesized 2-phenoxypyridine-3-carbohydrazide analogs is crucial to determine their therapeutic potential.

A Synthesized Analogs B In Vitro Anticancer Screening (MTT Assay) A->B C In Vitro Antimicrobial Screening (Agar Well Diffusion Assay) A->C D In Vivo Anti-inflammatory Screening (Carrageenan-Induced Paw Edema) A->D E Identification of Lead Compounds B->E C->E D->E

Workflow for Biological Evaluation
In Vitro Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13][14][15][16]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized analogs and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Agar Well Diffusion Assay

This method is used to assess the antimicrobial activity of the synthesized compounds.[17][18][19][20]

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

  • Agar Plate Inoculation: Spread the microbial inoculum evenly over the surface of a sterile agar plate.

  • Well Preparation: Create wells in the agar plate using a sterile cork borer.

  • Compound Application: Add a known concentration of the synthesized analogs to the wells. Include a solvent control and a positive control (a standard antibiotic or antifungal agent).

  • Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (the area around the well where microbial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in a Rat Model

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.[21][22][23][24][25]

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the synthesized analogs orally or intraperitoneally to the test group of rats. The control group receives the vehicle, and a reference group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific period (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Data Presentation

The biological activity data for the synthesized 2-phenoxypyridine-3-carbohydrazide analogs should be presented in a clear and organized manner to facilitate SAR analysis.

Table 2: Example of a Data Summary Table for Biological Activity

Compound IDR1 (Phenoxy Ring)R3 (Hydrazide Moiety)Anticancer Activity (IC50, µM)Antimicrobial Activity (Zone of Inhibition, mm)Anti-inflammatory Activity (% Inhibition of Edema)
1a H-NH-N=CH-Ph
1b 4-Cl-NH-N=CH-Ph
1c 4-NO2-NH-N=CH-Ph
2a H-NH-N=CH-(4-Cl-Ph)
2b 4-Cl-NH-N=CH-(4-Cl-Ph)
2c 4-NO2-NH-N=CH-(4-Cl-Ph)

Conclusion

The 2-phenoxypyridine-3-carbohydrazide scaffold holds significant potential for the development of novel therapeutic agents. This technical guide has provided a comprehensive framework for the synthesis, SAR-guided design, and biological evaluation of analogs based on this core structure. While the SAR discussion is predictive, it offers a rational basis for the design of new compounds with potentially enhanced anticancer, antimicrobial, or anti-inflammatory activities. The detailed experimental protocols provided for synthesis and biological screening are intended to serve as a practical resource for researchers in the field. Further exploration of this promising scaffold is warranted and could lead to the discovery of new drug candidates with significant therapeutic value.

References

  • Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]

  • Wikipedia. (2023, December 2). 2-Chloronicotinic acid. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Retrieved from [Link]

  • SlideShare. (2018). Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Retrieved from [Link]

  • Patsnap. (2015). Method for preparing 2-chloronicotinic acid.
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • MDPI. (2003). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents. Retrieved from [Link]

  • YouTube. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion. Retrieved from [Link]

  • MDPI. (2022). Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targeting the HDAC6. Retrieved from [Link]

  • Asian Journal of Chemistry. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]

  • MDPI. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Ullmann condensation. Retrieved from [Link]

  • Google Patents. (n.d.). US3951996A - Process for making nicotinic acid hydrazides.
  • Wikipedia. (2023, October 24). Ullmann reaction. Retrieved from [Link]

  • SlideShare. (2017). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Retrieved from [Link]

  • PubMed. (2012). Anti-inflammatory potential of thienopyridines as possible alternative to NSAIDs. Retrieved from [Link]

Sources

spectroscopic analysis of 2-Phenoxypyridine-3-carbohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Spectroscopic Analysis of 2-Phenoxypyridine-3-carbohydrazide

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-Phenoxypyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond mere data presentation, offering in-depth rationales for methodological choices, detailed experimental protocols, and a synthesized interpretation of multimodal spectroscopic data. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols are designed to be self-validating, ensuring researchers, scientists, and drug development professionals can confidently replicate and interpret their findings for unequivocal structural elucidation and purity assessment.

Introduction: The Imperative for Structural Verification

2-Phenoxypyridine-3-carbohydrazide is a molecule that integrates three key pharmacophores: a pyridine ring, a phenoxy ether linkage, and a carbohydrazide moiety. This unique combination makes it a valuable scaffold for the synthesis of novel bioactive compounds.[1] The carbohydrazide group, in particular, is a versatile functional handle for creating more complex derivatives such as hydrazones.[2][3]

Given its potential, the unambiguous confirmation of its molecular structure is paramount. Spectroscopic analysis is the cornerstone of this verification process. While each technique provides a unique piece of the structural puzzle, it is the synergistic combination of NMR, IR, and MS that affords complete and confident characterization.[4] This guide will dissect each method, providing not just the expected data but the underlying scientific reasoning that governs the analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy stands as the most powerful technique for the complete structural elucidation of organic molecules in solution.[5] It provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule, specifically focusing on the ¹H (proton) and ¹³C nuclei.

Expertise & Experience: Strategic Choices in NMR Analysis

The quality and interpretability of NMR data are directly contingent on initial experimental decisions.

  • Solvent Selection: The choice of a deuterated solvent is critical. For a carbohydrazide, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is the preferred solvent. Its high polarity effectively dissolves the compound, and more importantly, it minimizes the rate of proton exchange for the labile N-H protons of the amide and amine groups. This allows for their observation in the ¹H NMR spectrum, which is crucial for confirming the hydrazide moiety.[6]

  • Spectrometer Field Strength: While spectra can be acquired on lower-field instruments (e.g., 300 MHz), utilizing a higher-field spectrometer (≥ 400 MHz) is advisable. The increased magnetic field strength provides superior signal dispersion, which is essential for resolving the complex, overlapping signals within the aromatic region of 2-Phenoxypyridine-3-carbohydrazide, where seven protons reside in close proximity.

Methodology: A Self-Validating Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2-Phenoxypyridine-3-carbohydrazide sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. If necessary, add a small amount of a reference standard like Tetramethylsilane (TMS).

  • Instrument Setup: Insert the sample into the NMR spectrometer.[5] The instrument's software will automatically lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.[5]

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) is required. A broadband proton-decoupled pulse sequence is standard, resulting in a spectrum where each unique carbon appears as a singlet.

  • Data Processing: Apply a Fourier transformation to the raw Free Induction Decay (FID) data to generate the frequency-domain spectrum.[5] Phase and baseline corrections should be performed manually to ensure accuracy.

Data Interpretation: Predicted ¹H and ¹³C NMR Spectra

The following tables summarize the predicted chemical shifts and assignments for 2-Phenoxypyridine-3-carbohydrazide.

Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
-NH (Amide)~9.5 - 10.5Broad Singlet1HLabile proton, chemical shift is concentration-dependent.[5]
Pyridine-H4~8.3 - 8.5Doublet of Doublets1HCoupled to Pyridine-H5 and Pyridine-H6.
Pyridine-H6~8.1 - 8.3Doublet of Doublets1HCoupled to Pyridine-H4 and Pyridine-H5.
Phenyl-H (ortho)~7.4 - 7.6Triplet2HProtons on the phenoxy ring adjacent to the oxygen.
Phenyl-H (meta)~7.2 - 7.4Triplet2HProtons on the phenoxy ring meta to the oxygen.
Phenyl-H (para)~7.1 - 7.2Triplet1HProton on the phenoxy ring para to the oxygen.
Pyridine-H5~7.0 - 7.2Doublet of Doublets1HCoupled to Pyridine-H4 and Pyridine-H6.
-NH₂ (Amine)~4.5 - 5.5Broad Singlet2HLabile protons, often broad and exchangeable.[5]

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O (Carbonyl)~165 - 170Characteristic downfield shift for amide carbonyls.[7]
Pyridine-C2~158 - 162Carbon attached to the phenoxy group.
Phenyl-C (ipso)~155 - 158Carbon of the phenoxy ring attached to oxygen.
Pyridine-C6~148 - 152
Pyridine-C4~140 - 144
Phenyl-C (ortho/meta)~120 - 130Aromatic region.
Pyridine-C3~118 - 122Carbon attached to the carbohydrazide group.
Pyridine-C5~115 - 119
Visualization: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh Sample (5-10 mg) B Dissolve in DMSO-d6 (~0.7 mL) A->B C Insert into Spectrometer B->C D Lock & Shim C->D E Acquire 1H & 13C Spectra D->E F Fourier Transform E->F G Phase & Baseline Correction F->G H Structural Elucidation G->H

NMR experimental and data processing workflow.

Fourier-Transform Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid, non-destructive technique that excels at identifying the presence of specific functional groups within a molecule.[5] It is based on the principle that molecular bonds vibrate at characteristic frequencies, and when irradiated with infrared light, they absorb energy at these specific frequencies.

Expertise & Experience: Strategic Choices in IR Analysis
  • Sampling Technique: While traditional KBr pellets can be used, Attenuated Total Reflectance (ATR) is now the industry standard. ATR requires minimal to no sample preparation—a small amount of the solid sample is simply placed onto the ATR crystal. This eliminates the often laborious and moisture-sensitive process of grinding and pressing KBr pellets, leading to faster and more consistent results.

Methodology: A Self-Validating Protocol for IR Data Acquisition (ATR)
  • Background Scan: Ensure the ATR crystal surface is clean. Record a background spectrum of the empty stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid 2-Phenoxypyridine-3-carbohydrazide powder directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to press the sample firmly against the crystal, ensuring good contact for a strong signal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum.

  • Data Analysis: The resulting spectrum will plot transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Data Interpretation: Predicted IR Absorption Bands

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the key hydrazide and ether functionalities.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (Amine & Amide)Stretch3200 - 3400Often appears as two or more sharp or broad peaks, confirming the -NH-NH₂ moiety.[7]
C-H (Aromatic)Stretch3000 - 3100Sharp peaks characteristic of sp² C-H bonds.
C=O (Amide I)Stretch1660 - 1690A strong, sharp absorption is a key diagnostic for the carbonyl group in the hydrazide.[3][7]
C=N, C=C (Aromatic)Stretch1500 - 1650Multiple bands indicating the pyridine and phenyl rings.
N-H (Amide II)Bend1510 - 1570A medium to strong band, further confirming the amide linkage.[8]
C-O (Ether)Asymmetric Stretch1200 - 1260Strong band confirming the Ar-O-Ar ether linkage.
Visualization: IR Spectroscopy (ATR) Workflow```dot

IR_Workflow A Clean ATR Crystal B Record Background Scan A->B C Apply Solid Sample B->C D Acquire Sample Spectrum C->D E Identify Functional Group Frequencies D->E

High-Resolution Mass Spectrometry workflow using ESI.

Conclusion: A Triad of Corroborating Evidence

The structural elucidation of 2-Phenoxypyridine-3-carbohydrazide is definitively achieved through the integrated application of NMR, IR, and MS.

  • NMR Spectroscopy provides the detailed blueprint of the C-H framework, confirming the specific substitution pattern on both the pyridine and phenoxy rings and identifying the labile amide and amine protons.

  • IR Spectroscopy offers rapid confirmation of the essential functional groups—most notably the strong carbonyl stretch of the amide and the N-H stretches of the hydrazide moiety.

  • Mass Spectrometry provides the final, unequivocal proof of the molecular formula through high-resolution mass measurement of the molecular ion.

Together, these three techniques form a self-validating analytical system, providing the robust and reliable data required by researchers and drug development professionals to proceed with confidence in their synthetic and application-based studies.

References

  • Al-Majedy, Y. K., et al. (2022). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. National Center for Biotechnology Information. [Link]

  • Scholars Research Library. (n.d.). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library. [Link]

  • National Center for Biotechnology Information. (n.d.). Mass spectrometry analysis of 2-nitrophenylhydrazine carboxy derivatized peptides. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). ResearchGate. [Link]

  • Qi, X. Y., et al. (1988). Spectrophotometric determination of hydrazine, hydrazides, and their mixtures with trinitrobenzenesulfonic acid. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). Spectroscopic, X‐Ray Crystallographic, and Hirshfeld Surface Analyses for the Investigation of Intermolecular Interactions in Carboxamide Hydrazone Hybrids. National Center for Biotechnology Information. [Link]

  • HETEROCYCLES. (2015). SYNTHESIS AND CYTOTOXICITY ACTIVITY OF SOME NOVEL HYDRAZIDE, PYRAZOLE, ISOXAZOLE, PYRIMIDINE AND FUSED PYRAN-2-ONE DERIVATIVES. HETEROCYCLES, 91(6), 1211. [Link]

  • StudyPulse. (n.d.). Spectral Data Interpretation for Organic Structure Determination. StudyPulse. [Link]

  • National Bureau of Standards. (n.d.). Infrared absorption spectra of 2-oxo-1,3-bis-(phenylhydrazono) derivatives and related bis- and tris-phenylhydrazones. National Bureau of Standards. [Link]

  • Miniyar, P. B., et al. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. J Young Pharm. [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. The Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Infrared Absorption Spectra of 2-Oxo-1,3-bis-(phenylhydrazono) Derivatives and Related Bis- and Tris-phenylhydrazones. National Center for Biotechnology Information. [Link]

  • Burgueño-Tapia, E., et al. (2005). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. PubMed. [Link]

  • Jiang, J., et al. (2016). Rapid and sensitive MALDI MS analysis of oligosaccharides by using 2-hydrazinopyrimidine as a derivative reagent and co-matrix. PubMed. [Link]

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. MDPI. [Link]

  • MDPI. (2022). Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry. MDPI. [Link]

  • Wiley Online Library. (n.d.). Characterisation of phenylethanoid glycosides by multiple‐stage mass spectrometry. Wiley Online Library. [Link]

Sources

An In-Depth Technical Guide to 2-Phenoxypyridine-3-carbohydrazide: Synthesis, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Phenoxypyridine-3-carbohydrazide, a heterocyclic compound of interest in medicinal chemistry. Delving into its discovery and historical context, this document details the synthetic pathways, key chemical properties, and significant biological activities. With a focus on its anti-inflammatory and analgesic potential, this guide serves as a critical resource for researchers engaged in the exploration of novel therapeutic agents.

Introduction: The Emergence of a Promising Scaffold

In the landscape of drug discovery, the strategic combination of pharmacologically active moieties is a cornerstone of rational drug design. The amalgamation of a phenoxypyridine core with a carbohydrazide functional group gives rise to 2-Phenoxypyridine-3-carbohydrazide, a molecule positioned at the intersection of two well-established pharmacophores. The pyridine ring, a ubiquitous feature in numerous pharmaceuticals, is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The phenoxy substituent can enhance lipophilicity, influencing the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The carbohydrazide moiety is a versatile functional group known for its coordination properties and its role as a precursor in the synthesis of various heterocyclic systems. Hydrazide and its derivatives, hydrazones, have demonstrated a wide array of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. The strategic integration of these structural features in 2-Phenoxypyridine-3-carbohydrazide has spurred investigations into its potential as a therapeutic agent.

Discovery and Historical Context

While a singular, seminal publication marking the "discovery" of 2-Phenoxypyridine-3-carbohydrazide is not readily apparent in the scientific literature, its emergence can be traced through the broader exploration of phenoxypyridine and carbohydrazide derivatives as biologically active agents. The synthesis and investigation of related compounds have paved the way for the development of this specific molecule.

Research into phenoxypyridine derivatives has been active for decades, with a notable focus on their potential as herbicides and, more recently, as antagonists for various receptors.[1] Concurrently, the study of carbohydrazide derivatives has been a fertile ground for the discovery of compounds with diverse pharmacological effects.

The specific synthesis and biological evaluation of a series of 2-phenoxynicotinic acid hydrazides, which includes the subject of this guide, were detailed in a 2010 publication in Archiv der Pharmazie.[2][3] This study represents a key milestone in the understanding of this class of compounds, providing the first systematic investigation into their anti-inflammatory and analgesic properties.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide is essential for its development as a drug candidate. These properties influence its solubility, permeability, and ultimately, its bioavailability.

PropertyValueSource
CAS Number 175135-01-0[4]
Molecular Formula C₁₂H₁₁N₃O₂-
Molecular Weight 229.24 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents such as DMSO and DMF (predicted)-

Note: Some properties are predicted based on the chemical structure and data from related compounds.

Synthesis and Characterization

The synthesis of 2-Phenoxypyridine-3-carbohydrazide is a multi-step process that begins with the formation of the phenoxypyridine core, followed by the introduction of the carbohydrazide moiety.

Synthetic Pathway

The general synthetic route involves the initial preparation of a 2-phenoxynicotinic acid ester, which is then converted to the desired carbohydrazide.[2][3]

Synthesis_Pathway cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Hydrazinolysis 2-chloronicotinic_acid 2-Chloronicotinic Acid Esterification Esterification (e.g., EtOH, H+) 2-chloronicotinic_acid->Esterification Phenol Phenol Phenol->Ethyl_2-phenoxynicotinate Ethyl_2-chloronicotinate Ethyl 2-chloronicotinate Esterification->Ethyl_2-chloronicotinate Ethyl_2-chloronicotinate->Ethyl_2-phenoxynicotinate Phenol, Base (e.g., K2CO3) 2-Phenoxypyridine-3-carbohydrazide 2-Phenoxypyridine-3-carbohydrazide Ethyl_2-phenoxynicotinate->2-Phenoxypyridine-3-carbohydrazide Hydrazine Hydrate, EtOH, Reflux Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->2-Phenoxypyridine-3-carbohydrazide

Caption: Synthetic pathway for 2-Phenoxypyridine-3-carbohydrazide.

Experimental Protocol

The following is a generalized experimental protocol based on the synthesis of related 2-phenoxynicotinic acid hydrazides.[2][3]

Step 1: Synthesis of Ethyl 2-phenoxynicotinate

  • To a solution of ethyl 2-chloronicotinate in a suitable aprotic polar solvent such as dimethylformamide (DMF), add an equimolar amount of phenol and an excess of a weak base (e.g., potassium carbonate).

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-phenoxynicotinate.

Step 2: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

  • Dissolve ethyl 2-phenoxynicotinate in absolute ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 2-Phenoxypyridine-3-carbohydrazide.

Characterization

The structure of the synthesized compound can be confirmed using various spectroscopic techniques. Mass spectral data for a closely related derivative, N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide, is available and can provide insights into the fragmentation pattern of the core structure.[5]

  • ¹H NMR: Expected to show characteristic peaks for the aromatic protons of the pyridine and phenyl rings, as well as signals for the -NH and -NH₂ protons of the hydrazide group.

  • ¹³C NMR: Will display resonances for the carbon atoms of the pyridine and phenyl rings, and the carbonyl carbon of the hydrazide.

  • IR Spectroscopy: Should exhibit characteristic absorption bands for the N-H stretching of the amine and amide groups, C=O stretching of the carbonyl group, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.

Biological Activity and Mechanism of Action

Research has primarily focused on the anti-inflammatory and analgesic properties of 2-phenoxynicotinic acid hydrazides.[2][3]

Anti-inflammatory Activity

In preclinical studies, derivatives of 2-phenoxynicotinic acid hydrazide have demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema models in rats.[2][6] The mechanism of action is believed to be, at least in part, through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade. Some analogs have shown moderate to good inhibition of COX-1 and weak inhibition of COX-2.[2]

Analgesic Activity

The analgesic potential of this class of compounds has been evaluated using the acetic acid-induced writhing test in mice.[2][3] Several derivatives have exhibited potent analgesic activity, comparable to or even exceeding that of the standard non-steroidal anti-inflammatory drug (NSAID) mefenamic acid.[2] This suggests that 2-Phenoxypyridine-3-carbohydrazide and its analogs may act as central and/or peripheral analgesics.

Biological_Activity cluster_0 Mechanism of Action cluster_1 Pharmacological Effects Compound 2-Phenoxypyridine-3-carbohydrazide COX_Inhibition COX-1/COX-2 Inhibition Compound->COX_Inhibition Anti_inflammatory Anti-inflammatory Effect COX_Inhibition->Anti_inflammatory Analgesic Analgesic Effect COX_Inhibition->Analgesic

Caption: Proposed mechanism and biological effects.

Future Directions and Therapeutic Potential

The promising anti-inflammatory and analgesic activities of 2-Phenoxypyridine-3-carbohydrazide and its derivatives warrant further investigation. Future research should focus on:

  • Lead Optimization: Systematic modification of the phenoxy and pyridine rings to enhance potency and selectivity, particularly for COX-2, to minimize gastrointestinal side effects associated with COX-1 inhibition.

  • In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways involved in its anti-inflammatory and analgesic effects beyond COX inhibition.

  • Pharmacokinetic Profiling: Comprehensive ADME studies to assess the drug-like properties of lead compounds and optimize their bioavailability and metabolic stability.

  • Toxicology Studies: Rigorous evaluation of the safety profile of promising candidates in preclinical models.

The 2-phenoxypyridine-3-carbohydrazide scaffold represents a valuable starting point for the development of novel non-steroidal anti-inflammatory drugs with potentially improved efficacy and safety profiles. Its unique structural features offer ample opportunities for medicinal chemists to explore and optimize its therapeutic potential.

References

  • Moradi, A., Lamei, N., et al. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(11-12), 623-630.
  • Moradi, A., Lamei, N., et al. (2010). Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents. Request PDF. Available at: [Link]

  • Almasirad, A., et al. (2006). Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. Semantic Scholar. Available at: [Link]

  • Popiołek, Ł., Patrejko, P., et al. (2020). Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides. Semantic Scholar. Available at: [Link]

  • Anonymous. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. Available at: [Link]

  • Anonymous. (2025). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. Available at: [Link]

  • Anonymous. (2018). N'3-(2-Amino-5-chlorobenzoyl)-2-phenoxypyridine-3-carbohydrazide. mzCloud. Available at: [Link]

  • Anonymous. (2025). Synthesis, anti-inflammatory and analgesic activities of arylidene-2-(3-chloroanilino)nicotinic acid hydrazides. Request PDF. Available at: [Link]

  • Anonymous. (n.d.). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]

  • Anonymous. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. PubMed. Available at: [Link]

  • Hussain, I., & Ali, A. (2017). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry.
  • PubChem. (n.d.). 2-Phenoxypyridine. PubChem. Available at: [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE | C12H11N3O2. Local Pharma Guide. Available at: [Link]

  • OMICS International. (n.d.). Exploring the Pharmacological Activities of Hydrazone Derivatives: A Review. Journal of Phytochemistry & Biochemistry. Available at: [Link]

  • Rani, B. L., & Babu, B. H. (2015). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.
  • Anonymous. (n.d.). Synthesis and Pharmacological Profile of Hydrazide Compounds. Research Journal of Pharmacy and Technology. Available at: [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Mugengana, A. K., et al. (n.d.). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. Available at: [Link]

  • Crocker, K. E., et al. (n.d.). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]

  • Anonymous. (2025). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Source not further specified].
  • Anonymous. (n.d.). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). Process for making carbohydrazide. Google Patents.

Sources

The Strategic Synthesis and Therapeutic Potential of 2-Phenoxypyridine-3-carbohydrazide Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-phenoxypyridine scaffold is a privileged motif in medicinal chemistry, conferring favorable pharmacokinetic and pharmacodynamic properties to a range of biologically active molecules. When functionalized with a carbohydrazide moiety at the 3-position, this core structure provides a versatile platform for the development of novel therapeutic agents. This in-depth technical guide delineates the strategic synthesis of 2-phenoxypyridine-3-carbohydrazide and its derivatives, offering a rationale-driven exploration of the synthetic pathways, mechanistic underpinnings, and key experimental protocols. Furthermore, this guide delves into the significant biological activities exhibited by this class of compounds, with a focus on their potential in drug discovery, supported by an analysis of their structure-activity relationships.

Introduction: The 2-Phenoxypyridine-3-carbohydrazide Scaffold in Medicinal Chemistry

The pyridine ring is a cornerstone in the design of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a phenoxy group at the 2-position of the pyridine ring can significantly modulate the electronic and steric properties of the molecule, often leading to enhanced biological activity and improved pharmacokinetic profiles. This strategic modification has been successfully employed in the development of agents with antitumor, anti-inflammatory, and kinase inhibitory activities.

The carbohydrazide functional group (-CONHNH₂) at the 3-position is a particularly valuable synthon in drug development. It serves as a versatile handle for the synthesis of a wide array of derivatives, including Schiff bases, N-acylhydrazones, and various heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, and anticancer effects. The combination of the 2-phenoxypyridine core with the 3-carbohydrazide functionality thus presents a compelling strategy for the generation of novel drug candidates with diverse therapeutic potential.

Core Synthesis Strategy: A Stepwise Approach to 2-Phenoxypyridine-3-carbohydrazide

The most direct and efficient synthetic route to 2-phenoxypyridine-3-carbohydrazide commences with the commercially available and relatively inexpensive 2-chloronicotinic acid. The overall strategy involves three key transformations: esterification of the carboxylic acid, nucleophilic aromatic substitution to introduce the phenoxy group, and finally, hydrazinolysis of the ester to yield the target carbohydrazide.

Synthesis_Workflow A 2-Chloronicotinic Acid B Ethyl 2-Chloronicotinate A->B Esterification (H+, EtOH) C Ethyl 2-Phenoxynicotinate B->C Nucleophilic Aromatic Substitution (Phenol, K2CO3, DMF) D 2-Phenoxypyridine-3-carbohydrazide C->D Hydrazinolysis (NH2NH2·H2O, EtOH)

Caption: Overall synthetic workflow for 2-phenoxypyridine-3-carbohydrazide.

Step 1: Esterification of 2-Chloronicotinic Acid

The initial step involves the protection of the carboxylic acid functionality as an ethyl ester. This is a standard procedure, typically carried out under acidic conditions to facilitate the Fischer esterification.

Experimental Protocol:

  • To a solution of 2-chloronicotinic acid (1 equivalent) in absolute ethanol, add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-chloronicotinate.

Causality Behind Experimental Choices:

  • The use of an excess of ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

  • Concentrated sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity towards the nucleophilic attack of ethanol.

Step 2: Synthesis of Ethyl 2-Phenoxynicotinate via Nucleophilic Aromatic Substitution

The introduction of the phenoxy group is achieved through a nucleophilic aromatic substitution reaction, a variation of the Ullmann condensation. In this key step, the chlorine atom at the 2-position of the pyridine ring is displaced by a phenoxide ion.[1][2]

Experimental Protocol:

  • To a solution of ethyl 2-chloronicotinate (1 equivalent) and phenol (1.2 equivalents) in dimethylformamide (DMF), add anhydrous potassium carbonate (2 equivalents).

  • Heat the reaction mixture at 120-140 °C for 8-12 hours, with continuous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash thoroughly with water, and dry to obtain crude ethyl 2-phenoxynicotinate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

  • The electron-withdrawing nature of the pyridine nitrogen and the ester group at the 3-position activates the 2-position for nucleophilic attack.

  • Potassium carbonate is a crucial base that deprotonates phenol to generate the more nucleophilic phenoxide ion in situ.

  • DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium ions, leaving the phenoxide ion more reactive.

Step 3: Hydrazinolysis of Ethyl 2-Phenoxynicotinate

The final step is the conversion of the ethyl ester to the desired carbohydrazide through reaction with hydrazine hydrate.[3]

Experimental Protocol:

  • Dissolve ethyl 2-phenoxynicotinate (1 equivalent) in ethanol.

  • Add an excess of hydrazine hydrate (5-10 equivalents) to the solution.

  • Reflux the reaction mixture for 6-8 hours.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 2-phenoxypyridine-3-carbohydrazide.

Causality Behind Experimental Choices:

  • Hydrazine is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.

  • The use of an excess of hydrazine hydrate ensures the complete conversion of the ester and minimizes the formation of side products.

  • The reaction is typically carried out in a protic solvent like ethanol, which can facilitate the proton transfer steps in the mechanism.

Derivatization of 2-Phenoxypyridine-3-carbohydrazide: Expanding the Chemical Space

The carbohydrazide moiety is a gateway to a vast chemical space of derivatives with potential therapeutic applications. The lone pair of electrons on the terminal nitrogen atom of the hydrazide is highly nucleophilic, making it a reactive handle for further synthetic transformations.

Derivatization_Pathways A 2-Phenoxypyridine-3-carbohydrazide B Schiff Bases / N-Acylhydrazones A->B R-CHO / R-CO-R' (Acid catalyst) D 1,2,4-Triazoles A->D Reaction with CS2/KOH followed by Hydrazine C 1,3,4-Oxadiazoles B->C Oxidative Cyclization (e.g., Acetic Anhydride)

Caption: Key derivatization pathways of 2-phenoxypyridine-3-carbohydrazide.

Synthesis of Schiff Bases (N-Acylhydrazones)

A straightforward and widely employed derivatization is the condensation of the carbohydrazide with various aldehydes or ketones to form the corresponding Schiff bases or N-acylhydrazones.[4][5]

Experimental Protocol:

  • Dissolve 2-phenoxypyridine-3-carbohydrazide (1 equivalent) in a suitable solvent such as ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture, and the product will often precipitate.

  • Filter the solid, wash with a small amount of cold ethanol, and recrystallize if necessary.

Synthesis of 1,3,4-Oxadiazole Derivatives

The N-acylhydrazone derivatives can be further cyclized to form 1,3,4-oxadiazoles, a class of heterocycles known for their broad biological activities.

Experimental Protocol:

  • To a solution of the N-acylhydrazone (1 equivalent) in acetic anhydride, add a catalytic amount of a dehydrating agent (e.g., concentrated sulfuric acid).

  • Heat the reaction mixture at a specified temperature for a set duration.

  • Pour the cooled reaction mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and recrystallize.

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles can be synthesized from the carbohydrazide through a multi-step process, often involving the formation of a thiosemicarbazide intermediate.

Experimental Protocol:

  • React 2-phenoxypyridine-3-carbohydrazide with carbon disulfide in the presence of potassium hydroxide to form the potassium dithiocarbazate salt.

  • Treat the salt with hydrazine hydrate to yield the 4-amino-5-(2-phenoxypyridin-3-yl)-4H-1,2,4-triazole-3-thiol.

  • This intermediate can then be further modified at the thiol group.

Biological Significance and Structure-Activity Relationships (SAR)

Derivatives of 2-phenoxypyridine have emerged as promising candidates in drug discovery, exhibiting a range of biological activities. The strategic placement of the phenoxy group and the derivatization of the carbohydrazide moiety play a crucial role in modulating their therapeutic effects.

Antitumor and Kinase Inhibitory Activity

Several studies have highlighted the potential of phenoxypyridine derivatives as anticancer agents. For instance, certain 4-phenoxypyridine-based compounds have been identified as potent c-Met kinase inhibitors.[6] The c-Met proto-oncogene is a key target in cancer therapy as its dysregulation is implicated in tumor growth, metastasis, and angiogenesis. The phenoxy group in these inhibitors often occupies a hydrophobic pocket in the kinase domain, contributing significantly to the binding affinity.

Structure-Activity Relationship Insights:

  • Substitution on the Phenoxy Ring: The nature and position of substituents on the phenoxy ring can dramatically influence the inhibitory potency. Electron-withdrawing or electron-donating groups can alter the electronic properties and steric interactions within the binding site.

  • The Carbohydrazide Moiety and its Derivatives: The carbohydrazide and its cyclized derivatives (oxadiazoles, triazoles) can form crucial hydrogen bonds with amino acid residues in the active site of target enzymes. The specific heterocycle and its substituents can fine-tune the binding interactions and selectivity.

Derivative Class Potential Biological Target Key SAR Observations
Schiff BasesVarious enzymes and receptorsSubstituents on the aromatic aldehyde/ketone moiety significantly impact activity.
1,3,4-OxadiazolesKinases, microbial enzymesThe nature of the substituent at the 5-position of the oxadiazole ring is critical for potency.
1,2,4-TriazolesKinases, metalloenzymesThe functionalization of the thiol group in triazole-thiones allows for diverse interactions.
Anti-inflammatory and Analgesic Activity

The phenoxypyridine scaffold has also been explored for its anti-inflammatory and analgesic properties. The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).

Conclusion

The 2-phenoxypyridine-3-carbohydrazide scaffold represents a highly promising and versatile platform in the field of medicinal chemistry. This guide has provided a comprehensive overview of a robust and efficient synthetic strategy, starting from readily available precursors. The true strength of this scaffold lies in the synthetic tractability of the carbohydrazide moiety, which allows for the creation of extensive libraries of derivatives. The demonstrated biological activities, particularly in the realms of oncology and inflammation, underscore the therapeutic potential of this compound class. Future research in this area should focus on the exploration of novel derivatization strategies and the elucidation of the precise molecular mechanisms of action to guide the rational design of next-generation therapeutic agents.

References

  • Wu, Y., Wu, C., Yan, S., & Hu, B. (2019). Solubility Determination of 2-Chloronicotinic Acid and Analysis of Solvent Effect.
  • Wikipedia. (2023). Ullmann condensation. Retrieved from [Link]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Google Patents. (2014). CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation.
  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from [Link]

  • PubMed. (2020). Design, synthesis and biological evaluation of novel 4-phenoxypyridine based 3-oxo-3,4-dihydroquinoxaline-2-carboxamide derivatives as potential c-Met kinase inhibitors. Bioorganic Chemistry, 105, 104371.
  • Google Patents. (1976). US3951996A - Process for making nicotinic acid hydrazides.
  • Aboul-Fadl, T., Bin-Jubair, F. A., & Aboul-Wafa, O. (2011). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 16(12), 7894-7909.
  • Desai, V., & Shinde, R. (2015). Green synthesis of nicotinic acid hydrazide schiff bases and its biological evaluation. International Journal of Pharmacy and Pharmaceutical Sciences, 5(3), 930-935.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Synthesis of 2-Chloronicotinic Acid Derivatives. Retrieved from [Link]

Sources

Methodological & Application

Application Note: A Colorimetric Assay for Screening Inhibitors of Ectonucleotide Pyrophosphat-ase/Phosphodiesterase 1 (ENPP1) Using 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a critical enzyme that negatively regulates the cGAS-STING signaling pathway by hydrolyzing the second messenger, 2'3'-cyclic GMP-AMP (cGAMP).[1][2][3] Inhibition of ENPP1 is a promising therapeutic strategy in immuno-oncology, as it can enhance innate immune responses against tumors.[4][5][6] This document provides a detailed protocol for a robust, high-throughput colorimetric assay to screen for and characterize inhibitors of ENPP1, using 2-Phenoxypyridine-3-carbohydrazide as a representative test compound. The assay relies on the ENPP1-mediated hydrolysis of the artificial substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP), which produces a yellow-colored product, p-nitrophenol, detectable by spectrophotometry at 405 nm.[7][8][9][10] This protocol outlines the principles, step-by-step procedures, data analysis, and expected outcomes for identifying and evaluating novel ENPP1 inhibitors.

Introduction to ENPP1 and Its Role in Innate Immunity

ENPP1 is a type II transmembrane glycoprotein with phosphodiesterase activity that plays a crucial role in various physiological processes.[1][11] A key function of ENPP1 is the hydrolysis of extracellular ATP to generate AMP and inorganic pyrophosphate (PPi), regulating purinergic signaling and bone mineralization.[1][11][12] More recently, ENPP1 has been identified as the dominant hydrolase of extracellular 2'3'-cGAMP.[13][14]

The cGAS-STING pathway is a fundamental component of the innate immune system responsible for detecting cytosolic DNA, a hallmark of viral infection or cellular damage.[1] Upon binding DNA, the enzyme cGAS synthesizes 2'3'-cGAMP, which acts as a second messenger to activate the STING protein.[1] This activation triggers a signaling cascade, leading to the production of type I interferons and other cytokines that orchestrate an anti-tumor or anti-viral immune response.[1] By degrading extracellular 2'3'-cGAMP, ENPP1 effectively acts as an immune checkpoint, dampening this critical anti-cancer signaling pathway.[4][5] Therefore, small molecule inhibitors of ENPP1 are of significant interest as they can prevent cGAMP degradation, thereby potentiating STING-mediated immunity.[6][15]

Assay Principle

This protocol describes a colorimetric enzyme inhibition assay. Recombinant human ENPP1 (rhENPP1) is used to hydrolyze the substrate p-nitrophenyl-5'-thymidine monophosphate (p-Nph-5'-TMP). This reaction cleaves the phosphodiester bond, releasing p-nitrophenol. Under the alkaline conditions of the assay buffer (pH 9.0-9.5), p-nitrophenol is converted to the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm.[7][9]

The rate of p-nitrophenol production is directly proportional to ENPP1 enzymatic activity. When an inhibitor, such as 2-Phenoxypyridine-3-carbohydrazide, is present, it will bind to the enzyme and reduce its catalytic activity. This results in a decreased rate of p-nitrophenol formation and a lower absorbance signal. The inhibitory potency of the test compound can be quantified by measuring the reduction in absorbance compared to a vehicle control (enzyme with no inhibitor).

ENPP1 Enzymatic Reaction

sub p-Nph-5'-TMP (Substrate, Colorless) enpp1 ENPP1 Enzyme sub->enpp1 Binds to active site prod1 p-Nitrophenol (Product, Yellow at high pH) prod2 Thymidine-5'-monophosphate (TMP) enpp1->prod1 Hydrolyzes enpp1->prod2

Caption: ENPP1 catalyzes the hydrolysis of p-Nph-5'-TMP.

Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)Storage
Recombinant Human ENPP-1 (rhENPP-1)R&D Systems6136-EN-20°C to -70°C
p-Nph-5'-TMP (Substrate)Sigma-AldrichT4510-20°C
2-Phenoxypyridine-3-carbohydrazide------Room Temp / Desiccated
Known ENPP1 Inhibitor (e.g., Compound 4e)-------20°C
Tris BaseThermo FisherBP152Room Temp
Sodium Chloride (NaCl)Thermo FisherS271Room Temp
Calcium Chloride (CaCl₂)Sigma-AldrichC1016Room Temp
Zinc Chloride (ZnCl₂)Sigma-Aldrich229997Room Temp
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD2650Room Temp
96-well Clear, Flat-Bottom PlatesCostar92592Room Temp
Hydrochloric Acid (HCl)Sigma-Aldrich320331Room Temp
Reagent Preparation
  • Assay Buffer (50 mM Tris, 150 mM NaCl, 1 mM CaCl₂, 200 µM ZnCl₂, pH 9.0):

    • Dissolve Tris base and NaCl in deionized water.

    • Add CaCl₂ and ZnCl₂ from stock solutions.

    • Adjust pH to 9.0 with HCl.

    • Store at 4°C. Note: The alkaline pH is crucial for the color development of p-nitrophenol.[9]

  • rhENPP-1 Working Solution (e.g., 0.4 ng/µL):

    • Thaw the enzyme stock on ice.

    • Dilute the enzyme to the final working concentration in ice-cold Assay Buffer immediately before use. Keep on ice. The optimal concentration should be determined empirically to ensure the reaction remains in the linear range.

  • Substrate Working Solution (400 µM p-Nph-5'-TMP):

    • Prepare a 100 mM stock solution in deionized water.[10]

    • Dilute the stock to 400 µM in Assay Buffer. Prepare fresh for each experiment.

  • Test Compound Stock (10 mM 2-Phenoxypyridine-3-carbohydrazide):

    • The molecular weight of 2-Phenoxypyridine-3-carbohydrazide (C₁₂H₁₁N₃O₂) is approximately 229.24 g/mol .

    • Dissolve the appropriate amount in 100% DMSO to make a 10 mM stock solution.

    • Prepare serial dilutions in 100% DMSO for the dose-response curve (e.g., from 10 mM to 1 µM).

  • Positive Control Stock (e.g., 1 mM Known ENPP1 Inhibitor):

    • Prepare a 1 mM stock solution in 100% DMSO. Prepare serial dilutions as for the test compound.

Experimental Protocol

The following protocol is designed for a 96-well plate format with a final assay volume of 100 µL.

Experimental Workflow Diagram

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Assay Buffer & Reagents a1 Add 1 µL Compound/ DMSO to wells p1->a1 p2 Prepare Compound Serial Dilutions in DMSO p2->a1 a2 Add 50 µL ENPP1 Enzyme a1->a2 a3 Pre-incubate 10 min at 37°C a2->a3 a4 Add 49 µL Substrate to initiate reaction a3->a4 a5 Incubate 30-60 min at 37°C a4->a5 a6 Read Absorbance at 405 nm a5->a6 d1 Calculate % Inhibition a6->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC₅₀ Value d2->d3

Caption: Step-by-step workflow for the ENPP1 inhibition assay.

Step-by-Step Method
  • Plate Setup:

    • Design a plate map including wells for:

      • 100% Activity Control (No Inhibitor): Contains enzyme, substrate, and 1% DMSO.

      • 0% Activity Control (Blank): Contains substrate, buffer, and 1% DMSO (no enzyme).

      • Test Compound Wells: Contains enzyme, substrate, and serial dilutions of 2-Phenoxypyridine-3-carbohydrazide.

      • Positive Control Wells: Contains enzyme, substrate, and serial dilutions of the known inhibitor.

    • It is recommended to run all conditions in triplicate.

  • Compound Addition:

    • Add 1 µL of the appropriate DMSO dilution of the test compound, positive control, or 100% DMSO (for control wells) to the designated wells of the 96-well plate. The final DMSO concentration in the assay will be 1%.

  • Enzyme Addition and Pre-incubation:

    • Add 50 µL of the rhENPP-1 working solution (0.4 ng/µL) to all wells except the "0% Activity Control (Blank)" wells.

    • To the Blank wells, add 50 µL of Assay Buffer.

    • Tap the plate gently to mix.

    • Cover the plate and pre-incubate for 10 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[9]

  • Reaction Initiation:

    • Add 49 µL of the Substrate Working Solution (400 µM) to all wells to initiate the reaction. The final volume is 100 µL, and the final substrate concentration is ~200 µM.

    • Mix the plate gently.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30-60 minutes . The optimal time should be determined to ensure the 100% activity control signal is well within the linear detection range of the plate reader.

    • Measure the absorbance at 405 nm using a microplate reader.[9][10]

Data Analysis

  • Correct for Blank Absorbance:

    • Calculate the average absorbance for the "0% Activity Control (Blank)" wells.

    • Subtract this average blank value from the absorbance readings of all other wells.

  • Calculate Percentage Inhibition:

    • The percentage inhibition for each compound concentration is calculated using the following formula:

    % Inhibition = (1 - (Absorbance of Test Well / Absorbance of 100% Activity Control)) * 100

  • Determine IC₅₀ Value:

    • Plot the calculated % Inhibition values against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using graphing software (e.g., GraphPad Prism, Origin).

    • The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of enzyme activity.

Expected Results & Troubleshooting

  • Expected Results: A potent inhibitor will show a clear dose-dependent increase in inhibition, yielding a sigmoidal curve from which an IC₅₀ value can be accurately determined. The 100% activity control should have a robust signal, while the 0% activity control should have a minimal signal.

  • High Background: If the blank wells show high absorbance, the substrate may be degrading. Ensure substrate solutions are made fresh and protected from light.

  • Low Signal: If the 100% activity control signal is weak, the enzyme concentration may be too low, or the incubation time may be too short. Optimize these parameters.

  • Compound Interference: Test compounds that are colored or absorb light at 405 nm can interfere with the assay. Run a control plate with the compound and substrate but no enzyme to check for interference.

  • Poor Curve Fit: If the dose-response data is scattered, check for pipetting errors, improper mixing, or issues with compound solubility in the assay buffer.

References

  • Onyedibe, K. I., Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. Molecules, 24(22), 4192. [Link]

  • Shen, Y. J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP–STING pathway in breast cancer. Proceedings of the National Academy of Sciences, 120(52), e2313693120. [Link]

  • Carozza, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. Proceedings of the National Academy of Sciences, 119(21), e2202403119. [Link]

  • Shen, Y. J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. PubMed, 37308709. [Link]

  • Onyedibe, K. I., Wang, M., & Sintim, H. O. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors—A STING in the Tale of ENPP1. ResearchGate. [Link]

  • Sintim, H. O., et al. (2019). ENPP1, an Old Enzyme with New Functions, and Small Molecule Inhibitors-A STING in the Tale of ENPP1. PubMed, 31752382. [Link]

  • Sharma, S., et al. (2018). Discovery of ENPP1 inhibitors as agonists of STING pathway. Cancer Research, 78(13 Suppl), Abstract nr 1932. [Link]

  • Inozyme Pharma. (n.d.). ENPP1 Deficiency. Inozyme Pharma. [Link]

  • Li, L., et al. (2014). Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs. Nature Chemical Biology, 10(12), 1043–1048. [Link]

  • Albright, R. A., et al. (2020). Systematic characterization of enzyme activity on ENPP1 deficiency disease phenotype. ResearchGate. [Link]

  • Shen, Y. J., et al. (2023). ENPP1 is an innate immune checkpoint of the anticancer cGAMP-STING pathway. bioRxiv. [Link]

  • Carozza, J. A., et al. (2022). ENPP1's regulation of extracellular cGAMP is a ubiquitous mechanism of attenuating STING signaling. PMC. [Link]

  • Kato, K., et al. (2018). Structural insights into cGAMP degradation by Ecto-nucleotide pyrophosphatase phosphodiesterase 1. ResearchGate. [Link]

  • Carozza, J. A., et al. (2020). Structure-aided development of small molecule inhibitors of ENPP1, the extracellular phosphodiesterase of the immunotransmitter cGAMP. Cell Chemical Biology, 27(11), 1347–1358.e5. [Link]

  • BellBrook Labs. (n.d.). ENPP1 Assay | ENPP1 Inhibitor Screening Kit. BellBrook Labs. [Link]

  • Kumar, M., & Lowery, R. G. (2021). Development of a High-Throughput Assay to Identify Inhibitors of ENPP1. SLAS Discovery, 26(5), 740–746. [Link]

  • Nadel, Y., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. Bioconjugate Chemistry, 33(10), 1936–1943. [Link]

  • Nadel, Y., et al. (2022). Thymidine Phosphodiester Chemiluminescent Probe for Sensitive and Selective Detection of Ectonucleotide Pyrophosphatase 1. PMC. [Link]

  • Wang, D., et al. (2022). Development of Novel Ecto-Nucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) Inhibitors for Tumor Immunotherapy. International Journal of Molecular Sciences, 23(13), 7104. [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE. Local Pharma Guide. [Link]

  • Insilico Medicine. (n.d.). ENPP1. Insilico Medicine. [Link]

  • Tundis, R., et al. (2023). Studies on the Inhibition of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) by 2-(3,4-Dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one, a Flavonoid from Pistacia chinensis. Molecules, 28(19), 6777. [Link]

  • Wang, D., et al. (2022). Structures of known ENPP1 inhibitors. ResearchGate. [Link]

Sources

Application Notes and Protocols: Solubilization of 2-Phenoxypyridine-3-carbohydrazide for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Cell Biology Division

Introduction: The successful integration of novel chemical entities into cell-based assays is fundamentally dependent on the meticulous preparation of test compounds. 2-Phenoxypyridine-3-carbohydrazide and its analogs represent a class of heterocyclic compounds with significant potential in drug discovery, exhibiting a range of biological activities. Proper dissolution and subsequent dilution are critical to ensure compound stability, bioavailability, and the generation of reproducible data in cell culture experiments. This document provides a comprehensive guide, grounded in established principles of solvent chemistry and cell biology, for the effective solubilization of 2-Phenoxypyridine-3-carbohydrazide for in vitro applications.

Scientific Rationale for Solvent Selection:

The molecular architecture of 2-Phenoxypyridine-3-carbohydrazide, featuring a phenoxy group, a pyridine ring, and a carbohydrazide moiety, suggests a compound with limited aqueous solubility. The aromatic phenoxy and pyridine groups contribute to its hydrophobic nature, while the carbohydrazide group may offer some polarity. Generally, carbohydrazide itself is water-soluble, but this solubility diminishes significantly with the addition of large aromatic substituents[1]. Consequently, organic solvents are typically required for initial solubilization to create a concentrated stock solution.

The ideal solvent for cell culture applications must meet two primary criteria: it must effectively dissolve the compound of interest, and it must exhibit minimal cytotoxicity at the final working concentration. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in cell culture for its excellent solubilizing capacity for a broad range of organic compounds and its relatively low toxicity at concentrations typically below 0.5% (v/v)[2][3]. Other organic solvents such as ethanol and methanol can also be considered, but may exhibit higher cytotoxicity for certain cell lines[4].

Given the predicted low aqueous solubility of 2-Phenoxypyridine-3-carbohydrazide, DMSO is the recommended starting solvent for the preparation of a high-concentration stock solution.

PART 1: Preliminary Solubility Assessment

Prior to preparing a large volume of stock solution, it is imperative to perform a small-scale solubility test to determine the optimal solvent and maximum achievable concentration.

Protocol 1: Small-Scale Solubility Testing

  • Preparation: Weigh out a small, precise amount of 2-Phenoxypyridine-3-carbohydrazide (e.g., 1-5 mg) into a sterile, clear microcentrifuge tube.

  • Solvent Addition: Add a calculated volume of the primary test solvent (e.g., high-purity, sterile DMSO) to achieve a high target concentration (e.g., 10-50 mM).

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 10-15 minutes can be attempted[5]. Sonication can also be employed to aid dissolution.

  • Observation: Visually inspect the solution against a light source for any undissolved particulate matter. A clear solution indicates complete dissolution.

  • Documentation: Record the highest concentration at which the compound completely dissolves. If the initial concentration does not dissolve, perform serial dilutions with the same solvent to find the solubility limit.

PART 2: Preparation of a Concentrated Stock Solution

Once the solubility has been determined, a concentrated stock solution can be prepared. This is a critical step to ensure accuracy and consistency across multiple experiments[6].

Protocol 2: Preparation of a 10 mM DMSO Stock Solution

This protocol assumes a molecular weight for 2-Phenoxypyridine-3-carbohydrazide of approximately 243.24 g/mol . Please verify the exact molecular weight from the supplier's certificate of analysis.

  • Calculation:

    • To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 243.24 g/mol * 1000 mg/g = 2.43 mg

  • Weighing: Accurately weigh 2.43 mg of 2-Phenoxypyridine-3-carbohydrazide using a calibrated analytical balance.

  • Dissolution: Transfer the weighed compound to a sterile, conical-bottom tube. Add 1 mL of sterile, cell culture-grade DMSO.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, as determined in the preliminary solubility assessment.

  • Sterilization (Optional but Recommended): If the application requires absolute sterility, the stock solution can be filtered through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting tubes (amber or wrapped in foil). This prevents repeated freeze-thaw cycles which can degrade the compound[7]. Store the aliquots at -20°C or -80°C for long-term stability. Properly label all tubes with the compound name, concentration, date, and solvent.

Workflow for Stock Solution Preparation:

cluster_prep Preparation cluster_dissolve Dissolution cluster_finalize Finalization & Storage weigh Weigh Compound transfer Transfer to Sterile Tube weigh->transfer add_dmso Add Sterile DMSO transfer->add_dmso vortex Vortex Vigorously add_dmso->vortex warm Gentle Warming (37°C) (if necessary) vortex->warm sonicate Sonication (if necessary) warm->sonicate filter Sterile Filter (0.22 µm) sonicate->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a sterile stock solution of 2-Phenoxypyridine-3-carbohydrazide.

PART 3: Preparation of Working Solutions for Cell Culture

The concentrated stock solution must be diluted to the final working concentration in cell culture medium. It is crucial to ensure that the final concentration of the organic solvent is non-toxic to the cells.

Protocol 3: Serial Dilution to Final Working Concentration

  • Pre-warm Medium: Pre-warm the appropriate complete cell culture medium to 37°C.

  • Intermediate Dilution (Recommended): To avoid precipitation of the compound upon direct dilution into the aqueous medium, perform an intermediate dilution step. For example, dilute the 10 mM stock solution 1:100 in pre-warmed medium to create a 100 µM intermediate solution. When adding the stock solution to the medium, vortex or gently swirl the medium to ensure rapid dispersion[5].

  • Final Dilution: Use the intermediate solution to prepare the final working concentrations. For example, to prepare a 10 µM working solution, add 1 part of the 100 µM intermediate solution to 9 parts of pre-warmed medium.

  • Solvent Control: It is essential to include a vehicle control in all experiments. This control should contain the same final concentration of the solvent (e.g., DMSO) as the highest concentration of the test compound used[2].

Solvent Cytotoxicity Considerations:

The final concentration of DMSO in the cell culture medium should ideally be kept at or below 0.1% (v/v) to minimize effects on cell viability and function. However, concentrations up to 0.5% are often tolerated by many cell lines[3]. It is strongly recommended to perform a solvent tolerance assay for your specific cell line to determine the maximum non-toxic concentration.

SolventTypical Final ConcentrationAdvantagesDisadvantages
DMSO ≤ 0.5% (v/v)Excellent solubilizing power, low volatilityCan be cytotoxic at higher concentrations[2][4]
Ethanol ≤ 0.5% (v/v)Readily available, less toxic than methanolCan be cytotoxic, may affect some cellular processes[4]
Methanol ≤ 0.1% (v/v)Good solubilizing powerMore toxic than ethanol[4]
Culture Medium N/ADirectly compatible with cellsLimited solubility for hydrophobic compounds

Decision Tree for Solvent Selection and Dilution:

start Start: Dissolve Compound solubility_test Perform Solubility Test (DMSO, Ethanol) start->solubility_test dissolved_dmso Soluble in DMSO? solubility_test->dissolved_dmso prepare_stock Prepare Concentrated Stock in DMSO dissolved_dmso->prepare_stock Yes troubleshoot Troubleshoot: - Try alternative solvent - Adjust pH (if applicable) - Use solubilizing agent dissolved_dmso->troubleshoot No intermediate_dilution Perform Intermediate Dilution in Culture Medium prepare_stock->intermediate_dilution final_dilution Prepare Final Working Concentrations intermediate_dilution->final_dilution end Proceed with Cell-Based Assay final_dilution->end

Caption: Decision-making process for dissolving 2-Phenoxypyridine-3-carbohydrazide.

Troubleshooting:

  • Precipitation upon dilution in medium: If the compound precipitates when diluted into the aqueous culture medium, try a more gradual serial dilution. Alternatively, the use of a small percentage of serum in the dilution medium can sometimes help to maintain solubility. A method involving a 10-fold dilution in pre-warmed fetal bovine serum before the final dilution in media has been reported to be effective for some hydrophobic compounds.

  • Compound insolubility in common solvents: If 2-Phenoxypyridine-3-carbohydrazide is not soluble in DMSO or ethanol, other solvents such as N,N-dimethylformamide (DMF) could be tested. However, the cytotoxicity of any alternative solvent must be carefully evaluated.

Safety Precautions:

Always handle 2-Phenoxypyridine-3-carbohydrazide and organic solvents in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for the compound and solvents for specific handling and disposal information.

References

  • Halling-Sørensen, B., et al. (2007). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 2(9), e872. [Link]

  • Wikipedia. (n.d.). Carbohydrazide. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • Timm, M., et al. (2018). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 23(10), 2561. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Emulate Bio. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. [Link]

Sources

Application Notes and Protocols for the Administration of 2-Phenoxypyridine-3-carbohydrazide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the dosage and administration of 2-Phenoxypyridine-3-carbohydrazide in preclinical animal models. In the absence of established public data for this specific compound, this guide synthesizes best practices from studies on structurally related molecules and established preclinical methodologies. The protocols herein are designed to be self-validating, emphasizing preliminary in-house characterization to ensure data integrity and animal welfare. We will explore critical considerations from vehicle selection for compounds with potential low aqueous solubility to detailed, step-by-step administration protocols for oral gavage and intraperitoneal injection.

Introduction: Understanding the Compound and the Experimental Imperative

2-Phenoxypyridine-3-carbohydrazide belongs to a class of compounds that have garnered interest for a variety of potential therapeutic applications. Structurally related molecules, such as pyridine-3-carbohydrazide derivatives, have been investigated for anticonvulsant properties, while other phenoxypyridine analogs have been explored as P2Y1 antagonists for antithrombotic effects.[1][2] The carbohydrazide moiety itself is a versatile pharmacophore found in compounds with a broad range of biological activities, including antimicrobial and α-glucosidase inhibition.[3][4][5]

The successful in vivo evaluation of 2-Phenoxypyridine-3-carbohydrazide is contingent upon a meticulously planned dosage and administration strategy. Key to this is the understanding that the physicochemical properties of the specific compound, which are not yet widely documented, will dictate the optimal approach. Therefore, this guide begins with the foundational steps of vehicle selection and formulation, which are critical for achieving accurate dosing and bioavailability.

Foundational Steps: Vehicle Selection and Formulation

The choice of an appropriate vehicle is paramount, especially for compounds that may exhibit poor water solubility.[6] An improper vehicle can lead to precipitation, inaccurate dosing, low bioavailability, and even direct toxicity, confounding experimental results.[6][7]

Initial Solubility Assessment

A preliminary solubility test is a non-negotiable first step. This will determine the feasibility of different formulation strategies.

Protocol: Small-Scale Solubility Assessment

  • Prepare a panel of common vehicles:

    • Sterile Water

    • Phosphate-Buffered Saline (PBS)

    • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

    • 0.9% Saline

    • Polyethylene glycol 400 (PEG 400)

    • Dimethyl sulfoxide (DMSO)

    • Corn or sesame oil[8]

  • Dispense a small, known amount of 2-Phenoxypyridine-3-carbohydrazide (e.g., 1-5 mg) into separate microcentrifuge tubes.

  • Add a measured volume of each vehicle to achieve a target concentration relevant to the anticipated dose range.

  • Vortex vigorously for 2-3 minutes.

  • Visually inspect for dissolution. If the compound dissolves, it is soluble at that concentration in that vehicle. If particulates remain, it is not fully soluble.

  • For promising vehicles, consider gentle heating or sonication, but be mindful of potential compound degradation.

  • Centrifuge tubes with remaining particulates to confirm insolubility.

Formulation Strategies for Poorly Soluble Compounds

If 2-Phenoxypyridine-3-carbohydrazide demonstrates poor aqueous solubility, the following strategies can be employed.

Formulation StrategyDescriptionAdvantagesDisadvantages & Mitigations
Aqueous Suspension The compound is suspended in an aqueous vehicle, often with a suspending agent like CMC and/or a surfactant like Tween 80.[6][9]Suitable for oral administration of insoluble compounds. Generally well-tolerated.[9]Requires constant agitation to ensure dose uniformity. Particle size can affect absorption. Mitigation: Prepare fresh and vortex thoroughly before each administration.
Co-Solvent System The compound is first dissolved in a small amount of an organic solvent (e.g., DMSO) and then diluted with an aqueous vehicle (e.g., saline or PBS).[6]Simple to prepare for compounds soluble in organic solvents.The organic solvent can cause toxicity.[7] Mitigation: Keep the final concentration of the co-solvent to a minimum (e.g., <10% DMSO) and always run a vehicle-only control group.[7]
Lipid-Based Formulation The compound is dissolved or suspended in a lipid vehicle such as corn oil, sesame oil, or other triglycerides.Can enhance oral bioavailability for lipophilic compounds.[10]May not be suitable for all administration routes. Can influence baseline physiological parameters.

Recommendation: For initial studies, an aqueous suspension using 0.5% CMC with 0.1% Tween 80 is a common and generally well-tolerated starting point for oral administration.[9] For intraperitoneal injection, a co-solvent system with a low percentage of DMSO may be necessary if aqueous solubility is poor.

Administration Protocols

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and performed by trained personnel.[11][12][13]

Oral Gavage (Mice and Rats)

Oral gavage ensures the precise administration of a known dose directly into the stomach.[14]

Workflow for Oral Gavage

G A Animal Weighing & Dose Calculation B Gavage Needle Selection & Measurement A->B Select appropriate size C Animal Restraint B->C Prepare for administration D Needle Insertion C->D Ensure straight line from head to esophagus E Substance Administration D->E Confirm correct placement F Needle Withdrawal E->F Slow and steady depression of plunger G Post-Procedure Monitoring F->G Observe for distress

Caption: Workflow for Oral Gavage Administration.

Detailed Protocol:

  • Animal Weighing and Dose Calculation: Weigh each animal accurately on the day of dosing. Calculate the required volume based on the animal's body weight and the desired dose concentration. A common maximum volume is 10 mL/kg, though lower volumes (e.g., 5 mL/kg) are often recommended to reduce risks.[15]

  • Gavage Needle Selection and Measurement:

    • Select an appropriately sized gavage needle (typically 18-20G for mice, 16-18G for rats) with a rounded tip to prevent tissue damage.[13][14][15]

    • Pre-measure the insertion depth by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the xiphoid process (the bottom of the sternum). Mark this depth on the needle.[14][15]

  • Animal Restraint:

    • Mice: Use a firm scruffing technique to immobilize the head and neck.[14]

    • Rats: Restrain the animal near the thoracic region, supporting the lower body. A towel can be used for wrapping if necessary.[15]

    • Ensure the head and body are in a straight line to facilitate passage into the esophagus.[14]

  • Needle Insertion:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars).[14]

    • Advance the needle along the roof of the mouth. The animal will often swallow, which helps guide the needle into the esophagus.[14]

    • Gently pass the needle to the pre-measured depth. If any resistance is met, do not force it. Withdraw and re-attempt.[14]

  • Substance Administration: Once the needle is correctly positioned, slowly administer the substance over 2-3 seconds.[16]

  • Needle Withdrawal: Slowly and gently withdraw the needle along the same path of insertion.[14]

  • Post-Procedure Monitoring: Return the animal to its cage and monitor closely for at least 10-15 minutes for any signs of distress, such as gasping or difficulty breathing.[14][17] Continue monitoring 12-24 hours post-dosing.[13][17]

Quantitative Data Summary for Oral Gavage

AnimalRecommended Needle GaugeMaximum Administration Volume (mL/kg)
Mouse 18-22G[14][16]10 mL/kg[14][15][16]
Rat 16-20G[13][15]10 mL/kg[15][18]
Intraperitoneal (IP) Injection (Mice and Rats)

IP injection is a common parenteral route for systemic administration.

Workflow for Intraperitoneal Injection

G A Animal Weighing & Dose Calculation B Prepare Syringe & Needle A->B Select appropriate size C Animal Restraint (Dorsal Recumbency) B->C Tilt head down D Identify Injection Site C->D Lower right abdominal quadrant E Needle Insertion D->E 30-45° angle, bevel up F Aspiration Check E->F Ensure no fluid is drawn G Injection & Withdrawal F->G Inject substance H Post-Procedure Monitoring G->H Observe for adverse reactions

Caption: Workflow for Intraperitoneal (IP) Injection.

Detailed Protocol:

  • Animal Weighing and Dose Calculation: Weigh each animal and calculate the required injection volume.

  • Syringe and Needle Preparation: Use a new sterile syringe and needle for each animal.[19] Recommended needle sizes are 25-27G for mice and 23-25G for rats.[11][18]

  • Animal Restraint: Securely restrain the animal in dorsal recumbency (on its back). Tilting the head slightly downward can help displace the abdominal organs away from the injection site.[12][19]

  • Identify Injection Site: The preferred site is the lower right quadrant of the abdomen to avoid the cecum (on the left) and the bladder.[11][12][19]

  • Needle Insertion:

    • Insert the needle with the bevel facing up at a 30-45 degree angle to the abdominal wall.[11][19]

    • Advance the needle just enough to penetrate the peritoneum.

  • Aspiration: Gently pull back on the syringe plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.[12][19]

  • Injection and Withdrawal: If aspiration is clear, inject the substance smoothly. Withdraw the needle at the same angle of insertion.

  • Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of pain or distress.

Quantitative Data Summary for IP Injection

AnimalRecommended Needle GaugeMaximum Administration Volume (mL/kg)
Mouse 25-27G[11]< 10 mL/kg[11]
Rat 23-25G[11][18]< 10 mL/kg[11][18][19]

Dose-Response and Toxicity Assessment

For a novel compound like 2-Phenoxypyridine-3-carbohydrazide, it is crucial to establish a dose-response relationship and assess potential toxicity.

G A Single Dose Escalation Study B Identify Maximum Tolerated Dose (MTD) A->B Observe for clinical signs of toxicity C Dose Range Finding for Efficacy Studies B->C Select 3-4 doses below MTD D Vehicle Control Group D->A Run in parallel D->C Run in parallel

Sources

analytical techniques for quantifying 2-Phenoxypyridine-3-carbohydrazide in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the quantitative analysis of 2-Phenoxypyridine-3-carbohydrazide in biological matrices, designed for researchers and drug development professionals. This document provides a detailed exploration of advanced analytical techniques, emphasizing the principles behind method selection and protocol design.

Introduction: The Analytical Challenge of Novel Pyridine Derivatives

The development of novel therapeutic agents requires robust and reliable bioanalytical methods to characterize their pharmacokinetic and pharmacodynamic profiles. 2-Phenoxypyridine-3-carbohydrazide represents a class of heterocyclic compounds with significant potential in medicinal chemistry, stemming from the diverse biological activities associated with both the pyridine and carbohydrazide moieties.[1] The accurate quantification of such molecules in complex biological matrices like plasma, urine, or tissue homogenates is paramount for preclinical and clinical evaluation.

This application note provides a comprehensive overview of the strategies and methodologies for the quantitative analysis of 2-Phenoxypyridine-3-carbohydrazide. We will delve into the rationale behind sample preparation, chromatographic separation, and detection, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV detection and the more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols described herein are grounded in established bioanalytical method validation guidelines from regulatory bodies such as the U.S. Food and Drug Administration (FDA).[2][3]

Part 1: Foundational Strategy - Sample Preparation

The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components such as proteins, salts, and phospholipids, and to concentrate it for analysis.[4] The choice of technique depends on the analyte's physicochemical properties, the required limit of quantification, and the nature of the biological matrix.[5]

Common Sample Preparation Techniques
  • Protein Precipitation (PPT): This is a rapid and straightforward method where an organic solvent (e.g., acetonitrile or methanol) is added to the biological sample to denature and precipitate proteins. While efficient for high-throughput screening, it offers minimal removal of other matrix components, which can lead to ion suppression in mass spectrometry.[6]

  • Liquid-Liquid Extraction (LLE): LLE separates analytes based on their differential solubility in two immiscible liquid phases (typically aqueous and organic).[5] By adjusting the pH of the aqueous phase, the charge state of 2-Phenoxypyridine-3-carbohydrazide can be manipulated to favor its partitioning into the organic layer, resulting in a cleaner sample than PPT.[5]

  • Solid-Phase Extraction (SPE): SPE is a highly selective and efficient technique that can provide the cleanest extracts.[4][7] It involves passing the sample through a cartridge containing a solid sorbent. The analyte is retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.[5] For a molecule with both aromatic and polar functional groups like 2-Phenoxypyridine-3-carbohydrazide, a reversed-phase (e.g., C18) or a mixed-mode cation exchange sorbent could be effective.

Diagram 1: General Bioanalytical Workflow

This diagram illustrates the typical decision-making process and workflow in developing a bioanalytical method, from sample collection to final data analysis and validation.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_extraction_options Extraction Choices cluster_analysis Analytical Quantification cluster_validation Method Validation (ICH/FDA Guidelines) Sample Biological Sample (Plasma, Urine, etc.) Pretreatment Pre-treatment (e.g., pH adjustment, IS addition) Sample->Pretreatment Extraction Extraction Method Pretreatment->Extraction PPT Protein Precipitation (PPT) Extraction->PPT LLE Liquid-Liquid Extraction (LLE) Extraction->LLE SPE Solid-Phase Extraction (SPE) Extraction->SPE LC Liquid Chromatography (LC) Separation PPT->LC Clean Extract LLE->LC Clean Extract SPE->LC Clean Extract Detection Detection (UV or MS/MS) LC->Detection Data Data Acquisition & Processing Detection->Data Validation Linearity, Accuracy, Precision, etc. Data->Validation Report Final Report Validation->Report LCMSMS_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis UPLC-MS/MS System Plasma 100 µL Plasma + IS Basify Add Buffer (pH > 9) Plasma->Basify Extract Add MTBE & Vortex Basify->Extract Separate Centrifuge Extract->Separate Evaporate Evaporate Organic Layer Separate->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute UPLC UPLC Separation (C18 Column) Reconstitute->UPLC Inject 5 µL ESI ESI Source (Positive Ionization) UPLC->ESI Eluent MS Tandem MS (MRM Mode) ESI->MS Ions Detector Detector MS->Detector Fragment Ions

Sources

Application Note & Protocol: Laboratory Synthesis of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, multi-step protocol for the laboratory synthesis of 2-Phenoxypyridine-3-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis begins with commercially available nicotinic acid and proceeds through key intermediates including 2-chloronicotinic acid, ethyl 2-chloronicotinate, and ethyl 2-phenoxynicotinate. Each step is detailed with underlying chemical principles, step-by-step procedures, reagent specifications, and safety considerations. This guide is intended for researchers, chemists, and drug development professionals with a foundational knowledge of organic synthesis techniques.

Introduction and Strategic Overview

2-Phenoxypyridine-3-carbohydrazide and its derivatives are recognized for their diverse pharmacological activities, including potential anti-inflammatory and analgesic properties.[1] The core structure, featuring a phenoxy group on a pyridine ring coupled with a carbohydrazide moiety, makes it a valuable scaffold for building more complex molecules. Hydrazide and hydrazone derivatives are known pharmacophores that contribute to a wide range of biological activities.[2][3]

The synthetic strategy outlined herein is a robust four-step sequence designed for efficiency and scalability in a standard laboratory setting. The pathway was designed based on established and reliable chemical transformations reported in the literature.

The overall synthetic pathway involves:

  • Chlorination of the Pyridine Ring: Conversion of nicotinic acid to 2-chloronicotinic acid. This is achieved via an N-oxidation followed by chlorination, a common method for activating the pyridine ring for nucleophilic substitution.[4][5]

  • Esterification: Formation of ethyl 2-chloronicotinate from 2-chloronicotinic acid to protect the carboxylic acid and facilitate the subsequent substitution reaction.[6][7]

  • Nucleophilic Aromatic Substitution (SNAr): Introduction of the phenoxy group by reacting ethyl 2-chloronicotinate with phenol.

  • Hydrazinolysis: Conversion of the ethyl ester intermediate into the final 2-Phenoxypyridine-3-carbohydrazide product using hydrazine hydrate.[8]

This methodical approach ensures high yields and purity of the final product.

Overall Synthetic Workflow & Reaction Scheme

The synthesis is a linear sequence of four distinct chemical transformations. The workflow is designed to allow for the isolation and purification of each intermediate, ensuring the quality of the material proceeding to the next stage.

G cluster_0 Synthesis Workflow Nicotinic Acid Nicotinic Acid Step 1\nChlorination Step 1 Chlorination Nicotinic Acid->Step 1\nChlorination H2O2, POCl3/PCl5 2-Chloronicotinic Acid 2-Chloronicotinic Acid Step 1\nChlorination->2-Chloronicotinic Acid Isolate & Purify Step 2\nEsterification Step 2 Esterification 2-Chloronicotinic Acid->Step 2\nEsterification EtOH, SOCl2 Ethyl 2-Chloronicotinate Ethyl 2-Chloronicotinate Step 2\nEsterification->Ethyl 2-Chloronicotinate Isolate & Purify Step 3\nSNAr Reaction Step 3 SNAr Reaction Ethyl 2-Chloronicotinate->Step 3\nSNAr Reaction Phenol, Base Ethyl 2-Phenoxynicotinate Ethyl 2-Phenoxynicotinate Step 3\nSNAr Reaction->Ethyl 2-Phenoxynicotinate Isolate & Purify Step 4\nHydrazinolysis Step 4 Hydrazinolysis Ethyl 2-Phenoxynicotinate->Step 4\nHydrazinolysis N2H4·H2O 2-Phenoxypyridine-3-carbohydrazide 2-Phenoxypyridine-3-carbohydrazide Step 4\nHydrazinolysis->2-Phenoxypyridine-3-carbohydrazide Isolate & Purify

Caption: Overall workflow for the synthesis of 2-Phenoxypyridine-3-carbohydrazide.

The chemical transformations are summarized in the scheme below:

G Start Nicotinic Acid Intermediate1 2-Chloronicotinic Acid Start->Intermediate1 1. H2O2 2. POCl3 Intermediate2 Ethyl 2-Chloronicotinate Intermediate1->Intermediate2 EtOH, SOCl2 Intermediate3 Ethyl 2-Phenoxynicotinate Intermediate2->Intermediate3 Phenol, K2CO3 Final 2-Phenoxypyridine-3-carbohydrazide Intermediate3->Final N2H4·H2O, EtOH

Caption: Chemical reaction scheme for the multi-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All steps must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory.

Step 1: Synthesis of 2-Chloronicotinic Acid

This step involves the conversion of nicotinic acid to its N-oxide, which is then chlorinated. The N-oxide formation activates the 2-position of the pyridine ring for chlorination.[5]

Reagents and Parameters:

Reagent Molar Eq. MW ( g/mol ) Amount Purpose
Nicotinic Acid 1.0 123.11 10.0 g Starting Material
Hydrogen Peroxide (30%) ~3.0 34.01 ~25 mL Oxidizing Agent
Acetic Acid - 60.05 50 mL Solvent
Phosphorus Oxychloride ~4.0 153.33 ~35 mL Chlorinating Agent

| Phosphorus Pentachloride| ~1.5 | 208.24 | ~25 g | Chlorinating Agent |

Protocol:

  • N-Oxidation: In a 250 mL round-bottom flask, dissolve nicotinic acid (1.0 eq) in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution, ~3.0 eq) to the mixture while stirring.

  • Heat the reaction mixture to 70-80°C and maintain for 4-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and carefully remove the solvent under reduced pressure.

  • Chlorination: To the crude nicotinic acid N-oxide residue, cautiously add phosphorus oxychloride (~4.0 eq) in a fume hood.[9]

  • Add phosphorus pentachloride (~1.5 eq) portion-wise to control the exothermic reaction.[5]

  • Heat the mixture to 100-105°C and reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • A precipitate of 2-chloronicotinic acid will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum. The expected yield is high, potentially around 85-90%.[5]

Step 2: Synthesis of Ethyl 2-Chloronicotinate

Esterification of the carboxylic acid is performed using thionyl chloride to form the acyl chloride in situ, which then rapidly reacts with ethanol. This method is highly efficient, with byproducts (SO₂ and HCl) being gaseous, simplifying the workup.[6]

Reagents and Parameters:

Reagent Molar Eq. MW ( g/mol ) Amount (for 10g start) Purpose
2-Chloronicotinic Acid 1.0 157.55 10.0 g Starting Material
Thionyl Chloride (SOCl₂) ~3.0 118.97 ~14 mL Esterification Reagent
Absolute Ethanol - 46.07 50 mL Reagent & Solvent

| Benzene or Toluene | - | - | 70 mL | Solvent |

Protocol:

  • Suspend 2-chloronicotinic acid (1.0 eq) in benzene or toluene in a 250 mL round-bottom flask equipped with a reflux condenser.

  • Add thionyl chloride (~3.0 eq) dropwise to the suspension at room temperature.

  • Heat the mixture to reflux (around 80°C for benzene) and maintain for 3 hours. The solid should dissolve as the reaction progresses.

  • After the reaction is complete, distill off the excess thionyl chloride and solvent under reduced pressure.

  • To the oily residue (the acyl chloride intermediate), add absolute ethanol dropwise while cooling the flask in an ice bath.[6]

  • Once the addition is complete, warm the mixture to reflux for 1 hour to ensure complete esterification.

  • Remove the excess ethanol under reduced pressure to yield crude ethyl 2-chloronicotinate as an oil. Purification can be achieved by vacuum distillation or column chromatography.

Step 3: Synthesis of Ethyl 2-Phenoxynicotinate

This step is a classic nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the ester group facilitates the displacement of the chloride at the 2-position by the phenoxide ion. Using a base like potassium carbonate is crucial to deprotonate phenol, forming the much more potent nucleophile, potassium phenoxide.[10][11]

Reagents and Parameters:

Reagent Molar Eq. MW ( g/mol ) Amount (for 10g start) Purpose
Ethyl 2-Chloronicotinate 1.0 185.61 10.0 g Starting Material
Phenol 1.2 94.11 6.1 g Nucleophile
Potassium Carbonate (K₂CO₃) 2.0 138.21 14.9 g Base

| N,N-Dimethylformamide (DMF) | - | 73.09 | 80 mL | Solvent |

Protocol:

  • In a 250 mL flask, dissolve phenol (1.2 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution and stir for 15 minutes to form the potassium phenoxide salt.

  • Add ethyl 2-chloronicotinate (1.0 eq) to the mixture.

  • Heat the reaction mixture to 100-120°C and stir for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into a beaker containing ice-water (approx. 400 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure ethyl 2-phenoxynicotinate.

Step 4: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

The final step is the conversion of the ester to the corresponding hydrazide through hydrazinolysis. This is a nucleophilic acyl substitution where hydrazine acts as the nucleophile, attacking the ester carbonyl. The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.[8][12]

Reagents and Parameters:

Reagent Molar Eq. MW ( g/mol ) Amount (for 10g start) Purpose
Ethyl 2-Phenoxynicotinate 1.0 243.26 10.0 g Starting Material
Hydrazine Hydrate (~64%) 5.0 50.06 ~10 mL Hydrazinolysis Agent

| Ethanol (95%) | - | 46.07 | 100 mL | Solvent |

Protocol:

  • Dissolve ethyl 2-phenoxynicotinate (1.0 eq) in ethanol in a 250 mL round-bottom flask.

  • Add an excess of hydrazine hydrate (5.0 eq) to the solution.[8]

  • Heat the mixture to reflux and maintain for 8-12 hours. The progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture in an ice bath. The product, 2-Phenoxypyridine-3-carbohydrazide, will often precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash it with a small amount of cold ethanol, and dry it under vacuum.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool again to induce crystallization. Recrystallization from ethanol can be performed for further purification if necessary.

Characterization and Validation

The identity and purity of the final product and all intermediates should be confirmed using standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point: To determine the purity of the solid products.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify key functional groups (e.g., C=O of the ester vs. amide bands of the hydrazide, N-H stretches).

    • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

References

  • Tozkoparan, B., Göktaş, O., & Küpeli, E. (2010). Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Archiv der Pharmazie, 343(9), 509-518. [Link][1]

  • Wikipedia. (n.d.). 2-Chloronicotinic acid. Retrieved from Wikipedia, The Free Encyclopedia. [Link][4]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Retrieved from Semantic Scholar. [Link][5]

  • Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link][13][14]

  • Jiangsu Zhongbang Pharma. (2015). Method for preparing 2-chloronicotinic acid. CN104592101A. [15]

  • Filo. (2023). Nicotinic acid, more commonly named niacin, is one of the B vitamins. Retrieved from Filo. [Link][16]

  • Ataman Kimya. (n.d.). ETHYL NICOTINATE. Retrieved from Ataman Kimya. [Link]

  • Chegg. (2018). Solved: 4. Nicotinic acid, more commonly named niacin, is one of the B vitamins. Retrieved from Chegg.com. [Link][17]

  • Neliti. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from Neliti. [Link][18]

  • ResearchGate. (n.d.). Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents. Request PDF. [Link][8]

  • Google Patents. (n.d.). CN106957262A - A kind of preparation method of ethyl nicotinate. Retrieved from Google Patents. [19]

  • Google Patents. (n.d.). CN101117332B - The preparation method of 2-chloronicotinic acid. Retrieved from Google Patents. [20]

  • Almasirad, A., et al. (2013). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. Advanced Pharmaceutical Bulletin, 3(1), 103–108. [Link][2]

  • Manap, M., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 4(3), 155-160. [Link][21]

  • Hygeia Journal for Drugs and Medicines. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. [Link][3]

  • Eldehna, W. M., et al. (2018). Design, Synthesis and Antitubercular Activity of Certain Nicotinic Acid Hydrazides. Molecules, 23(10), 2533. [Link][12]

  • Chemguide. (n.d.). some more reactions of phenol. Retrieved from Chemguide. [Link][10]

  • Chemistry LibreTexts. (2023). Other Reactions of Phenol. Retrieved from Chemistry LibreTexts. [Link][11]

Sources

Application Notes & Protocols for High-Throughput Screening Assays Using 2-Phenoxypyridine-3-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays centered around the 2-phenoxypyridine-3-carbohydrazide scaffold. While this specific molecule is not extensively documented in HTS literature, its chemical features—a phenoxypyridine core and a carbohydrazide functional group—suggest potential interactions with a range of biological targets. This guide, therefore, focuses on the principles of developing a robust screening campaign, from initial assay design and optimization to hit validation. We will explore both biochemical and cell-based assay formats, providing detailed, step-by-step protocols that are grounded in established scientific principles of drug discovery. Our objective is to equip researchers with the necessary framework to unlock the therapeutic potential of this and related chemical series.

Introduction: The Rationale for Screening 2-Phenoxypyridine-3-carbohydrazide

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify novel modulators of biological targets.[1][2][3] The 2-phenoxypyridine-3-carbohydrazide scaffold presents an intriguing starting point for such a campaign. The phenoxypyridine moiety is found in molecules with diverse biological activities, including P2Y1 antagonists, suggesting its potential to interact with G-protein coupled receptors (GPCRs) or other protein targets.[4] The carbohydrazide group is a versatile functional group known for its ability to form various derivatives and engage in hydrogen bonding, making it a valuable pharmacophore for interacting with enzyme active sites.[5][6]

Given these features, a library of compounds based on this scaffold could yield hits against a variety of target classes, including kinases, proteases, and other enzymes. This document will guide the user through the process of developing a screening campaign to explore the bioactivity of 2-phenoxypyridine-3-carbohydrazide and its analogs.

Designing a High-Throughput Screening Campaign

A successful HTS campaign is a multi-step process that begins with careful planning and assay development.[1][7] The overall workflow can be visualized as a funnel, starting with a large number of compounds in a primary screen and progressively narrowing down to a small number of confirmed and characterized hits.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary & Secondary Screening cluster_2 Phase 3: Hit Characterization Assay_Dev Assay Development (Biochemical or Cell-Based) Miniaturization Miniaturization to 384/1536-well format Assay_Dev->Miniaturization Assay_Val Assay Validation (Z' > 0.5) Miniaturization->Assay_Val Primary_Screen Primary HTS (Single Concentration) Assay_Val->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & Potency (IC50/EC50) Hit_Confirmation->Dose_Response Counter_Screen Counter-Screens & Selectivity Profiling Dose_Response->Counter_Screen SAR Preliminary SAR Analysis Counter_Screen->SAR Lead_Opt Hit-to-Lead Optimization SAR->Lead_Opt

Figure 1: A generalized workflow for a high-throughput screening campaign.

Target Selection and Assay Modality

The choice of biological target and assay modality is critical. Given the chemical nature of 2-phenoxypyridine-3-carbohydrazide, several options can be considered:

  • Biochemical Assays: These assays measure the direct effect of a compound on a purified biological target, such as an enzyme or receptor.[8] Examples include fluorescence-based, luminescence-based, and absorbance-based assays.[3] These are often preferred for primary screening due to their robustness and lower variability.

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process or phenotype.[1] They provide more physiologically relevant information but can be more complex to develop and execute. Examples include reporter gene assays, second messenger assays, and high-content imaging.[8]

For the purpose of this guide, we will detail a protocol for a biochemical assay targeting a hypothetical protein kinase, "Kinase-X," a common target in drug discovery.

Protocol: Biochemical HTS Assay for Kinase-X Inhibitors

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a robust and widely used technology in HTS.[9]

Principle of the TR-FRET Kinase Assay

The assay measures the phosphorylation of a biotinylated peptide substrate by Kinase-X. A Europium-labeled anti-phospho-peptide antibody serves as the donor fluorophore, and a streptavidin-allophycocyanin (SA-APC) conjugate, which binds to the biotinylated peptide, acts as the acceptor. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of Kinase-X will prevent phosphorylation, leading to a decrease in the FRET signal.

TR_FRET_Principle cluster_0 No Inhibition (High FRET Signal) cluster_1 Inhibition (Low FRET Signal) Kinase-X Kinase-X Phospho-Peptide Biotin-Peptide-P Kinase-X->Phospho-Peptide phosphorylates ATP ATP Biotin-Peptide Biotin-Peptide Eu-Ab Eu-Antibody Phospho-Peptide->Eu-Ab binds SA-APC SA-APC Phospho-Peptide->SA-APC binds Eu-Ab->SA-APC FRET Inhibitor 2-Phenoxypyridine -3-carbohydrazide Kinase-X_inhibited Kinase-X Inhibitor->Kinase-X_inhibited inhibits Biotin-Peptide_unphos Biotin-Peptide SA-APC_bound SA-APC Biotin-Peptide_unphos->SA-APC_bound binds Eu-Ab_unbound Eu-Antibody

Figure 2: Principle of the TR-FRET kinase assay.

Materials and Reagents
ReagentSupplierCatalog No.
Kinase-X, activeIn-house/VendorN/A
Biotinylated Peptide SubstrateVendorN/A
ATPSigma-AldrichA7699
Europium-labeled anti-phospho-peptide AbVendorN/A
Streptavidin-APCVendorN/A
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)In-houseN/A
DMSOSigma-AldrichD2650
384-well low-volume platesCorning3820
Assay Development and Optimization

Before initiating the HTS, the assay must be optimized and validated.[10][11]

  • Enzyme and Substrate Titration: Determine the optimal concentrations of Kinase-X and the peptide substrate to achieve a linear reaction rate and a sufficient assay window.

  • ATP Concentration: Determine the Km for ATP and run the assay at or near this concentration to facilitate the identification of competitive inhibitors.

  • DMSO Tolerance: Evaluate the effect of DMSO on the assay performance, as compound libraries are typically stored in DMSO. Aim for a final DMSO concentration that does not significantly inhibit the enzyme (typically ≤1%).[10]

  • Assay Validation (Z'-factor): Perform a "dry run" with positive (no enzyme) and negative (vehicle) controls to determine the Z'-factor. A Z' > 0.5 indicates a robust and reliable assay suitable for HTS.[1][10]

HTS Protocol
  • Compound Plating: Using an acoustic dispenser, transfer 50 nL of the 2-phenoxypyridine-3-carbohydrazide library compounds (10 mM in DMSO) to the 384-well assay plates. This results in a final screening concentration of 10 µM in a 50 µL assay volume.

  • Enzyme Addition: Add 25 µL of 2X Kinase-X solution in assay buffer to all wells.

  • Incubation: Incubate the plates for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 25 µL of 2X substrate/ATP mix in assay buffer to initiate the kinase reaction.

  • Reaction Incubation: Incubate the plates for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix (Eu-Ab and SA-APC in detection buffer) to stop the reaction and initiate the detection signal.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plates on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis and Hit Identification
  • Calculate TR-FRET Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratiosample - Ratiopos_ctrl) / (Rationeg_ctrl - Ratiopos_ctrl))

  • Hit Selection: Identify compounds that exhibit inhibition greater than a defined threshold (e.g., >50% or >3 standard deviations from the mean of the sample wells).

Post-Screening Activities: From Hit to Lead

Hit Confirmation and Potency Determination

Primary hits must be re-tested to confirm their activity.[10] Confirmed hits are then evaluated in dose-response experiments to determine their potency (IC50).

Counter-Screens and Selectivity Profiling

It is crucial to perform counter-screens to eliminate false positives.[9] For the proposed TR-FRET assay, a counter-screen could involve testing the compounds in the absence of Kinase-X to identify compounds that interfere with the detection system. Selectivity profiling against a panel of other kinases is also essential to determine the specificity of the confirmed hits.

Preliminary Structure-Activity Relationship (SAR)

The initial hits provide the foundation for understanding the structure-activity relationship (SAR).[10] By analyzing the chemical structures of active compounds, medicinal chemists can design and synthesize new analogs with improved potency and selectivity, initiating the hit-to-lead optimization process.

Conclusion

The 2-phenoxypyridine-3-carbohydrazide scaffold represents a promising starting point for the discovery of novel bioactive molecules. This guide provides a detailed framework and a robust protocol for initiating a high-throughput screening campaign. By following the principles of rigorous assay development, validation, and post-screening characterization, researchers can effectively explore the therapeutic potential of this chemical series. The journey from a screening library to a clinical candidate is long and complex, but it begins with a well-designed and executed HTS assay.[12]

References

  • ResearchGate. (2025). High Throughput Screening: Methods and Protocols. Retrieved from [Link]

  • Singh, S., et al. (2016). High throughput screening of small molecule library: procedure, challenges and future. Retrieved from [Link]

  • Mrksich, M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science. Retrieved from [Link]

  • News-Medical.Net. (2018). High-throughput Screening Using Small Molecule Libraries. Retrieved from [Link]

  • PubMed. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Retrieved from [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). Accelerating Discovery and Development with Advances in High-Throughput Screening. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenazopyridine. Retrieved from [Link]

  • YouTube. (2024). Automation-enabled assay development for high throughput screening. Retrieved from [Link]

  • PubMed. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • Syngene International Ltd. (n.d.). Leveraging High Throughput Screening services to accelerate drug discovery and development. Retrieved from [Link]

  • ResearchGate. (2023). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Retrieved from [Link]

  • ResearchGate. (2014). High-throughput Assays for Superoxide and Hydrogen Peroxide: Design of a Screening Workflow to Identify Inhibitors of NADPH Oxidases. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. Retrieved from [Link]

  • CU Anschutz School of Medicine. (n.d.). HTS/HCS Discovery. Retrieved from [Link]

  • PubChem. (n.d.). Phenazopyridine. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Phenazopyridine (Pyridium)?. Retrieved from [Link]

  • PubMed. (2019). Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. Retrieved from [Link]

Sources

Application Notes and Protocols for the In Vivo Formulation of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed framework for the rational formulation of 2-Phenoxypyridine-3-carbohydrazide, a novel investigational compound, for in vivo preclinical studies. Addressing the compound's predicted poor aqueous solubility and potential pH-dependent stability, this document outlines systematic protocols for characterization, vehicle screening, and the development of both oral and parenteral dosage forms. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities with challenging physicochemical properties.

Introduction: The Formulation Challenge of Novel Pyridine Derivatives

The successful in vivo evaluation of new chemical entities (NCEs) is critically dependent on the development of appropriate formulations that ensure adequate systemic exposure in preclinical animal models. 2-Phenoxypyridine-3-carbohydrazide, as a member of the pyridine class of heterocycles, presents a formulation challenge common to many novel therapeutic candidates: poor aqueous solubility. The presence of a carbohydrazide functional group also introduces potential stability concerns, particularly with respect to pH-dependent hydrolysis.

This application note provides a strategic and detailed approach to formulating 2-Phenoxypyridine-3-carbohydrazide for both oral and parenteral administration in early-stage in vivo studies. The methodologies described are grounded in the physicochemical properties of the molecule, either determined experimentally or predicted through robust in silico models.

Physicochemical Characterization of 2-Phenoxypyridine-3-carbohydrazide

A thorough understanding of the physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide is the cornerstone of a rational formulation design. In the absence of empirical data for this specific molecule, in silico prediction tools provide valuable initial guidance.

Predicted Physicochemical Properties

The following properties for 2-Phenoxypyridine-3-carbohydrazide were predicted using established computational models such as those provided by Chemicalize, Molinspiration, and SwissADME.[1][2][3]

PropertyPredicted ValueImplication for Formulation
Molecular Weight 243.25 g/mol Within the typical range for small molecule drugs.
logP (o/w) ~1.5 - 2.5Indicates moderate lipophilicity and likely poor aqueous solubility.
Aqueous Solubility Predicted to be lowReinforces the need for solubility enhancement techniques.
pKa (most basic) ~2.5 - 3.5 (Pyridine nitrogen)Weakly basic; pH adjustment for solubilization may be viable.
pKa (acidic/neutral) ~12-13 (Hydrazide NH)Not significantly acidic in the physiological pH range.

These are predicted values and should be confirmed experimentally.

Key Considerations from Predicted Properties
  • Poor Aqueous Solubility: The predicted low aqueous solubility is the primary hurdle to overcome for achieving adequate bioavailability.

  • Weakly Basic Nature: The pyridine nitrogen is predicted to be the most basic center, with a pKa in the acidic range. This suggests that the compound will be more soluble in acidic environments, such as the stomach, but may precipitate at the higher pH of the small intestine.[4]

  • pH-Dependent Stability: The carbohydrazide functional group may be susceptible to acid-catalyzed hydrolysis.[5] This is a critical consideration for oral formulations and for the selection of acidic pH modifiers in parenteral formulations.

Strategic Approach to Formulation Development

The formulation strategy for 2-Phenoxypyridine-3-carbohydrazide should be multi-pronged, exploring various techniques to enhance solubility and ensure stability. The workflow for this process is outlined below.

Formulation_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_oral Oral Formulation cluster_parenteral Parenteral Formulation cluster_characterization Final Formulation Characterization A Physicochemical Characterization (Predicted & Experimental) B Solubility Screening in Various Vehicles A->B Guides Vehicle Selection C pH-Stability Profile (24h, 48h) B->C Identifies Promising Excipients D Aqueous Suspension (with wetting/suspending agents) C->D Informs Oral Strategy E Co-solvent System C->E Informs Oral Strategy F Lipid-Based Formulation (e.g., SEDDS) C->F Informs Oral Strategy G Co-solvent Solution (for IV bolus) C->G Informs Parenteral Strategy H Aqueous Nanosuspension (for IV infusion) C->H Informs Parenteral Strategy I Lyophilized Product (for long-term stability) C->I Informs Parenteral Strategy J Particle Size Analysis (for suspensions) K Stability Assessment (Chemical & Physical) J->K L In Vitro Release/ Dissolution K->L

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Phenoxypyridine-3-carbohydrazide. This document, designed for researchers and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yield and purity. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to address the common challenges encountered during this multi-step synthesis.

Synthesis Overview

The synthesis of 2-Phenoxypyridine-3-carbohydrazide is typically achieved through a three-step process. This pathway involves a nucleophilic aromatic substitution to create the phenoxy-pyridine core, followed by esterification, and finally, hydrazinolysis to yield the target carbohydrazide. Understanding the causality behind each step is critical for troubleshooting and optimization.

Visualizing the Workflow: Synthesis Pathway

The following diagram outlines the standard synthetic route from the common starting material, 2-chloropyridine-3-carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Phenoxylation (SNAr) cluster_1 Step 2: Esterification cluster_2 Step 3: Hydrazinolysis A 2-Chloropyridine-3-carboxylic Acid + Phenol B 2-Phenoxypyridine-3-carboxylic Acid A->B Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat A->B C 2-Phenoxypyridine-3-carboxylic Acid D Ethyl 2-Phenoxypyridine-3-carboxylate B->D Intermediate C->D Ethanol (Excess) Acid Catalyst (e.g., H₂SO₄) Reflux E Ethyl 2-Phenoxypyridine-3-carboxylate F 2-Phenoxypyridine-3-carbohydrazide D->F Intermediate E->F Hydrazine Hydrate (NH₂NH₂·H₂O) Ethanol Reflux

Caption: General three-step synthesis pathway for 2-Phenoxypyridine-3-carbohydrazide.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis. Each entry follows a question-and-answer format, detailing the potential causes and providing actionable solutions.

Q1: My yield is very low in the first step (phenoxylation). What can I do to improve it?

Potential Causes & Solutions:

Low yield in the nucleophilic aromatic substitution (SNAr) of 2-chloropyridine-3-carboxylic acid with phenol is a frequent challenge. The efficiency of this step is highly dependent on the reaction conditions.

  • Inadequate Base: The base is crucial for deprotonating phenol, forming the more nucleophilic phenoxide ion.

    • Insight: A weak base may not sufficiently deprotonate the phenol, while an overly strong or nucleophilic base can lead to side reactions.

    • Recommendation: Anhydrous potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation. Sodium hydride (NaH) can also be used but requires strictly anhydrous conditions to prevent the formation of sodium hydroxide, which could lead to unwanted hydroxylation of the pyridine ring.

  • Improper Solvent Choice: The solvent must be able to dissolve the reactants and facilitate the SNAr reaction, which proceeds through a polar, charged intermediate (Meisenheimer complex).

    • Insight: Aprotic polar solvents are ideal as they solvate the cation of the base (e.g., K⁺) while leaving the phenoxide anion highly reactive.

    • Recommendation: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are excellent solvent choices. Ensure they are anhydrous to prevent side reactions.

  • Sub-optimal Temperature: The reaction requires sufficient thermal energy to overcome the activation barrier.

    • Insight: Temperatures that are too low will result in a sluggish or incomplete reaction. Excessively high temperatures can cause decomposition of the starting materials or solvent.

    • Recommendation: A temperature range of 100-140°C is typically effective. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time and temperature for your specific setup.

ParameterRecommendationRationale
Base Anhydrous K₂CO₃ (2-3 equivalents)Efficiently forms the phenoxide nucleophile without introducing competing nucleophiles.
Solvent Anhydrous DMF or DMSOPolar aprotic nature stabilizes the charged intermediate, accelerating the reaction.
Temperature 100-140°CProvides sufficient energy for the SNAr reaction while minimizing decomposition.
Q2: The esterification of 2-phenoxypyridine-3-carboxylic acid is not going to completion. How can I drive the reaction forward?

Potential Causes & Solutions:

The Fischer esterification is an equilibrium-controlled process.[1] To achieve a high yield, the equilibrium must be shifted towards the product side.

  • Presence of Water: Water is a product of the reaction. Its presence will push the equilibrium back towards the starting materials according to Le Châtelier's principle.[1]

    • Insight: Any water present, either from reagents or formed during the reaction, will inhibit the forward reaction.

    • Recommendation: Use anhydrous alcohol and a strong acid catalyst like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), which also acts as a dehydrating agent.

  • Insufficient Alcohol: While the alcohol is a reagent, it is also typically used as the solvent.

    • Insight: Using a large excess of the alcohol (e.g., ethanol) serves to shift the equilibrium towards the formation of the ester.[1]

    • Recommendation: Use the alcohol (e.g., absolute ethanol) as the reaction solvent to ensure it is present in a large excess.

  • Inefficient Water Removal:

    • Insight: Actively removing water as it forms is a highly effective strategy to drive the reaction to completion.

    • Recommendation: For higher boiling point alcohols, a Dean-Stark apparatus can be used to azeotropically remove water. For lower boiling alcohols like ethanol, refluxing for an extended period (12-24 hours) with a strong acid catalyst is usually sufficient.

Q3: During the final hydrazinolysis step, my product is impure, or the reaction is incomplete. What's going wrong?

Potential Causes & Solutions:

Hydrazinolysis, the conversion of the ester to the carbohydrazide, is generally efficient but can present challenges related to reaction time and purification.[2][3]

  • Stoichiometry of Hydrazine Hydrate: An insufficient amount of hydrazine will lead to an incomplete reaction.

    • Insight: Hydrazine is a potent nucleophile, but a molar excess is required to ensure the reaction proceeds to completion in a reasonable timeframe.

    • Recommendation: Use a significant excess of hydrazine hydrate (typically 3-5 equivalents). This ensures the concentration of the nucleophile remains high throughout the reaction.

  • Reaction Conditions:

    • Insight: The reaction typically requires heating to proceed at a practical rate.

    • Recommendation: Refluxing the reaction mixture in a suitable solvent like ethanol for 2-6 hours is standard practice.[3] Monitor the disappearance of the starting ester by TLC.

  • Purification Challenges: The final product, being a hydrazide, can sometimes be difficult to crystallize or may retain unreacted starting materials.

    • Insight: The product's polarity is significantly different from the starting ester. This can be exploited for purification.

    • Recommendation: After the reaction is complete, cooling the mixture often causes the carbohydrazide to precipitate. The precipitate can be collected by filtration and washed with cold ethanol to remove soluble impurities. If the product remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization from a suitable solvent (e.g., ethanol, or an ethanol/water mixture).[2]

Troubleshooting Decision Workflow

This diagram provides a logical path for diagnosing and solving low-yield issues.

Troubleshooting_Yield Start Low Yield of Final Product Check_Step3 Analyze Purity of Carbohydrazide (Step 3) Start->Check_Step3 Check_Step2 Analyze Purity of Ester (Step 2) Check_Step3->Check_Step2 Step 3 seems complete, starting ester is clean Sol_Step3 Incomplete Hydrazinolysis? - Increase Hydrazine excess - Extend reflux time - Check solvent purity Check_Step3->Sol_Step3 Impurities from Step 2 present Check_Step1 Analyze Purity of Phenoxy-Acid (Step 1) Check_Step2->Check_Step1 Step 2 seems complete, starting acid is clean Sol_Step2 Incomplete Esterification? - Use anhydrous reagents - Increase acid catalyst - Ensure water removal Check_Step2->Sol_Step2 Impurities from Step 1 present Sol_Step1 Poor Phenoxylation? - Use anhydrous polar solvent (DMF) - Ensure proper base (K₂CO₃) - Optimize temperature (100-140°C) Check_Step1->Sol_Step1 Starting materials present Purification_Issue Is the issue purification? Sol_Step3->Purification_Issue Sol_Step2->Purification_Issue Sol_Step1->Purification_Issue Purification_Issue->Start No, yield is low before purification Sol_Purification Optimize Purification - Test different recrystallization solvents - Consider column chromatography - Wash thoroughly Purification_Issue->Sol_Purification Yes

Caption: A decision tree for troubleshooting low yield in the synthesis sequence.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when performing this synthesis? A: The most significant hazard is hydrazine hydrate . It is highly toxic, corrosive, and a suspected carcinogen. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Aprotic polar solvents like DMF and DMSO also have specific handling requirements; consult their Safety Data Sheets (SDS) before use.

Q: How can I confirm the structure and purity of my final product? A: A combination of analytical techniques is recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by observing the characteristic peaks for the aromatic protons on the pyridine and phenyl rings, as well as the N-H protons of the hydrazide group.

  • IR (Infrared) Spectroscopy: To identify key functional groups. Look for characteristic stretches for N-H bonds (around 3200-3400 cm⁻¹) and the C=O (amide) bond (around 1650-1680 cm⁻¹).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Melting Point (mp): A sharp melting point range indicates high purity.

Q: Can I skip the esterification step and convert the carboxylic acid directly to the carbohydrazide? A: While direct conversion of carboxylic acids to hydrazides is possible using coupling agents (e.g., DCC, EDC), it is often less efficient and more expensive for bulk synthesis than the two-step esterification-hydrazinolysis route. The ester intermediate is generally easier to purify than the initial carboxylic acid, leading to a cleaner final product.

Q: Are there alternative starting materials to 2-chloropyridine-3-carboxylic acid? A: Yes, other 2-halopyridine derivatives, such as those with bromine or fluorine, can be used. Fluorine is the most activating for SNAr reactions, potentially allowing for milder reaction conditions. However, 2-chloropyridine-3-carboxylic acid and its esters are often more commercially available and cost-effective.[4][5]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenoxypyridine-3-carboxylate

This protocol combines the phenoxylation and esterification steps for efficiency, starting from a commercially available ester.

  • Reagents & Setup:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl 2-chloropyridine-3-carboxylate (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of the starting ester).

  • Reaction:

    • Heat the reaction mixture to 120-130°C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up & Purification:

    • Cool the mixture to room temperature and pour it into a beaker containing ice-water.

    • Extract the aqueous mixture with ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude ester, which can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Phenoxypyridine-3-carbohydrazide
  • Reagents & Setup:

    • Dissolve the ethyl 2-phenoxypyridine-3-carboxylate (1.0 eq) from the previous step in absolute ethanol (approx. 10-15 mL per gram of ester) in a round-bottom flask with a reflux condenser.

    • Add hydrazine hydrate (4.0 eq) to the solution.

  • Reaction:

    • Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.

    • Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Work-up & Purification:

    • Cool the reaction flask in an ice bath. A white precipitate of the product should form.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.

    • Dry the product under vacuum to obtain pure 2-Phenoxypyridine-3-carbohydrazide.

References
  • Patel, N. B., & Patel, H. R. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists, 4(3), 143-150. [Link]

  • Li, Y., Wang, B., & Wang, Q. (2009). 2-Chloropyridine-3-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3041. [Link]

  • EP0372654A2 - Preparation of 2-chloropyridine 3-carboxylic acid esters. (1990).
  • Hashem, H., et al. (2024). Synthesis of new pyridine carbohydrazide derivatives. ResearchGate. [Link]

  • EP0372654A3 - Preparation of 2-chloropyridine 3-carboxylic acid esters. (1991).
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • Kolomoets, O., et al. (2014). Scheme 3. Calculated Reaction Pathway for the Hydrazinolysis Mechanism... ResearchGate. [Link]

  • Al-Omar, M. A. (2010). Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis. ResearchGate. [Link]

  • Bakht, M. A., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. Darujournal. [Link]

  • Tinschert, A., et al. (1999). Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine... PubMed. [Link]

  • El-Gazzar, A. B. A., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids... PubMed Central. [Link]

Sources

Technical Support Center: Troubleshooting 2-Phenoxypyridine-3-carbohydrazide Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxypyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. Our approach is rooted in providing not just procedural steps but also the scientific rationale behind them, ensuring a robust and reproducible experimental design.

Introduction: Understanding the Molecule

2-Phenoxypyridine-3-carbohydrazide is a molecule of interest in pharmaceutical and agrochemical research, incorporating both a bulky, hydrophobic phenoxypyridine moiety and a polar carbohydrazide group.[1][2] This bifunctional nature can lead to complex solubility behavior, making solvent selection a critical, and often challenging, first step in experimental work. This guide will provide a systematic approach to overcoming these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My 2-Phenoxypyridine-3-carbohydrazide is not dissolving in common laboratory solvents. Where do I start?

Answer:

This is a common issue stemming from the compound's dual chemical nature. The phenoxy and pyridine groups introduce aromatic and somewhat hydrophobic characteristics, while the carbohydrazide functional group is polar and capable of hydrogen bonding.[3][4] When initial attempts with single solvents like water, ethanol, or acetone fail, a systematic approach to solvent screening is necessary.

Initial Solvent Screening Protocol:

  • Start Small: Use a small, accurately weighed amount of your compound (e.g., 1-5 mg) for each test. This conserves your valuable material.

  • Test a Polarity Range: Select a range of solvents with varying polarities. See the table below for suggestions.

  • Stepwise Volume Addition: Add the solvent in small, measured increments (e.g., 100 µL at a time) and vortex or sonicate briefly after each addition. This will help you determine an approximate solubility limit.

  • Observe and Record: Note the volume of solvent required to achieve complete dissolution at room temperature.

Table 1: Suggested Solvents for Initial Screening

SolventPolarity IndexRationale
Water10.2To test the influence of the polar carbohydrazide group.[5]
Methanol5.1A polar protic solvent that can engage in hydrogen bonding.
Ethanol4.3A slightly less polar alcohol, common in biological assays.
Isopropanol3.9Another common alcohol with lower polarity.
Acetonitrile5.8A polar aprotic solvent.
Acetone4.3A polar aprotic solvent.
Dichloromethane (DCM)3.1A non-polar solvent for the hydrophobic phenoxypyridine.
Dimethyl Sulfoxide (DMSO)7.2A strong, polar aprotic solvent, often a good starting point for difficult-to-dissolve aromatic compounds.[6]
N,N-Dimethylformamide (DMF)6.4Another strong, polar aprotic solvent.

If single solvents fail, the next logical step is to explore co-solvent systems and the impact of temperature and pH.

Q2: Single solvents are not effective. How should I approach using co-solvent systems?

Answer:

Co-solvent systems are a powerful tool for dissolving compounds with mixed polarity. The principle is to use a mixture of two or more miscible solvents to create a new solvent environment with an intermediate polarity that can better accommodate both the hydrophobic and hydrophilic parts of your molecule.

Workflow for Co-Solvent Solubility Testing:

CoSolventWorkflow start Start with a small amount of 2-Phenoxypyridine-3-carbohydrazide add_dmso Add a minimal volume of a strong organic solvent (e.g., DMSO, DMF) to create a concentrated stock. start->add_dmso vortex Vortex/sonicate until dissolved add_dmso->vortex titrate Gradually add an aqueous buffer or a less polar solvent while vortexing. vortex->titrate observe Observe for precipitation titrate->observe success Solution remains clear at desired concentration. Proceed with experiment. observe->success No Precipitation fail Precipitation occurs. observe->fail Precipitation adjust Adjust the ratio of the co-solvents or try a different solvent pair. fail->adjust adjust->start

Caption: A workflow for systematic co-solvent solubility testing.

Recommended Co-Solvent Pairs:

  • DMSO/Water or DMSO/Buffer: Ideal for preparing aqueous stock solutions for biological assays. Start by dissolving the compound in a minimal amount of DMSO, then slowly dilute with your aqueous buffer to the final desired concentration.[6]

  • Ethanol/Water: A less cytotoxic option for cell-based assays.

  • DCM/Methanol: A good choice for applications requiring a more organic environment, such as chemical reactions or chromatography.

Q3: Can temperature be used to improve the solubility of 2-Phenoxypyridine-3-carbohydrazide?

Answer:

Yes, for many compounds, solubility increases with temperature. This is a common technique used in recrystallization.[7] However, it is crucial to consider the thermal stability of your compound.

Protocol for Temperature-Assisted Dissolution:

  • Select a Suitable Solvent: Choose a solvent in which the compound has low solubility at room temperature but shows potential for increased solubility upon heating (e.g., ethanol, isopropanol, or acetonitrile).

  • Gentle Heating: Warm the solvent gently (e.g., in a 40-60°C water bath) before adding your compound.

  • Incremental Addition: Add the 2-Phenoxypyridine-3-carbohydrazide in small portions to the warm solvent while stirring.

  • Cooling and Observation: Once dissolved, allow the solution to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates out. If it precipitates, this indicates that the increased solubility is temperature-dependent, and the solution must be used while warm.

Caution: Be aware that some carbohydrazide compounds can decompose at elevated temperatures.[3] It is advisable to search for thermal stability data for your specific molecule or conduct a preliminary thermal stability test if high temperatures are required.

Q4: How does pH affect the solubility of 2-Phenoxypyridine-3-carbohydrazide?

Answer:

The pyridine and carbohydrazide moieties in your compound have ionizable groups, meaning their charge state can change with pH. This can significantly impact solubility. The pyridine nitrogen is basic, while the hydrazide group can also be protonated under acidic conditions.

Investigating pH-Dependent Solubility:

pHSolubility start Prepare a suspension of the compound in water or a co-solvent system. acidic Test Acidic Conditions: Gradually add dilute acid (e.g., 0.1 M HCl). Observe for dissolution. start->acidic basic Test Basic Conditions: Gradually add dilute base (e.g., 0.1 M NaOH). Observe for dissolution. start->basic result Determine the pH range of optimal solubility. acidic->result basic->result

Caption: A logical approach to testing pH-dependent solubility.

  • Acidic Conditions: Protonation of the pyridine nitrogen may increase the compound's polarity and solubility in aqueous media. Try dissolving the compound in an acidic buffer (e.g., acetate buffer, pH 4-5) or by adding a small amount of a dilute acid like HCl.[8]

  • Basic Conditions: While less likely to improve solubility due to the nature of the functional groups, it is still worth investigating. Use a basic buffer (e.g., phosphate buffer, pH 8-9) or a dilute base like NaOH.

Important Note: Changes in pH may affect the stability and reactivity of your compound. Ensure that the pH required for dissolution is compatible with your downstream experimental conditions.

Summary and Key Takeaways

Troubleshooting the solubility of 2-Phenoxypyridine-3-carbohydrazide requires a methodical and multi-faceted approach.

Table 2: Summary of Troubleshooting Strategies

StrategyWhen to UseKey Considerations
Initial Solvent Screen Always the first step.Test a broad range of solvent polarities.
Co-solvent Systems When single solvents fail.Start with a strong organic solvent and titrate with a second solvent.
Temperature Adjustment To increase solubility in a given solvent.Be mindful of the compound's thermal stability.
pH Modification For aqueous or semi-aqueous solutions.The compound's charge state can be altered to enhance solubility.

By systematically applying these principles, you can identify the optimal conditions for dissolving 2-Phenoxypyridine-3-carbohydrazide for your specific research needs, ensuring reliable and reproducible results.

References

  • Ataman Kimya. (n.d.). Carbohydrazide. Retrieved from [Link]

  • MDPI. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. (n.d.). CARBOHYDRAZIDE. Retrieved from [Link]

  • PubChem. (n.d.). 2-Phenoxypyridine. Retrieved from [Link]

  • ResearchGate. (2016). In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. Retrieved from [Link]

  • PubMed Central. (n.d.). Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. Retrieved from [Link]

  • CMJ Publishers. (n.d.). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • MDPI. (n.d.). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Retrieved from [Link]

  • PubChem. (n.d.). 2-(Phenylazo)pyridine. Retrieved from [Link]

  • ResearchGate. (2015). How to dissolve aromatic peptides ?. Retrieved from [Link]

  • ResearchGate. (2025). Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • ResearchGate. (2017). How to dissolve peptides rich in aromatic residues?. Retrieved from [Link]

  • EPO. (1990). 2-Indolones substituted in 5 by a cyclic hydrazide radical, their preparation and their use in cardio-active medicaments. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility vs. pH profiles of phenazopyridine hydrochloride in acetate.... Retrieved from [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from [Link]

Sources

optimizing the reaction conditions for 2-Phenoxypyridine-3-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of 2-Phenoxypyridine-3-carbohydrazide. This document offers troubleshooting advice, frequently asked questions, and a detailed, optimized experimental protocol to ensure successful and reproducible outcomes.

Introduction

2-Phenoxypyridine-3-carbohydrazide is a key intermediate in the synthesis of various pharmacologically active compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. The most common synthetic route involves the hydrazinolysis of a corresponding ester, typically ethyl or methyl 2-phenoxypyridine-3-carboxylate, with hydrazine hydrate. While seemingly straightforward, this reaction can present several challenges that affect yield and purity. This guide is designed to address these potential issues head-on, providing logical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of 2-Phenoxypyridine-3-carbohydrazide?

The most common and commercially available starting material is an ester of 2-phenoxypyridine-3-carboxylic acid, such as the methyl or ethyl ester. These esters readily undergo nucleophilic acyl substitution with hydrazine.

Q2: What are the primary safety concerns when working with hydrazine hydrate?

Hydrazine hydrate is a corrosive and potentially carcinogenic substance.[1] It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation and skin contact.[1]

Q3: Can I use a different solvent than ethanol for this reaction?

Ethanol is the most commonly used solvent due to its ability to dissolve both the ester and hydrazine hydrate, and its appropriate boiling point for the reaction. Other alcohols like methanol or isopropanol can also be used, but reaction times and temperatures may need to be adjusted. Aprotic solvents are generally not suitable as they do not facilitate the proton transfer steps in the reaction mechanism as effectively.

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting ester spot and the appearance of a more polar product spot (which will have a lower Rf value) indicate the progression of the reaction.

Q5: My final product has a low melting point and appears gummy. What could be the cause?

A low or broad melting point, or a gummy appearance, typically indicates the presence of impurities. These could include unreacted starting material, residual solvent, or by-products. Thorough drying and recrystallization are essential to obtain a pure, crystalline product.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of 2-Phenoxypyridine-3-carbohydrazide.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Scientific Rationale
Inactive Hydrazine Hydrate Use a fresh, unopened bottle of hydrazine hydrate. The concentration of hydrazine hydrate can decrease over time due to oxidation.Hydrazine is a strong reducing agent and can be oxidized by atmospheric oxygen, reducing its effective concentration and nucleophilicity.
Insufficient Reaction Time or Temperature Increase the reflux time or reaction temperature. Monitor the reaction by TLC until the starting material is consumed.The hydrazinolysis of esters is a kinetically controlled process. Higher temperatures and longer reaction times increase the collision frequency and energy of the reacting molecules, driving the reaction to completion.
Inappropriate Solvent Ensure the use of an alcohol solvent like ethanol, which can solvate both reactants effectively.Protic solvents like ethanol can hydrogen bond with the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by hydrazine.
Steric Hindrance If using a bulky ester, consider converting it to the more reactive acid chloride first, followed by reaction with hydrazine.The phenoxy group at the 2-position of the pyridine ring can cause some steric hindrance. Converting the ester to an acid chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the reaction.
Problem 2: Product is Impure (Contaminated with Starting Material or By-products)
Potential Cause Troubleshooting Steps Scientific Rationale
Incomplete Reaction As per "Low Yield", ensure the reaction has gone to completion by monitoring with TLC.Unreacted starting ester is a common impurity if the reaction is not allowed to proceed to completion.
Formation of Diazides Avoid excessive heating or prolonged reaction times after the initial reaction is complete.Under harsh conditions, the newly formed carbohydrazide can potentially react further, leading to the formation of by-products.
Ineffective Purification Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). Ensure the product is completely dissolved at high temperature and allowed to cool slowly for optimal crystal formation.Recrystallization is a powerful purification technique that relies on the difference in solubility of the product and impurities in a given solvent at different temperatures.
Hydrazine Salts Present Wash the crude product with cold water during filtration.Hydrazine can form salts with acidic impurities or even with the product itself under certain conditions. A water wash can help remove these highly water-soluble salts.

Visualizing the Process

Reaction Pathway

The synthesis of 2-Phenoxypyridine-3-carbohydrazide from its corresponding ethyl ester is a classic nucleophilic acyl substitution reaction.

Reaction_Pathway cluster_reactants Reactants cluster_product Product Ethyl 2-phenoxypyridine-3-carboxylate Ethyl 2-phenoxypyridine-3-carboxylate Tetrahedral Intermediate Tetrahedral Intermediate Ethyl 2-phenoxypyridine-3-carboxylate->Tetrahedral Intermediate + H2NNH2 2-Phenoxypyridine-3-carbohydrazide 2-Phenoxypyridine-3-carbohydrazide Tetrahedral Intermediate->2-Phenoxypyridine-3-carbohydrazide - EtOH Hydrazine Hydrate Hydrazine Hydrate

Caption: Reaction scheme for the synthesis of 2-Phenoxypyridine-3-carbohydrazide.

Troubleshooting Workflow

A systematic approach is key to resolving experimental issues.

Troubleshooting_Workflow Start Experiment Complete CheckYield Check Yield & Purity (TLC, MP) Start->CheckYield LowYield Low Yield? CheckYield->LowYield ImpureProduct Impure Product? LowYield->ImpureProduct No OptimizeConditions Optimize Reaction Conditions (Time, Temp, Reagents) LowYield->OptimizeConditions Yes Purify Purify Product (Recrystallization, Wash) ImpureProduct->Purify Yes Success Successful Synthesis ImpureProduct->Success No OptimizeConditions->Start Purify->Start

Caption: A decision tree for troubleshooting common synthesis problems.

Optimized Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of 2-Phenoxypyridine-3-carbohydrazide.

Materials:

  • Ethyl 2-phenoxypyridine-3-carboxylate

  • Hydrazine hydrate (85-99% solution)

  • Ethanol (absolute)

  • Deionized water

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Filtration apparatus (Büchner funnel, filter paper)

  • TLC plates (silica gel 60 F254)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl 2-phenoxypyridine-3-carboxylate (1 equivalent) in absolute ethanol (approximately 10 mL per gram of ester).

  • Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3-5 equivalents) to the solution. An excess of hydrazine is used to drive the reaction to completion.

  • Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours.[2]

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting ester spot has disappeared.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, and then further cool in an ice bath for at least 1 hour.[2] The product will precipitate as a white solid.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any soluble impurities.

  • Purification by Recrystallization: Transfer the crude product to a clean flask. Add a minimal amount of hot ethanol to dissolve the solid completely. If the solid does not dissolve readily, add a small amount of hot water dropwise until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly under vacuum to obtain pure 2-Phenoxypyridine-3-carbohydrazide.

  • Characterization: Characterize the final product by determining its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity. The melting point of pure carbohydrazide is around 153°C.[3][4][5]

Data Summary Table

Parameter Recommended Value Notes
Molar Ratio (Ester:Hydrazine) 1 : 3-5An excess of hydrazine ensures the reaction goes to completion.
Solvent EthanolOther alcohols may be used with optimization.
Reaction Temperature ~80-85 °C (Reflux)Provides sufficient energy for the reaction without significant solvent loss.
Reaction Time 4-6 hoursMonitor by TLC for completion.
Purification Method Recrystallization (Ethanol/Water)Ensures high purity of the final product.

References

  • PrepChem. Preparation of carbohydrazide. [Link]

  • Ataman Kimya. CARBOHYDRAZIDE. [Link]

  • ChemBK. Carbohydrazide. [Link]

  • PubMed. Novel regioselective hydroxylations of pyridine carboxylic acids at position C2 and pyrazine-2-carboxylic acid at position C3. [Link]

  • Wikipedia. Carbohydrazide. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Link]

  • ResearchGate. Synthesis of new pyridine carbohydrazide derivatives. [Link]

  • Google Patents.
  • ResearchGate. Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis: The Synthesis of Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine, Pyrido[3′,2′:4,5]thieno[3,2-d][1. [Link]

  • ResearchGate. Proposed mechanism of 2-pyridine catalyzed ester aminolysis. [Link]

  • PMC - NIH. 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. [Link]nih.gov/pmc/articles/PMC5843845/)

Sources

how to prevent the degradation of 2-Phenoxypyridine-3-carbohydrazide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 2-Phenoxypyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling this compound in solution. As Senior Application Scientists, we have synthesized the available chemical principles and data to help you maintain the integrity of your experiments.

Introduction

2-Phenoxypyridine-3-carbohydrazide is a molecule of interest in various research and development fields. Its unique structure, featuring a pyridine ring, a phenoxy group, and a carbohydrazide moiety, offers potential for diverse applications. However, these same functional groups can be susceptible to degradation in solution, leading to compromised sample integrity and experimental variability. This guide will address the primary degradation pathways—oxidation, hydrolysis, and photodegradation—and provide actionable strategies to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Phenoxypyridine-3-carbohydrazide has developed a yellow or reddish tint. What could be the cause?

A color change in your solution is often the first indicator of chemical degradation. For compounds containing a hydrazide group, this can be due to oxidation. Aromatic hydrazides can oxidize to form highly colored diazene products.[1][2] This process can be accelerated by exposure to atmospheric oxygen and the presence of metal ions.[3]

Q2: I'm observing a loss of potency or activity of my compound over a short period. Could this be related to degradation?

Yes, a loss of biological activity or inconsistent analytical results are common consequences of compound degradation. Both the carbohydrazide and pyridine functionalities are crucial for the molecule's intended interactions. Their modification through oxidation or hydrolysis will alter the compound's structure and, consequently, its function.

Q3: What are the primary chemical groups in 2-Phenoxypyridine-3-carbohydrazide that are prone to degradation?

The two primary functional groups of concern are the carbohydrazide moiety (-CONHNH2) and the pyridine ring .

  • Carbohydrazide: This group is susceptible to oxidation and hydrolysis . Oxidation can occur in the presence of atmospheric oxygen and may be catalyzed by metal ions.[3] Hydrolysis can cleave the carbohydrazide, though this is less likely to be spontaneous without the presence of strong acids or bases.[3][4]

  • Pyridine Ring: While generally stable, the pyridine ring can undergo photodegradation , especially when exposed to UV light.[5][6][7] It can also be susceptible to oxidation, potentially forming N-oxides.[8]

Q4: What are the ideal storage conditions for a stock solution of 2-Phenoxypyridine-3-carbohydrazide?

For optimal stability, stock solutions should be stored under the following conditions:

  • Temperature: Store at -20°C or -80°C.

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.

  • Atmosphere: For maximum stability, overlay the solution with an inert gas like argon or nitrogen before sealing.

  • Solvent: Use a dry, aprotic solvent such as DMSO or DMF.

Troubleshooting Guides & Protocols

Issue 1: Rapid Degradation Observed in Aqueous Buffers
Underlying Cause:

Aqueous solutions, particularly at neutral to alkaline pH, can promote both oxidation and hydrolysis. The presence of dissolved oxygen and potential trace metal contaminants in buffers can accelerate the oxidative degradation of the hydrazide moiety.[3]

Protocol for Preparing Stabilized Aqueous Working Solutions:
  • Prepare a Concentrated Stock Solution:

    • Dissolve the solid 2-Phenoxypyridine-3-carbohydrazide in a minimal amount of dry, aprotic solvent like DMSO or DMF. This limits the compound's exposure to water.

  • Buffer Preparation:

    • Use de-gassed buffers. This can be achieved by sparging the buffer with an inert gas (argon or nitrogen) for 15-30 minutes.

    • Consider including a chelating agent like EDTA (0.1-1 mM) in your buffer to sequester any catalytic metal ions.

  • Antioxidant Addition:

    • For applications where it does not interfere with the experimental endpoint, consider adding a small amount of an antioxidant like ascorbic acid to the buffer just before use.

  • Final Dilution:

    • Perform the final dilution of the DMSO stock into the prepared aqueous buffer immediately before the experiment. Avoid preparing large batches of aqueous working solutions that will be stored for extended periods.

Issue 2: Inconsistent Results and Appearance of Unknown Peaks in HPLC Analysis
Underlying Cause:

This is a classic sign of sample degradation, leading to a mixture of the parent compound and its degradants. Photodegradation of the pyridine ring and oxidation of the carbohydrazide are likely culprits.[1][2][5]

Workflow for Sample Handling and Preparation:

G cluster_0 Preparation of Stock Solution cluster_1 Preparation of Working Solution cluster_2 Experiment & Analysis A Weigh solid compound under low light B Dissolve in dry, aprotic solvent (e.g., DMSO) A->B C Store in amber vial at -80°C under inert gas B->C D Use de-gassed aqueous buffer E Add chelating agent (e.g., EDTA) D->E F Dilute stock solution immediately before use E->F G Perform experiment promptly F->G H Analyze via HPLC with fresh standards G->H

Caption: Recommended workflow for handling 2-Phenoxypyridine-3-carbohydrazide.

Potential Degradation Pathways

The primary degradation pathways for 2-Phenoxypyridine-3-carbohydrazide are hypothesized to be oxidation of the carbohydrazide and hydrolysis of the amide bond.

DegradationPathways Parent 2-Phenoxypyridine-3-carbohydrazide Oxidized Oxidized Product (e.g., Diazene derivative) Parent->Oxidized Oxidation (O2, metal ions) Hydrolyzed Hydrolysis Product (2-Phenoxypyridine-3-carboxylic acid) Parent->Hydrolyzed Hydrolysis (H2O, acid/base)

Caption: Potential degradation pathways for 2-Phenoxypyridine-3-carbohydrazide.

Summary of Recommended Handling Conditions
ParameterRecommendationRationale
Solvent Dry, aprotic (e.g., DMSO, DMF) for stock solutions.Minimizes hydrolysis.
pH Slightly acidic for aqueous solutions, if tolerated by the experiment.Pyridine compounds can be more stable under acidic conditions.[6]
Temperature -20°C to -80°C for storage.Slows down all chemical reactions.
Light Protect from light at all stages.Prevents photodegradation of the pyridine ring.[5][9]
Atmosphere Use de-gassed solvents/buffers; store under inert gas (Ar, N2).Minimizes oxidation of the carbohydrazide moiety.[3]
Additives Consider EDTA and/or antioxidants for aqueous solutions.Sequesters catalytic metal ions and scavenges oxygen.

References

  • UV photolysis for accelerating pyridine biodegrad
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. The Journal of Organic Chemistry.
  • Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a C
  • [Biodegradation of pyridine under UV irradi
  • Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons.
  • Hydrazide derivatives produce active oxygen species as hydrazine. PubMed.
  • The Chemistry of Benzo and Carbocyclic Derivatives of Pyridine.
  • Biodegradation of pyridine under UV irradiation.
  • Hydrazide synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
  • Metabolism of Pyridine Compounds by Phthal
  • Carbohydrazide vs Hydrazine: A Comparative Study.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Hydrazine. Wikipedia.
  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review. CoLab.
  • Synthesis of carbohydrazide. ChemicalBook.
  • Chemistry of carbohydrazide and thiocarbohydrazide.
  • Pyridine. Wikipedia.
  • Pyridine: Synthesis, reactions and medicinal uses. Slideshare.
  • Carbohydrazide. Wikipedia.
  • mr i explains: Condensation and Hydrolysis Reactions in Carbohydr
  • A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Scholars Research Library.
  • 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE. Local Pharma Guide.
  • Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. PMC - PubMed Central.
  • Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses.
  • Degradation and transformation of sulfapyridine in Fe2+/peroxydisulfate: Kinetics, mechanism and potential products.
  • Chemical pathways of peptide degradation. II. Kinetics of deamidation of an asparaginyl residue in a model hexapeptide. PubMed.
  • Determination of phenazopyridine in human plasma via LC–MS and subsequent development of a pharmacokinetic model. Semantic Scholar.

Sources

Technical Support Guide: Overcoming Poor Cell Permeability of 2-Phenoxypyridine-3-carbohydrazide and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 2-phenoxypyridine-3-carbohydrazide and related scaffolds. This guide is designed to help you diagnose, troubleshoot, and overcome challenges related to poor cell permeability, a critical hurdle in translating a promising compound into a viable therapeutic candidate. We will explore the underlying physicochemical principles, provide detailed experimental protocols for assessment, and outline actionable strategies for improving cellular uptake.

Section 1: First-Pass Analysis - Why Is My Compound Not Getting Into Cells?

Before diving into complex experiments, a preliminary analysis of the molecule's structure can provide significant clues about potential permeability barriers. This section addresses the most common initial questions.

FAQ 1.1: What are the likely physicochemical properties of 2-Phenoxypyridine-3-carbohydrazide causing poor permeability?

To predict a compound's absorption and permeability, a useful starting point is Lipinski's Rule of Five.[1][2] An orally active drug generally violates no more than one of these rules:

  • Molecular Weight (MW) < 500 Daltons

  • LogP (a measure of lipophilicity) < 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

Let's analyze the structure of 2-Phenoxypyridine-3-carbohydrazide (Molecular Formula: C₁₂H₁₁N₃O₂):

PropertyEstimated ValueLipinski's GuidelineCompliance
Molecular Weight 229.24 g/mol < 500 DaYes
Hydrogen Bond Donors 3 (from -NH-NH₂)≤ 5Yes
Hydrogen Bond Acceptors 5 (Pyridine N, Carbonyl O, Phenoxy O, 2 Hydrazide N)≤ 10Yes
LogP ~1.5 - 2.5 (Estimated)< 5Yes

Based on this initial analysis, the compound does not violate Lipinski's rules and should theoretically have a reasonable chance at passive permeability. However, the carbohydrazide moiety (-CONHNH₂) is quite polar and can form multiple hydrogen bonds with the aqueous environment, which can significantly increase the energy barrier for partitioning into the lipid cell membrane. The key challenge often lies in the delicate balance between sufficient water solubility for administration and adequate lipophilicity to cross the cell membrane.

FAQ 1.2: What is the difference between passive diffusion and active transport, and why does it matter for my compound?

Understanding how molecules cross the cell membrane is crucial for diagnosing permeability issues.

  • Passive Diffusion: This is the movement of a substance across a membrane from an area of high concentration to one of low concentration, without the help of transport proteins.[3] It is governed by the molecule's physicochemical properties, such as size, charge, and lipophilicity. The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent tool for specifically measuring this process.[4]

  • Active Transport & Efflux: This process involves membrane proteins (transporters) that move substances across the membrane. This can be either uptake (moving into the cell) or efflux (actively pumping out of the cell). Efflux pumps, such as P-glycoprotein (P-gp), are a major cause of low intracellular drug concentration and multidrug resistance.[5][6] A compound that appears permeable in a PAMPA assay but shows low accumulation in cells may be a substrate for an efflux pump.[4] The Caco-2 assay is the gold standard for investigating these active processes.[7]

FAQ 1.3: How can I quickly and cost-effectively assess if my compound has a permeability problem?

For initial screening, the Parallel Artificial Membrane Permeability Assay (PAMPA) is the recommended first step. It is a cell-free, high-throughput method that isolates passive diffusion, providing a clean baseline measurement of your compound's ability to cross a lipid membrane.[8] This allows you to quickly rank compounds and determine if a fundamental permeability issue exists before moving to more complex and resource-intensive cell-based assays.[9]

Section 2: Experimental Troubleshooting - Quantifying the Permeability Barrier

If preliminary analysis suggests a problem, the next step is to quantify it. This section provides workflows and protocols for accurately measuring cell permeability.

G cluster_0 Permeability Assessment Workflow Start Compound with Suspected Poor Permeability PAMPA Perform PAMPA Assay (Measures Passive Diffusion) Start->PAMPA PAMPA_Result Analyze PAMPA Result (Pe value) PAMPA->PAMPA_Result Caco2 Perform Caco-2 Assay (Measures Passive + Active Transport) PAMPA_Result->Caco2 Low or Moderate Pe High_Perm High Permeability (Issue may be solubility or metabolism) PAMPA_Result->High_Perm High Pe Caco2_Result Analyze Caco-2 Result (Papp & Efflux Ratio) Caco2->Caco2_Result Efflux Substrate for Efflux Pumps Caco2_Result->Efflux Efflux Ratio > 2 No_Efflux Low Permeability, Not Efflux-Mediated Caco2_Result->No_Efflux Efflux Ratio < 2 Low A->B Papp Low_Perm Low Passive Permeability

Caption: Workflow for diagnosing permeability issues.
Guide 2.1: Protocol for Assessing Passive Permeability using PAMPA

The PAMPA model predicts passive intestinal absorption by measuring a compound's diffusion from a donor well, through a synthetic lipid membrane, to an acceptor well.[4][8]

Materials:

  • PAMPA plate sandwich (e.g., 96-well format with donor and acceptor plates)

  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane)[8]

  • Phosphate-buffered saline (PBS), pH 7.4

  • 5% DMSO in PBS (Assay Buffer)[10]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • UV-Vis plate reader or LC-MS for quantification

Protocol:

  • Prepare Acceptor Plate: Add 300 µL of Assay Buffer to each well of the acceptor plate.[9]

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the lipid solution onto the membrane of each well in the donor plate. Be cautious not to puncture the membrane.[9]

  • Prepare Test Compound Dilutions: Prepare the final concentration of your test compound (e.g., 10-200 µM) in the Assay Buffer.[9][11]

  • Load Donor Plate: Add 150-200 µL of your diluted test compound solution to the donor plate wells.[9][11]

  • Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells makes contact with the buffer in the acceptor wells.

  • Incubate: Incubate the plate sandwich at room temperature for 4-18 hours in a chamber with a wet paper towel to minimize evaporation.[9][11]

  • Quantify: After incubation, carefully separate the plates. Determine the compound concentration in both the donor and acceptor wells using an appropriate analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Interpretation: The effective permeability (Pe) is calculated. Compounds can be classified as follows:

Permeability ClassEffective Permeability (Pe) (10⁻⁶ cm/s)Predicted Absorption
High > 10> 80%
Medium 1 - 1020% - 80%
Low < 1< 20%
Guide 2.2: Protocol for Comprehensive Permeability and Efflux Assessment using Caco-2 Assay

The Caco-2 assay is a cell-based model that mimics the human intestinal barrier, providing data on both passive and active transport mechanisms.[12]

Materials:

  • Caco-2 cells (ATCC)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids)

  • Transwell inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Lucifer yellow or TEER meter for monolayer integrity check

  • LC-MS/MS for quantification

Protocol:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell inserts and culture for 18-22 days to allow them to differentiate and form a polarized monolayer.[12]

  • Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer. Measure the Transepithelial Electrical Resistance (TEER); values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow leakage assay; rejection should be >98%.[13]

  • Prepare Transport Buffer: Prepare your compound in pre-warmed (37°C) transport buffer at the desired concentration (e.g., 10 µM).

  • Apical to Basolateral (A→B) Transport:

    • Add fresh transport buffer to the basolateral (bottom) chamber.

    • Add the compound-containing buffer to the apical (top, insert) chamber.

  • Basolateral to Apical (B→A) Transport:

    • Add fresh transport buffer to the apical chamber.

    • Add the compound-containing buffer to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]

  • Sampling and Analysis: At the end of the incubation, take samples from both chambers and analyze the compound concentration by LC-MS/MS.

Data Interpretation: The apparent permeability coefficient (Papp) is calculated for both directions.

  • Papp (A→B): Indicates the rate of absorption.

  • Efflux Ratio (ER) = Papp (B→A) / Papp (A→B): An ER > 2 strongly suggests that the compound is a substrate for active efflux pumps.[12][13]

Papp (A→B) (10⁻⁶ cm/s)Predicted Absorption
> 10High
1 - 10Medium
< 1Low

Section 3: Strategies for Enhancement - How to Improve Permeability

Once you have quantified the permeability issue, you can select an appropriate strategy to address it.

G cluster_0 Strategy Selection Decision Tree Start Experimental Data Efflux_Check Is Efflux Ratio > 2? Start->Efflux_Check Passive_Check Is PAMPA Pe Low? Efflux_Check->Passive_Check No Efflux_Strategy Efflux is the primary issue. Strategies: 1. Structural modification to evade    pump recognition. 2. Co-administration with efflux    pump inhibitors (experimental). Efflux_Check->Efflux_Strategy Yes Passive_Strategy Poor passive diffusion is the issue. Strategies: 1. Prodrug Approach: Mask polar    hydrazide group. 2. Increase Lipophilicity: Modify    scaffold (e.g., add lipophilic groups). 3. Formulation: Use nano-carriers    (liposomes, nanoparticles). Passive_Check->Passive_Strategy No (implies other issues) Complex_Strategy Both poor passive diffusion and efflux are issues. Strategy: - Prioritize formulation approaches like  nanoparticles, which can bypass  both barriers. Passive_Check->Complex_Strategy Yes Efflux_Strategy->Complex_Strategy If passive permeability is also low

Caption: Decision tree for selecting an enhancement strategy.
FAQ 3.1: My PAMPA results are low, and the Caco-2 efflux ratio is < 2. What should I do?

This profile indicates that the primary problem is poor passive diffusion. The molecule struggles to cross the lipid bilayer on its own and is not being actively removed. In this case, focus on strategies that either alter the molecule's intrinsic properties or use a carrier system.

  • Recommended Action: Pursue medicinal chemistry modifications like the prodrug approach or advanced formulation strategies.[14]

FAQ 3.2: My Caco-2 efflux ratio is > 2. What does this mean and what are my next steps?

An efflux ratio greater than two indicates your compound is actively pumped out of the cells, likely by transporters like P-gp.[13] Even if passive permeability is moderate, efflux can keep intracellular concentrations too low for therapeutic effect.

  • Recommended Action:

    • Confirm the Transporter: Rerun the B→A Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the involvement of that specific pump.[13]

    • Structural Modification: Medicinal chemists can attempt to modify the structure to reduce its recognition by the efflux pump. This is often achieved by altering the pattern of hydrogen bond donors and acceptors.

    • Formulation: Nano-delivery systems can sometimes help bypass efflux pumps by altering the mechanism of cell entry (e.g., via endocytosis).[15]

Guide 3.3: Medicinal Chemistry Approaches: The Prodrug Strategy

A prodrug is an inactive or less active derivative of a parent drug that is converted in vivo to the active form.[] For 2-phenoxypyridine-3-carbohydrazide, the polar hydrazide group is an ideal target for modification.

  • Concept: Mask the polar -CONHNH₂ group with a lipophilic promoiety. This increases the overall lipophilicity of the molecule, facilitating its passage across the cell membrane. Once inside the cell, cellular enzymes (like esterases or amidases) cleave the promoiety, releasing the active parent drug.[17][18]

  • Example Strategy (N-Acylation): React the terminal -NH₂ of the hydrazide with an acyl chloride or anhydride. The resulting N-acyl hydrazide is more lipophilic. The choice of the acyl group can be tuned to control the rate of cleavage and physicochemical properties.

  • Benefits: This is a well-established strategy to improve the bioavailability of compounds containing polar amide or amine groups.[19][20]

Guide 3.4: Formulation Approaches: Advanced Delivery Systems

If structural modification is not feasible or desirable, altering the formulation can provide a powerful alternative. Nanotechnology offers several platforms to enhance the delivery of poorly permeable drugs.[21][22]

  • Concept: Encapsulating the drug in a nanoparticle shields its unfavorable physicochemical properties from the biological environment, allowing it to cross the intestinal barrier more effectively.[23]

Comparison of Nanocarrier Systems:

Nanocarrier TypeDescriptionAdvantages for Permeability
Liposomes Vesicles composed of a lipid bilayer enclosing an aqueous core.Can encapsulate both hydrophilic and lipophilic drugs; can fuse with cell membranes to release cargo directly into the cytoplasm.[15]
Polymeric Nanoparticles Solid colloidal particles made from biodegradable polymers.Offer controlled and sustained release; surface can be functionalized for targeting.[21]
Solid Lipid Nanoparticles (SLNs) Similar to polymeric nanoparticles but made from solid lipids.High drug loading capacity, excellent biocompatibility, and can enhance lymphatic transport, bypassing the liver first-pass metabolism.[15]

These advanced delivery systems can enhance bioavailability by increasing solubility, protecting the drug from degradation, and promoting uptake through various cellular mechanisms.[15][21]

References

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Bioaccess. (n.d.). Understanding the Lipinski Rule of Five in Drug Discovery. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (n.d.). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • Lin, Y. A., & Chang, C. (2018). Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. Methods in Molecular Biology, 1949, 1-13.
  • Cygnus Technologies. (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Gao, L., et al. (2013). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Journal of Nanoparticle Research, 15(3), 1-16.
  • Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs. Retrieved from [Link]

  • AZoLifeSciences. (2022). What is Lipinski's Rule of 5?. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. Retrieved from [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. Retrieved from [Link]

  • Naka, Y. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(10), 2073-2079.
  • Godugu, C., & Patel, A. R. (2012). Novel Nanoprinting for Oral Delivery of Poorly Soluble Drugs. Journal of Drug Delivery, 2012, 1-6.
  • Lokey, R. S., et al. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Journal of Medicinal Chemistry, 55(7), 3163-3171.
  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Retrieved from [Link]

  • Technology Networks. (n.d.). PAMPA Permeability Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

  • Xiong, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry, 64(20), 14845-14869.
  • Lokey Lab Protocols - Wikidot. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Wang, S., et al. (2019). Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Expert Opinion on Drug Delivery, 16(8), 811-824.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Retrieved from [Link]

  • Merisko-Liversidge, E., & Liversidge, G. G. (2005). Nanoparticle Technology for the Delivery of Poorly Water-Soluble Drugs. Pharmaceutical Technology, 29(5), 72-84.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). NANO-DELIVERY SYSTEMS FOR ENHANCING ORAL BIOAVAILABILITY OF DRUGS. Journal of Drug Delivery Science and Technology, 68, 103061.
  • Mukherjee, S., et al. (2017). Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors. Future Microbiology, 12(10), 963-982.
  • Du, D., et al. (2018). Function and Inhibitory Mechanisms of Multidrug Efflux Pumps. Frontiers in Microbiology, 9, 2895.
  • Story, B. A., et al. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. mBio, 12(4), e01375-21.
  • Webber, M. A., & Piddock, L. J. V. (2003). The importance of efflux pumps in bacterial antibiotic resistance. Journal of Antimicrobial Chemotherapy, 51(1), 9-11.
  • ResearchGate. (2012). Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. Retrieved from [Link]

  • Gynther, M., & Loryan, I. (2022). Prodrugs and their activation mechanisms for brain drug delivery. RSC Medicinal Chemistry, 13(1), 16-32.
  • ResearchGate. (2017). Prodrugs of Amides, Imides and Other NH-acidic Compounds. Retrieved from [Link]

  • bioRxiv. (2021). Efflux pumps and membrane permeability contribute to intrinsic antibiotic resistance in Mycobacterium abscessus. Retrieved from [Link]

  • da Silva, L. F. R., et al. (2019). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Molecules, 24(24), 4431.
  • MDPI. (2024). Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2020). Synthesis and Pharmacological Profile of Hydrazide Compounds. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-Phenoxypyridine. Retrieved from [Link]

  • CMJ Publishers. (2023). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Retrieved from [Link]

  • Scholars Research Library. (2015). A base mediated synthesis and characterization of some pyridine-3-carbohydrazides. Retrieved from [Link]

  • PubMed. (1993). Kinetics of Cellular Permeability of Phenoxazine and Its Dependence on P-glycoprotein Expression. Retrieved from [Link]

  • NIH - PMC. (2016). Biologically important hydrazide-containing fused azaisocytosines as antioxidant agents. Retrieved from [Link]

  • ResearchGate. (2023). Mini-Review of the Importance of Hydrazides and Their Derivatives-Synthesis and Biological Activity. Retrieved from [Link]

  • PubChem - NIH. (n.d.). 2-(Phenylazo)pyridine. Retrieved from [Link]

  • PubMed. (2012). 2-Acetylpyridine- and 2-benzoylpyridine-derived hydrazones and their gallium(III) complexes are highly cytotoxic to glioma cells. Retrieved from [Link]

  • PubMed. (2001). Prediction of permeability coefficients of compounds through caco-2 cell monolayer using artificial neural network analysis. Retrieved from [Link]

  • PubMed Central - NIH. (2020). In Vivo Toxicity, Redox-Modulating Capacity and Intestinal Permeability of Novel Aroylhydrazone Derivatives as Anti-Tuberculosis Agents. Retrieved from [Link]

  • NCBI. (n.d.). TABLE 3-2, Physical and Chemical Properties of Pyridine. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Phenoxypyridine-3-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common pitfalls associated with this synthetic sequence. Our focus is on explaining the chemical principles behind each step to empower you to make informed decisions in your laboratory work.

Overview of the Synthetic Pathway

The synthesis of 2-Phenoxypyridine-3-carbohydrazide is typically achieved via a two-step process. The first step involves the formation of a diaryl ether bond through a copper-catalyzed Ullmann condensation, followed by the conversion of the resulting ester into the target carbohydrazide via hydrazinolysis. Each of these steps presents unique challenges that can impact yield, purity, and scalability.

Synthetic_Pathway cluster_0 Step 1: Ullmann Condensation cluster_1 Step 2: Hydrazinolysis SM1 Ethyl 2-chloropyridine-3-carboxylate Intermediate Ethyl 2-phenoxypyridine-3-carboxylate SM1->Intermediate CuI, Base (e.g., K2CO3) High-Boiling Solvent (e.g., DMF) High Temperature SM2 Phenol SM2->Intermediate Product 2-Phenoxypyridine-3-carbohydrazide Intermediate->Product Solvent (e.g., Ethanol) Reflux Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Product

Caption: General two-step synthesis of 2-Phenoxypyridine-3-carbohydrazide.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part A: Ullmann Condensation (Synthesis of Ethyl 2-Phenoxypyridine-3-carboxylate)

The Ullmann condensation is a powerful tool for forming C-O bonds but is notoriously sensitive to reaction conditions.[1][2] High temperatures, polar solvents, and stoichiometric copper are often required for traditional methods.[1]

Q1: My Ullmann reaction shows low or no conversion to the desired ether. What are the likely causes?

A1: Low conversion in an Ullmann-type reaction can stem from several factors related to reagents, catalyst, and reaction setup.

  • Catalyst Quality and Activity: The copper(I) source is critical. Old or improperly stored copper(I) iodide (CuI) may be partially oxidized to Cu(II), which is less effective. It is recommended to use freshly purchased, high-purity CuI or to wash the catalyst with a solvent to remove surface oxidation. Some protocols benefit from "activated" copper powder, which can be prepared by reducing copper sulfate with zinc metal.[1]

  • Inadequate Temperature: Traditional Ullmann reactions often require high temperatures, sometimes in excess of 210 °C, to proceed at a reasonable rate.[1] If you are using a high-boiling solvent like DMF or N-methylpyrrolidone (NMP), ensure your reaction is reaching and maintaining the target temperature.

  • Base Strength and Solubility: A common base is potassium carbonate (K₂CO₃). Its role is to deprotonate the phenol, forming the active phenoxide nucleophile. If the base is not strong enough or is not sufficiently soluble in the reaction medium, the concentration of the active nucleophile will be low. Consider using a stronger base like cesium carbonate (Cs₂CO₃) or ensuring vigorous stirring to maximize surface area.

  • Atmospheric Conditions: While not as oxygen-sensitive as palladium-catalyzed couplings, running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent oxidative side reactions and catalyst deactivation. Degassing the solvent and reagents can also be beneficial.[3]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[4] 2-Chloropyridine derivatives are less reactive than their bromo or iodo counterparts. If using 2-chloropyridine-3-carboxylate, you may require more forcing conditions (higher temperature, longer reaction time, or a more active catalytic system) than reported for analogous bromo compounds.

Q2: I'm observing a significant amount of dehalogenated starting material (ethyl pyridine-3-carboxylate). How can I prevent this?

A2: The formation of a des-halo byproduct is a known issue in copper-catalyzed couplings and typically points to a reductive side reaction pathway.[3] This can be exacerbated by:

  • Trace Water: Ensure all reagents and the solvent are anhydrous. Water can act as a proton source for the reduction pathway.

  • Reaction Temperature: Excessively high temperatures can promote thermal decomposition and reduction pathways. While high heat is needed, finding the optimal temperature that favors coupling over reduction is key. A systematic temperature screen (e.g., 120 °C, 140 °C, 160 °C) may be necessary.

  • Ligand Choice: While classic Ullmann reactions are often ligandless, modern protocols use ligands like 1,10-phenanthroline or various amino acids to stabilize the copper catalyst and promote the desired C-O bond formation over side reactions.[5] Introducing a suitable ligand could significantly suppress dehalogenation.

Q3: The reaction is very slow and requires harsh conditions. Are there milder alternatives?

A3: Yes. The development of ligands for copper has enabled Ullmann-type couplings under much milder conditions.[5] Consider exploring catalyst systems that include ligands such as 1,10-phenanthroline, 8-hydroxyquinoline, or N,N'-dimethylethylenediamine (DMEDA). These ligands can accelerate the reaction, allowing for lower temperatures and reducing the likelihood of side reactions.

Additionally, an alternative modern approach involves the use of aryne chemistry. Reacting a pyridin-2(1H)-one precursor with an aryne generated in situ (e.g., from 2-(trimethylsilyl)phenyl triflate and CsF) can form the 2-phenoxypyridine core at room temperature, completely avoiding the need for a copper catalyst.[6][7]

Troubleshooting_Ullmann cluster_checks cluster_solutions Start Problem: Low Conversion in Ullmann Reaction Check_Catalyst Is CuI fresh and high purity? Start->Check_Catalyst Check_Temp Is temperature high enough (>150 °C)? Start->Check_Temp Check_Base Is the base strong/soluble enough? Start->Check_Base Check_Inert Is the reaction under inert atmosphere? Start->Check_Inert Sol_Catalyst Use fresh CuI or an activated catalyst system. Check_Catalyst->Sol_Catalyst No Sol_Ligand Add a ligand (e.g., phenanthroline). Check_Catalyst->Sol_Ligand Yes, but still fails Sol_Temp Increase temperature systematically. Check_Temp->Sol_Temp No Check_Temp->Sol_Ligand Yes, but still fails Sol_Base Switch to Cs2CO3 or use a phase-transfer catalyst. Check_Base->Sol_Base No Check_Base->Sol_Ligand Yes, but still fails Sol_Inert Degas solvent and run under N2/Ar. Check_Inert->Sol_Inert No Check_Inert->Sol_Ligand Yes, but still fails

Caption: Decision workflow for troubleshooting low Ullmann reaction yields.

Part B: Hydrazinolysis (Conversion to 2-Phenoxypyridine-3-carbohydrazide)

The conversion of an ester to a hydrazide is generally a robust and high-yielding reaction.[8][9] However, issues can arise from incomplete reaction, product isolation, and purification.

Q1: The hydrazinolysis reaction is incomplete, and TLC/LC-MS analysis shows remaining starting ester. How can I drive it to completion?

A1: An incomplete hydrazinolysis reaction is usually due to insufficient reaction time, temperature, or an inadequate amount of hydrazine.

  • Stoichiometry of Hydrazine Hydrate: While the stoichiometry is 1:1, it is common practice to use a slight to moderate excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents) to ensure the reaction goes to completion.[10] Using a large excess can sometimes complicate the workup, so a balance must be struck.

  • Reaction Time and Temperature: Hydrazinolysis is often performed by refluxing the ester with hydrazine hydrate in a protic solvent like ethanol or methanol.[8][9] If the reaction is sluggish, ensure you are at a full reflux and consider extending the reaction time. Monitoring the reaction by TLC or LC-MS is crucial to determine the point of completion.[9]

  • Choice of Ester: Methyl and ethyl esters are generally preferred for hydrazinolysis as they are more reactive and the resulting alcohol (methanol or ethanol) is volatile and easy to remove.[8] If you are using a bulkier ester (e.g., t-butyl), the reaction will be significantly slower.

Q2: A large amount of an insoluble white solid precipitated from my reaction mixture. Is this the product?

A2: It is highly likely that the precipitate is your desired carbohydrazide product. Hydrazides often have lower solubility in common organic solvents like ethanol compared to their corresponding esters, and they can crystallize out of the reaction mixture upon formation or during cooling.[11] You should filter the solid, wash it with cold solvent (e.g., ethanol) to remove excess hydrazine hydrate and other soluble impurities, and then dry it. Analyze the solid by NMR, IR, and melting point to confirm its identity and purity.

Q3: My final product is impure after isolation. What are the likely side products and how can I remove them?

A3: Impurities can arise from the starting materials or side reactions.

  • Unreacted Ester: If the reaction was incomplete, the starting ester will be a primary impurity. Recrystallization is often effective for purification. Choose a solvent system where the hydrazide has lower solubility than the ester, especially when cold.

  • Hydrolysis Product: If there is water in your hydrazine hydrate or solvent and the reaction is run for extended periods at high temperatures, some of the ester may hydrolyze to the corresponding carboxylic acid (2-phenoxypyridine-3-carboxylic acid).[12] This acidic impurity can be removed by washing an organic solution of your crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution).

  • Azine Formation: This side reaction occurs if your starting ester was contaminated with aldehydes or ketones. Hydrazine reacts with two equivalents of a carbonyl compound to form a C=N-N=C linked dimer called an azine.[13] This is typically not an issue unless your starting materials are of poor quality.

  • Purification Strategy: The most common method for purifying carbohydrazides is recrystallization from a suitable solvent like ethanol, methanol, or an ethanol/water mixture.[14] If recrystallization is ineffective, column chromatography on silica gel can be used, often with a mobile phase containing ethyl acetate and methanol.[9]

Q4: I am concerned about the safe handling of hydrazine hydrate. What precautions should I take?

A4: Hydrazine is toxic and a suspected carcinogen; it can be absorbed through the skin.[8] Always handle hydrazine hydrate in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemically resistant gloves (nitrile gloves may not be sufficient for prolonged contact; consult a glove compatibility chart). Avoid heating hydrazine to dryness, as it can be explosive. Any spills should be neutralized according to your institution's safety protocols.

Frequently Asked Questions (FAQs)

FAQ 1: Can I start from 2-chloropyridine-3-carboxylic acid directly instead of the ester for the Ullmann reaction?

While possible, it is generally not recommended. The carboxylic acid group can chelate to the copper catalyst, potentially inhibiting its activity. Furthermore, the acidic proton can interfere with the required basic conditions. The most reliable route involves protecting the carboxylic acid as an ester, performing the Ullmann coupling, and then proceeding to the hydrazide.[15]

FAQ 2: What are the best analytical techniques to monitor the progress of each reaction step?

  • Step 1 (Ullmann Condensation): Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase like hexane/ethyl acetate to resolve the starting materials from the more polar product. LC-MS is ideal for confirming the mass of the product and tracking the disappearance of starting materials.

  • Step 2 (Hydrazinolysis): TLC is also very effective here. The carbohydrazide product is typically much more polar than the starting ester and will have a significantly lower Rf value. A mobile phase of ethyl acetate or ethyl acetate/methanol is a good starting point. Again, LC-MS can provide definitive confirmation of product formation.

FAQ 3: Are there alternative, non-copper-catalyzed methods to synthesize the 2-phenoxypyridine core?

Yes. As mentioned in the troubleshooting section, aryne-mediated synthesis is a powerful, modern alternative that operates at room temperature and avoids transition metals.[6] Another common method is Nucleophilic Aromatic Substitution (SₙAr). However, for an unactivated substrate like 2-chloropyridine, SₙAr with phenol would require extremely harsh conditions (high temperature and pressure) and is generally less practical than the Ullmann coupling.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-Phenoxypyridine-3-carboxylate (Ullmann Condensation)

  • To an oven-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add copper(I) iodide (CuI, 0.1 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and ethyl 2-chloropyridine-3-carboxylate (1.0 eq.).

  • Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Add phenol (1.2 eq.) followed by anhydrous, degassed N,N-dimethylformamide (DMF) via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction may take 12-24 hours.

  • Upon completion, cool the mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to afford the pure ester.

Protocol 2: Synthesis of 2-Phenoxypyridine-3-carbohydrazide (Hydrazinolysis)

  • In a round-bottom flask, dissolve ethyl 2-phenoxypyridine-3-carboxylate (1.0 eq.) in ethanol (approx. 10 mL per gram of ester).[8]

  • Add hydrazine hydrate (98%, 3.0 eq.) to the solution at room temperature.[10]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the disappearance of the starting ester by TLC (e.g., 1:1 Hexane:Ethyl Acetate or pure Ethyl Acetate). The product will be a new, more polar spot near the baseline.

  • After the reaction is complete, cool the mixture in an ice bath. The product will likely precipitate as a white solid.[11]

  • Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate.

  • Dry the solid under vacuum to obtain the final product, 2-Phenoxypyridine-3-carbohydrazide. The purity can be checked by HPLC, NMR, and melting point.

References

  • Benchchem. (n.d.). Common side reactions with hydrazine hydrate and how to minimize them.
  • ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...).
  • Al-Ostoot, F. H., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PMC - PubMed Central.
  • Britton, J., et al. (2020). Acyl azides in flow: a safe and versatile approach for the preparation of di- and tripeptides. Reaction Chemistry & Engineering.
  • Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.
  • ResearchGate. (2014). How do you convert aliphatic acids to hydrazide in a single step with conventional methods?.
  • Quora. (2023). When I react hydrazine with ester in methanol solvent at the result, there are some solids formed. What should be this?.
  • ResearchGate. (n.d.). The reaction of ester 1 with hydrazine hydrate.
  • PrepChem.com. (n.d.). Synthesis of 2-chloropyridine-3-carbonyl chloride.
  • Gomas, S. M., et al. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. [Source not further specified].
  • Sciencemadness.org. (2002). Reaction of esters with hydrazine?.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros.
  • Reddy, B. V. S., et al. (n.d.).
  • ResearchGate. (n.d.). Synthesis of new pyridine carbohydrazide derivatives.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ChemBK. (2024). 2-Chloropyridine-3-carbonyl chloride.
  • Hosseinzadeh, R., et al. (n.d.). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH.
  • Asian Journal of Green Chemistry. (2023). A Review on Synthesis of Carbohydrazide Derivatives.
  • ResearchGate. (2021). (PDF) An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry.
  • INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride.
  • Sigma-Aldrich. (n.d.). 2-Chloropyridine-3-carbonyl chloride 98 49609-84-9.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Chemguide. (n.d.). some more reactions of phenol.
  • Google Patents. (n.d.). EP2367426A1 - Phenazopyridine compounds.
  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography.
  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • NIH. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW.
  • Chemistry LibreTexts. (2023). Other Reactions of Phenol.
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2013). SYNTHESIS OF 2, 6-DIAMINO-3-PHENYLAZOPYRIDINE-1-OXIDE AND ITS HYDRO-CHLORIDE.
  • ResearchGate. (2025). (PDF) SYNTHESIS OF 2, 6-DIHYDROXY-3-PHENYLDIAZENYLPYRIDINE AND 6-AMINO-2-HYDROXY-3-PHENYLDIAZENYLPYRIDINE: AN IMPURITY IN THE PROCESS FOR PHENAZOPYRIDINE HYDROCHLORIDE A GENITO-URINARY ANTISEPTIC DRUG.
  • ResearchGate. (2025). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water | Request PDF.
  • ResearchGate. (2025). Purification of derivatives of 2-amino-3H-phenoxazin-3-one using CPC | Request PDF.
  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.

Sources

Technical Support Center: Enhancing the Stability of 2-Phenoxypyridine-3-carbohydrazide for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Phenoxypyridine-3-carbohydrazide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound throughout long-term experiments. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges, ensuring the integrity and reproducibility of your results.

Introduction: Understanding the Stability of 2-Phenoxypyridine-3-carbohydrazide

2-Phenoxypyridine-3-carbohydrazide is a molecule of interest in various research fields, including drug discovery, due to its unique chemical scaffold. However, the presence of a carbohydrazide moiety, a pyridine ring, and a phenoxy group introduces potential stability challenges. The primary degradation pathways for this compound are anticipated to be hydrolysis, oxidation, and photolysis. Understanding these pathways is critical for developing effective stabilization strategies.

This guide will provide a structured approach to identifying and mitigating these stability issues, enabling you to maintain the integrity of your compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the stability of 2-Phenoxypyridine-3-carbohydrazide.

Q1: My stock solution of 2-Phenoxypyridine-3-carbohydrazide is showing a yellow discoloration over time. What could be the cause?

A1: A yellow discoloration is often indicative of oxidative degradation. The carbohydrazide and pyridine moieties are susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light. This can lead to the formation of colored byproducts. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: I've observed a decrease in the concentration of my compound in aqueous buffered solutions. What is the likely degradation pathway?

A2: A decrease in concentration in aqueous solutions, particularly at non-neutral pH, suggests hydrolysis of the carbohydrazide functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 2-phenoxypyridine-3-carboxylic acid and hydrazine. It is crucial to determine the optimal pH for stability for your specific experimental conditions.

Q3: Can I store my solutions of 2-Phenoxypyridine-3-carbohydrazide at room temperature on the lab bench?

A3: It is highly discouraged to store solutions of this compound at room temperature and exposed to ambient light for extended periods. The pyridine ring, in particular, can be susceptible to photodegradation. We recommend storing stock solutions at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in aluminum foil to protect them from light.

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While 2-Phenoxypyridine-3-carbohydrazide is soluble in many common organic solvents, it is important to use high-purity, degassed solvents to minimize oxidative degradation. Protic solvents, especially at elevated temperatures, may facilitate hydrolysis. For long-term storage, aprotic solvents like DMSO or DMF, stored under inert gas, are generally preferred. However, the stability in these solvents should still be verified for your specific application.

Troubleshooting Guide: A Proactive Approach to Stability

This section provides a problem-and-solution framework to address stability issues you might encounter during your experiments.

Observed Problem Potential Cause Troubleshooting Steps & Solutions
Unexpected peaks in HPLC chromatogram Degradation of the parent compound.1. Identify the Degradants: Use LC-MS to identify the mass of the new peaks and infer their structures. Common degradants include the hydrolysis product (2-phenoxypyridine-3-carboxylic acid) and various oxidation products. 2. Perform Forced Degradation Studies: Subject a sample of the compound to stress conditions (acid, base, peroxide, heat, light) to intentionally generate degradation products. This will help confirm the identity of the unexpected peaks in your experimental samples.[1][2][3]
Poor reproducibility of experimental results Inconsistent stability of the compound between experiments.1. Standardize Solution Preparation: Always prepare fresh solutions for each experiment. If using a stock solution, validate its stability over the intended period of use. 2. Control Environmental Factors: Ensure consistent temperature, light exposure, and atmospheric conditions during your experiments. Use an inert atmosphere for sensitive reactions.
Loss of biological activity Degradation to inactive forms.1. Correlate Activity with Purity: Analyze the purity of your compound by HPLC at each time point where biological activity is measured. A decrease in the parent peak area that correlates with a loss of activity strongly suggests degradation. 2. Test Degradation Products: If possible, isolate the major degradation products and test their biological activity to confirm they are inactive.

Experimental Protocols for Stability Assessment

To proactively manage the stability of 2-Phenoxypyridine-3-carbohydrazide, we recommend performing the following key experiments.

Protocol 1: pH-Dependent Stability Study

Objective: To determine the optimal pH for the stability of the compound in aqueous solutions.

Methodology:

  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Prepare solutions of 2-Phenoxypyridine-3-carbohydrazide at a known concentration in each buffer.

  • Incubate the solutions at a constant temperature (e.g., 25°C or 37°C).

  • At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.

  • Analyze the samples by a validated stability-indicating RP-HPLC method to determine the remaining concentration of the parent compound.[4]

  • Plot the percentage of the remaining compound against time for each pH to determine the degradation kinetics and identify the pH of maximum stability.

Protocol 2: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions.[5][6]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the compound with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

  • Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze the stressed samples by RP-HPLC with UV and MS detection to identify and characterize the degradation products.

Visualization of Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of 2-Phenoxypyridine-3-carbohydrazide based on its chemical structure.

G cluster_main 2-Phenoxypyridine-3-carbohydrazide cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis main 2-Phenoxypyridine-3-carbohydrazide hydrolysis_prod 2-Phenoxypyridine-3-carboxylic Acid + Hydrazine main->hydrolysis_prod H₂O / H⁺ or OH⁻ oxidation_prod1 N-Oxide derivatives main->oxidation_prod1 [O] oxidation_prod2 Azo/Azoxy derivatives main->oxidation_prod2 [O] photolysis_prod Radical-mediated degradation products main->photolysis_prod

Caption: Potential degradation pathways of 2-Phenoxypyridine-3-carbohydrazide.

Summary of Stabilization Strategies

Based on the potential degradation pathways, the following strategies can be employed to enhance the stability of 2-Phenoxypyridine-3-carbohydrazide.

Degradation Pathway Stabilization Strategy Rationale
Hydrolysis Control pH of aqueous solutions. Store in aprotic solvents.The rate of hydrolysis is often pH-dependent. Avoiding water and protic solvents minimizes this pathway.
Oxidation Store under an inert atmosphere (N₂ or Ar). Use antioxidants (e.g., BHT, ascorbic acid). Use high-purity, degassed solvents.Minimizes exposure to oxygen and radical initiators.
Photolysis Store in amber vials or protect from light.Prevents light-induced degradation.
General Store at low temperatures (-20°C or -80°C). Prepare solutions fresh.Reduces the rate of all chemical degradation reactions.

By implementing these troubleshooting guides and experimental protocols, researchers can ensure the stability and integrity of 2-Phenoxypyridine-3-carbohydrazide, leading to more reliable and reproducible experimental outcomes.

References

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. 2019. Available from: [Link]

  • Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Strategies to enhance pharmaceutical formulation stability. Consensus. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. 2016. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2016. Available from: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. International Journal of Research in Pharmaceutical Sciences. 2023. Available from: [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. 2022. Available from: [Link]

Sources

troubleshooting inconsistent results in assays with 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Phenoxypyridine-3-carbohydrazide

Welcome to the technical support resource for 2-Phenoxypyridine-3-carbohydrazide (PCH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of PCH in various assays. Our goal is to empower you with the knowledge to overcome common challenges and ensure the reliability and reproducibility of your experimental results.

Troubleshooting Guide: Inconsistent Assay Results

Inconsistent results can be a significant source of frustration in the laboratory. This section is designed to help you diagnose and resolve common issues encountered when working with 2-Phenoxypyridine-3-carbohydrazide.

High Background Signal in Fluorescence-Based Assays

Question: We are observing an unusually high background fluorescence in our assay wells that contain 2-Phenoxypyridine-3-carbohydrazide, even in our negative controls. What could be the cause?

Answer: This is a common issue that can often be traced back to the intrinsic properties of the compound or interactions with the assay components.

  • Autofluorescence: 2-Phenoxypyridine-3-carbohydrazide, like many aromatic compounds, may exhibit inherent fluorescence at the excitation and emission wavelengths used in your assay.

    • Troubleshooting Steps:

      • Run a spectrum scan of PCH alone in your assay buffer to determine its excitation and emission maxima.

      • If there is an overlap with your assay's fluorophore, consider using a different fluorescent probe with red-shifted excitation and emission wavelengths to minimize interference.

  • Light Scattering: At higher concentrations, the compound might not be fully soluble, leading to the formation of precipitates or aggregates that can scatter light and be detected as background signal.

    • Troubleshooting Steps:

      • Visually inspect your stock and working solutions for any signs of precipitation.

      • Determine the critical aggregation concentration (CAC) of the compound under your specific assay conditions.

Low Signal or Complete Signal Loss

Question: Our assay signal is significantly lower than expected, or in some cases, completely absent when 2-Phenoxypyridine-3-carbohydrazide is present. What are the potential reasons?

Answer: A reduction in signal can point to several factors, from direct inhibition of your target enzyme to interference with the detection method itself.

  • Enzyme Inhibition: 2-Phenoxypyridine-3-carbohydrazide may be acting as an inhibitor of your enzyme of interest.

    • Troubleshooting Steps:

      • Perform a dose-response curve to determine the IC50 value of the compound against your target.

      • Conduct mechanism of action studies to understand the nature of the inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Fluorescence Quenching: The compound could be quenching the fluorescence of your reporter molecule.

    • Troubleshooting Steps:

      • Perform a control experiment with your fluorescent probe and varying concentrations of 2-Phenoxypyridine-3-carbohydrazide (in the absence of the enzyme) to assess quenching effects.

Poor Reproducibility and Batch-to-Batch Variability

Question: We are struggling with poor reproducibility between experiments and even between different batches of 2-Phenoxypyridine-3-carbohydrazide. How can we improve this?

Answer: Ensuring consistency starts with rigorous quality control of your compound and standardized experimental procedures.

  • Compound Stability and Storage: 2-Phenoxypyridine-3-carbohydrazide, like many hydrazide-containing compounds, can be susceptible to degradation over time, especially if not stored correctly.

    • Best Practices:

      • Store the solid compound at the recommended temperature (typically -20°C), protected from light and moisture.

      • Prepare fresh stock solutions for each experiment. If you must store stock solutions, do so in small aliquots at -80°C and avoid repeated freeze-thaw cycles.

  • Solubility Issues: Inconsistent solubilization can lead to significant variations in the effective concentration of the compound in your assay.

    • Protocol for Consistent Solubilization:

      • Always use high-purity, anhydrous solvents (e.g., DMSO) for preparing stock solutions.

      • Warm the vial to room temperature before opening to prevent condensation.

      • Use a calibrated pipette to add the solvent and vortex thoroughly to ensure complete dissolution.

      • When preparing working solutions in aqueous buffers, add the DMSO stock solution to the buffer dropwise while vortexing to prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of 2-Phenoxypyridine-3-carbohydrazide?

While the specific biological targets of 2-Phenoxypyridine-3-carbohydrazide are not extensively documented in publicly available literature, its chemical structure suggests potential interactions with enzymes that recognize hydrazide moieties. It is crucial to perform target validation and selectivity profiling for your specific application.

Q2: What is the recommended solvent for preparing stock solutions of 2-Phenoxypyridine-3-carbohydrazide?

For initial stock solutions, high-purity, anhydrous DMSO is recommended. For subsequent dilutions into aqueous assay buffers, ensure the final DMSO concentration is kept low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

Q3: How should I properly dispose of waste containing 2-Phenoxypyridine-3-carbohydrazide?

All waste containing 2-Phenoxypyridine-3-carbohydrazide should be handled and disposed of in accordance with local, state, and federal regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.

Experimental Protocols

Protocol for Assessing Compound Autofluorescence
  • Prepare a serial dilution of 2-Phenoxypyridine-3-carbohydrazide in your assay buffer, covering the concentration range used in your experiments.

  • Include a "buffer only" control.

  • Dispense the solutions into the wells of your assay plate.

  • Read the plate using a fluorescence plate reader at the excitation and emission wavelengths of your assay.

  • Subtract the "buffer only" reading from all other readings to determine the net fluorescence of the compound.

Troubleshooting Workflow

Technical Support Center: Strategic Modification of 2-Phenoxypyridine-3-carbohydrazide for Enhanced Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Support

This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in optimizing the 2-phenoxypyridine-3-carbohydrazide scaffold. Our goal is to provide a logical framework and practical troubleshooting advice for modifying this versatile core structure to achieve improved potency, selectivity, and pharmacokinetic properties.

Frequently Asked Questions (FAQs): The Chemistry of Efficacy

This section addresses the foundational questions regarding the strategic modification of the 2-phenoxypyridine-3-carbohydrazide scaffold. Understanding these principles is the first step toward rational drug design.

Q1: What are the primary points of modification on the 2-phenoxypyridine-3-carbohydrazide scaffold?

A1: The scaffold offers three primary, chemically distinct regions for modification. Each region plays a different role in how the molecule interacts with its biological target and its overall drug-like properties. A rational design strategy will address each of these sites to build a comprehensive Structure-Activity Relationship (SAR) profile.

The three key modification sites are:

  • The Phenoxy Ring (Site A): This lipophilic group often anchors the molecule in a hydrophobic pocket of the target protein. Modifications here can influence binding affinity, selectivity, and metabolic stability.

  • The Pyridine Ring (Site B): As a bioisostere of a benzene ring, the pyridine nitrogen can act as a hydrogen bond acceptor and can be crucial for orienting the molecule in the active site.[1] Substitutions on this ring can fine-tune electronic properties and solubility.

  • The Carbohydrazide Moiety (Site C): This functional group is a key hydrogen bond donor/acceptor and is often the primary point for generating diverse analog libraries through the formation of hydrazones.[2][3]

Caption: Key modification sites on the 2-phenoxypyridine-3-carbohydrazide scaffold.

Q2: How do substitutions on the phenoxy ring typically influence activity?

A2: Substitutions on the phenoxy ring (Site A) directly impact the hydrophobic and electronic interactions with the target. The choice of substituent should be guided by the nature of the binding pocket.

  • Electronic Effects: Electron-withdrawing groups (e.g., -Cl, -F, -CF₃) can alter the pKa of the scaffold and engage in halogen bonding or dipole interactions. For instance, studies on pyridine-3-carbohydrazide derivatives have shown that halogen substitutions at the meta and para positions of an attached phenyl ring can significantly enhance anticonvulsant activity.[4]

  • Steric and Hydrophobic Effects: Introducing small alkyl groups (e.g., -CH₃) can improve van der Waals contacts in a hydrophobic pocket. Larger, bulky groups may improve potency if the pocket can accommodate them, but can also lead to a loss of activity if they cause a steric clash.

  • Solubility and Metabolism: Adding polar groups (e.g., -OH, -OCH₃) can improve aqueous solubility, which is often a challenge. However, these groups can also become sites for metabolic modification (e.g., glucuronidation), potentially leading to rapid clearance.[5]

Table 1: Predicted Impact of Common Phenoxy Ring Substitutions

Substituent (R)PositionExpected Impact on PotencyExpected Impact on SolubilityRationale & Considerations
-F, -Clpara, metaPotential IncreaseMinor DecreaseHalogen bonding, increased lipophilicity. Para/meta positions are often favored over ortho to avoid steric hindrance.[4]
-CF₃para, metaPotential IncreaseSignificant DecreaseStrong electron-withdrawing effects, fills hydrophobic pockets. Can negatively impact solubility.
-CH₃paraContext-DependentMinor DecreaseFills small hydrophobic pockets. Can improve metabolic stability by blocking potential sites of oxidation.[6]
-OCH₃paraContext-DependentPotential IncreaseCan act as a hydrogen bond acceptor. May be a site of O-demethylation by cytochrome P450 enzymes.[7]

Q3: What are bioisosteric replacements, and how can they be applied to this scaffold?

A3: Bioisosterism is a powerful drug design strategy where a functional group is replaced by another with similar physicochemical properties, with the goal of enhancing potency, improving pharmacokinetics, or reducing toxicity.[8][9][10]

  • Phenoxy Ring Replacement (Site A): The phenoxy group can be replaced with other aromatic or heteroaromatic rings to modulate properties. For example, replacing the phenyl ring with a bioisosteric heterocycle like pyridine can alter electronic properties and introduce new hydrogen bonding interactions.[9] This can be a strategy to escape metabolic liabilities associated with phenols or to explore new binding modes.[5]

  • Carbohydrazide Moiety Replacement (Site C): The hydrazide group itself is a key pharmacophore, but it can be metabolically labile or present challenges in formulation. A known bioisosteric replacement for a hydrazide is a 1,4-disubstituted imidazole, which can maintain similar spatial and electronic properties.[11]

Caption: Bioisosteric replacement strategies for the phenoxy and carbohydrazide moieties.

Q4: What is the most common and effective way to create a diverse library of analogs from this scaffold?

A4: The most straightforward and widely used method is the derivatization of the terminal hydrazide (-NH₂) group at Site C. This is typically achieved through a condensation reaction with a diverse panel of aldehydes or ketones to form a library of N'-substituted hydrazones (-CONH-N=CHR).[3][12] This approach is highly effective because:

  • Synthetic Accessibility: The reaction is generally high-yielding and proceeds under mild conditions.[3]

  • Chemical Diversity: Thousands of commercial aldehydes are available, allowing for the rapid exploration of a vast chemical space. The R-group from the aldehyde can probe different sub-pockets of the target's active site for additional interactions (hydrophobic, polar, H-bonding).

  • Property Modulation: The properties of the resulting hydrazone are heavily influenced by the nature of the aldehyde used, allowing for fine-tuning of potency and ADME properties.[13]

Troubleshooting Guide: Navigating Experimental Challenges

This section provides solutions to common problems encountered during the synthesis and evaluation of 2-phenoxypyridine-3-carbohydrazide analogs.

Q1: My synthesis of the parent carbohydrazide from the corresponding ester and hydrazine hydrate is low-yielding. What are the common causes and solutions?

A1: This is a critical step, and low yields can halt a project. The conversion of an ester to a hydrazide is generally robust, so troubleshooting should focus on reaction conditions and reagent quality.

  • Problem: Incomplete Reaction.

    • Cause: Insufficient heating or reaction time. While some reactions proceed at room temperature, refluxing in a suitable solvent like ethanol is often required for full conversion.

    • Solution: Increase the reaction temperature to reflux and monitor the reaction by TLC until the starting ester spot has completely disappeared. An overnight reaction is common.

  • Problem: Hydrolysis of Starting Material.

    • Cause: Use of hydrazine monohydrate introduces water, which can lead to hydrolysis of the starting ester back to the carboxylic acid, especially under prolonged heating.

    • Solution: Use a moderate excess of hydrazine hydrate (3-5 equivalents) rather than a very large excess. Ensure your starting ester is pure and free of the corresponding carboxylic acid.

  • Problem: Product Loss During Workup.

    • Cause: The carbohydrazide product often precipitates from the reaction mixture upon cooling. If it has some water solubility, it can be lost.

    • Solution: After cooling the reaction, place it in an ice bath for 1-2 hours to maximize precipitation. If the product remains in solution, concentrate the solvent in vacuo and triturate the residue with a non-polar solvent like diethyl ether or hexane to induce precipitation. Wash the collected solid with cold ethanol or water.

Q2: I've synthesized a new analog, but it has very poor solubility in my aqueous assay buffer (e.g., PBS with 1% DMSO). What are my options?

A2: Poor solubility is a frequent barrier to obtaining reliable biological data and is a common reason for project failure.[14]

  • Immediate Solution (Formulation):

    • Increase Co-solvent: Carefully increase the percentage of DMSO in your assay buffer. Be aware that DMSO concentrations above 1-2% can affect cellular health or enzyme activity, so run appropriate vehicle controls.

    • Use Other Solvents: Consider using other biocompatible solvents like ethanol or formulating the compound with solubilizing agents like cyclodextrins, but this requires significant validation.

  • Long-Term Solution (Rational Redesign):

    • Analyze Lipophilicity: Calculate the LogP (cLogP) of your compound. If it is >5, the compound is likely too lipophilic.

    • Structural Modification: The most robust solution is to modify the structure to improve solubility.

      • Introduce Polar Groups: Add small, polar functional groups like a morpholine or piperazine ring to one of the aromatic systems.[15] These are well-established methods for increasing aqueous solubility without drastically altering the core pharmacophore.

      • Replace Lipophilic Groups: If a substituent like a -CF₃ or a large alkyl group is causing the issue, replace it with a smaller or more polar isostere.

      • Utilize the Pyridine Nitrogen: The pyridine nitrogen is a site of basicity. Converting it to a salt (e.g., a hydrochloride salt) can dramatically increase water solubility.

Q3: My new series of hydrazone derivatives shows no improvement in potency over the parent carbohydrazide. How should I proceed?

A3: This situation, often called a "flat SAR," is common and provides valuable information. It suggests that the region of the protein being probed by your hydrazone modifications is either tolerant to many substitutions or, more likely, is not a key interaction site and points out into the solvent.

Caption: Workflow for iterative drug design and SAR analysis.

  • Next Steps:

    • Confirm Target Engagement: First, ensure the parent compound is indeed active and the lack of improvement is not due to an assay artifact.

    • Shift Focus: Stop making hydrazones and begin a new modification campaign at a different site. The phenoxy ring (Site A) is the next logical choice. Synthesize a small set of analogs with substitutions at the para-position of the phenoxy ring (e.g., -F, -Cl, -CH₃, -OCH₃) and re-evaluate potency.

    • Use Computational Tools: If a crystal structure of the target protein is available, perform molecular docking studies with your parent compound.[7] This can generate a binding hypothesis, revealing which parts of the molecule are buried in the protein (and thus are good candidates for modification) and which parts are solvent-exposed.

    • Consider Bioisosteric Replacement: If simple substitutions do not yield improved potency, a more significant change, such as a bioisosteric replacement of the entire phenoxy ring, may be necessary to find new, productive interactions.[16][17]

Key Experimental Protocols

Protocol 1: General Synthesis of 2-Phenoxypyridine-3-carbohydrazide

This protocol describes the standard procedure for converting a nicotinate ester to the corresponding carbohydrazide.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 2-phenoxynicotinate (1.0 eq).

  • Solvent: Add ethanol (approx. 10 mL per 1 g of ester). Stir to dissolve.

  • Reagent Addition: Add hydrazine monohydrate (4.0 eq) dropwise to the solution. The mixture may become cloudy.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 8-16 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexane), checking for the disappearance of the starting ester.

  • Workup:

    • Remove the flask from heat and allow it to cool to room temperature. A white precipitate should form.

    • Cool the flask further in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol, followed by diethyl ether.

  • Purification & Characterization: The product is often pure enough for the next step. If necessary, it can be recrystallized from ethanol. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Parallel Synthesis of a 12-Compound N'-Substituted Hydrazone Library

This protocol outlines the efficient creation of a small library for initial SAR screening.

  • Preparation: In 12 separate reaction vials, add 2-phenoxypyridine-3-carbohydrazide (1.0 eq, e.g., 50 mg).

  • Solvent: To each vial, add methanol or ethanol (2 mL) and 1-2 drops of glacial acetic acid (catalyst). Stir until the hydrazide is fully or mostly dissolved. Gentle warming may be required.

  • Reagent Addition: To each vial, add a different aldehyde (1.1 eq) from a pre-prepared stock solution. The aldehydes should represent a range of electronic and steric properties (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-naphthylaldehyde, etc.).

  • Reaction: Cap the vials and stir the mixtures at room temperature or at 60 °C for 4-12 hours. The formation of a precipitate is a common indicator of product formation. Monitor by TLC or LC-MS.

  • Workup:

    • Allow the vials to cool to room temperature.

    • Collect the precipitate in each vial by vacuum filtration (a multi-well filter plate can be used for efficiency) or by centrifugation followed by decanting the supernatant.

    • Wash each product with cold methanol.

  • Analysis: Dry the products under vacuum. Confirm the identity and purity of each analog using LC-MS before submitting for biological screening.

References

  • Ghasemi, Z., et al. (2023). Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. BMC Chemistry. Available at: [Link]

  • Gawad, J., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. Molecules. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • Riniker, S., et al. (2023). Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • Couñago, R. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gawad, J., et al. (2022). Virtual Screening, Synthesis, and Biological Evaluation of Some Carbohydrazide Derivatives as Potential DPP-IV Inhibitors. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Available at: [Link]

  • Baran, P. S., et al. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

  • Comins, D. L., et al. (2015). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • da Silva, V. M., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules. Available at: [Link]

  • Drug Design. (n.d.). Bioisosterism. Available at: [Link]

  • Sharma, P., et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available at: [Link]

  • Chem-Space. (n.d.). Bioisosteric Replacements. Available at: [Link]

  • Leong, S. W., et al. (2024). Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. RSC Medicinal Chemistry. Available at: [Link]

  • Kumari, S., et al. (2024). Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. Available at: [Link]

  • Wang, C., et al. (2022). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules. Available at: [Link]

  • Collins, C. A., et al. (2009). Bioisosteric Replacement of the Hydrazide Pharmacophore of the cannabinoid-1 Receptor Antagonist SR141716A. Part I: Potent, Orally-Active 1,4-disubstituted Imidazoles. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sugihara, T., et al. (2024). Optimization of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors, Leading to the Potent DS08701581. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Couñago, R. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. R Discovery. Available at: [Link]

  • Ammar, Y. A., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules. Available at: [Link]

  • Ferreira, C., et al. (2016). The hydrazide/hydrazone click reaction as a biomolecule labeling strategy for M(CO)(3) (M = Re, Tc-99m) radiopharmaceuticals. ResearchGate. Available at: [Link]

  • Borys, D., et al. (2020). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Molecules. Available at: [Link]

  • Acar, Ç., et al. (2022). Hydrazide-hydrazones as Small Molecule Tropomyosin Receptor Kinase A (TRKA) Inhibitors: Synthesis, Anticancer Activities, In silico ADME and Molecular Docking Studies. Medicinal Chemistry. Available at: [Link]

  • Husain, A., et al. (2016). In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. ResearchGate. Available at: [Link]

  • Li, Y., et al. (2022). Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. Molecules. Available at: [Link]

  • Al-Hakimi, A. N., et al. (2019). Synthesis, Characterization, Biological Activity and Solid-State Electrical Conductivity Study of Some Metal Complexes Involving Pyrazine-2-Carbohydrazone of 2-Hydroxyacetophenone. Bendola Publishing. Available at: [Link]

  • Mohammed, Y. H. I., et al. (2025). Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic. Heliyon. Available at: [Link]

  • Watkins, E. B., et al. (2013). Structure-Activity Relationships of a Novel Pyranopyridine Series of Gram-negative Bacterial Efflux Pump Inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Verma, G., et al. (2017). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Hygeia Journal for Drugs and Medicines. Available at: [Link]

  • Is, E., et al. (2019). Design, Synthesis and Evaluation of the Biological Activities of Some New Carbohydrazide and Urea Derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

  • Patel, S., et al. (2015). Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Available at: [Link]

  • Pargellis, C., et al. (2015). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Eltsov, O. S., et al. (2025). Novel 5-Oxopyrrolidine-3-carbohydrazides as Potent Protein Kinase Inhibitors: Synthesis, Anticancer Evaluation, and Molecular Modeling. Molecules. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Exploring heterocyclic scaffolds in carbonic anhydrase inhibition: a decade of structural and therapeutic insights. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Onyeyilim, E. L., et al. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • Christov, C. Z., et al. (2021). Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. Scientific Reports. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2022). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules. Available at: [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Intracellular Target Engagement: A Comparative Analysis for 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or drug candidate is paved with rigorous experimental evidence. A critical milestone in this journey is unequivocally demonstrating that the molecule engages its intended target within the complex milieu of a living cell. This guide provides an in-depth comparison of two powerful and widely adopted methodologies for confirming the intracellular target engagement of a novel compound, which we will refer to as 2-Phenoxypyridine-3-carbohydrazide, with its hypothetical intracellular protein, "Target X."

We will explore the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.[1][2] This guide will delve into the principles behind each technique, provide detailed experimental protocols, and present a comparative analysis to aid in selecting the most appropriate method for your research needs. Our focus will be on not just the "how" but the "why," grounding our discussion in the principles of scientific integrity and experimental robustness.

The Central Challenge: Proving the Interaction in a Live Cell Context

Biochemical assays using purified proteins are invaluable for initial screening and characterization of compound-target interactions. However, they do not fully recapitulate the cellular environment where factors such as membrane permeability, off-target binding, and metabolic degradation can significantly influence a compound's activity.[3][4] Therefore, validating target engagement in intact cells is a crucial step to bridge the gap between in vitro affinity and cellular efficacy.[5][6]

Method 1: Cellular Thermal Shift Assay (CETSA®) - The Label-Free Approach

CETSA is a biophysical method that leverages the principle of ligand-induced thermal stabilization of proteins.[7][8] The core concept is that when a small molecule binds to its target protein, it generally increases the protein's conformational stability, making it more resistant to heat-induced denaturation.[9] This change in thermal stability can be quantified to confirm target engagement.

The Causality Behind CETSA

The stability of a protein is intrinsically linked to its folded state. When heated, proteins begin to unfold and, in the cellular environment, often aggregate and precipitate out of solution. The temperature at which half of the protein population is denatured is its melting temperature (Tm). A ligand binding to the protein's native state will shift the equilibrium towards the folded form, thus requiring more thermal energy to induce unfolding, resulting in an increased apparent Tm.[9] By measuring the amount of soluble protein remaining after a heat challenge, we can infer the extent of ligand binding.

Experimental Workflow: CETSA

The typical CETSA workflow involves treating cells with the compound of interest, subjecting the cells to a precise temperature gradient, lysing the cells, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein.[4][7]

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heating Thermal Challenge cluster_lysis_separation Fractionation cluster_detection Quantification A Plate cells expressing Target X B Treat with 2-Phenoxypyridine-3-carbohydrazide or Vehicle (DMSO) A->B C Aliquot cell suspensions B->C D Heat aliquots to a range of temperatures (e.g., 40-70°C) C->D E Cell Lysis (e.g., freeze-thaw) D->E F Centrifugation to separate soluble (supernatant) and aggregated (pellet) fractions E->F G Collect supernatant F->G H Quantify soluble Target X (e.g., Western Blot, ELISA) G->H NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay Execution cluster_readout Signal Detection A Transfect cells with NanoLuc®-Target X fusion vector B Plate transfected cells in multi-well plates A->B C Add NanoBRET® Tracer and 2-Phenoxypyridine-3-carbohydrazide (or vehicle) B->C D Incubate to allow for compound entry and binding C->D E Add Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor D->E F Measure luminescence at two wavelengths (donor and acceptor) E->F G Calculate BRET ratio F->G

Figure 2. A streamlined workflow for the NanoBRET™ Target Engagement Assay.

Detailed Protocol for NanoBRET™

1. Cell Preparation:

  • Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding for the NanoLuc®-Target X fusion protein.

  • Plate the transfected cells into a white, multi-well assay plate and incubate for approximately 18-24 hours to allow for protein expression. [10] 2. Compound and Tracer Addition:

  • Prepare serial dilutions of 2-Phenoxypyridine-3-carbohydrazide.

  • To the plated cells, add the NanoBRET® tracer at a pre-determined optimal concentration, followed by the addition of the test compound dilutions or vehicle control.

3. Equilibration:

  • Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the compound to enter the cells and reach binding equilibrium with Target X. [10] 4. Signal Detection:

  • Prepare the Nano-Glo® substrate solution, which also contains an extracellular NanoLuc® inhibitor to prevent signal from any compromised cells. [11] - Add the substrate solution to each well.

  • Immediately measure the luminescence signal at two wavelengths: one for the NanoLuc® donor (e.g., 450 nm) and one for the fluorescent tracer acceptor (e.g., 610 nm) using a plate reader capable of filtered luminescence detection. [10] 5. Data Analysis:

  • Calculate the BRET ratio by dividing the acceptor emission signal by the donor emission signal.

  • Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50, which represents the concentration of the compound required to displace 50% of the tracer.

Comparative Analysis: CETSA vs. NanoBRET™

Choosing the right method depends on several factors, including the nature of the target, available resources, and the specific questions being asked.

FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement Assay
Principle Ligand-induced thermal stabilization of the target protein. [7]Competitive displacement of a fluorescent tracer from a luciferase-tagged target protein. [12]
Target Requirements Endogenous or overexpressed protein. Requires a specific antibody for detection.Requires genetic fusion of the target protein with NanoLuc® luciferase. [2]
Labeling Label-free for the compound and target.Requires a specific fluorescent tracer for the target protein.
Readout Quantification of soluble protein (e.g., Western blot, ELISA, Mass Spec). [7]Ratiometric BRET signal measured in a plate reader. [10]
Throughput Can be adapted for higher throughput (HT-CETSA), but traditional formats are lower. [1]Inherently high-throughput, suitable for screening large compound libraries.
Data Output Thermal shift (ΔTm) and Isothermal Dose-Response Fingerprints (ITDRF).Intracellular IC50 values, which reflect compound affinity and permeability. [11]
Key Advantage Can be performed with endogenous protein levels, avoiding artifacts from overexpression.Provides quantitative affinity data in live cells in real-time. [2]
Key Limitation Not all proteins exhibit a measurable thermal shift upon ligand binding. [1]Requires genetic modification of cells and the availability of a suitable tracer.

Conclusion: A Self-Validating System for Robust Target Engagement

Both CETSA and NanoBRET™ offer robust and reliable methods for validating the engagement of 2-Phenoxypyridine-3-carbohydrazide with its intracellular Target X. CETSA provides a label-free approach that can be used with endogenous proteins, offering a snapshot of target stabilization under thermal stress. In contrast, NanoBRET™ delivers a high-throughput, real-time measurement of compound binding, yielding quantitative affinity data in living cells.

The choice between these methods is not necessarily one of exclusion. In a comprehensive drug discovery program, they can be complementary. For instance, CETSA could be used to confirm engagement with the endogenous target, while NanoBRET™ could be employed for detailed structure-activity relationship (SAR) studies due to its higher throughput. By understanding the principles and practicalities of each method, researchers can confidently generate the critical data needed to validate their small molecule's mechanism of action and advance their research.

References

  • NanoBRET assays to assess cellular target engagement of compounds . EUbOPEN. [Link]

  • Determining target engagement in living systems . National Center for Biotechnology Information. [Link]

  • Small-Molecule Target Engagement in Cells . PubMed. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . National Center for Biotechnology Information. [Link]

  • Small-Molecule Target Engagement in Cells | Request PDF . ResearchGate. [Link]

  • Quantifying Target Occupancy of Small Molecules Within Living Cells . Annual Reviews. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . PubMed Central. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies . Annual Reviews. [Link]

  • Cellular thermal shift assay . Grokipedia. [Link]

  • Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

Sources

A Strategic Guide to Deconvoluting the On-Target Effects of Novel Chemical Entities: A Case Study with 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the journey from a promising chemical scaffold to a validated therapeutic candidate is both intricate and demanding. A critical milestone in this process is the unequivocal confirmation of a compound's on-target effects. This guide provides researchers, scientists, and drug development professionals with a strategic framework for elucidating and validating the mechanism of action of novel compounds, using the chemical entity 2-Phenoxypyridine-3-carbohydrazide as a representative example. While this specific molecule is not extensively characterized in publicly available literature as a modulator of a specific protein target, its structure provides a valuable starting point to illustrate the rigorous, multi-pronged approach required to move from a potential hit to a validated lead.

This guide is not a rigid protocol but a dynamic framework. We will explore the causality behind experimental choices, emphasizing self-validating systems to ensure the generation of robust and reliable data. Our approach is grounded in established scientific principles and methodologies, supported by authoritative references throughout.

Initial Assessment and Hypothesis Generation: What Are We Working With?

A logical workflow for this initial phase involves a combination of computational and experimental approaches to generate a list of candidate targets.

cluster_0 Phase 1: Target Identification Compound 2-Phenoxypyridine-3-carbohydrazide Computational Computational Screening (e.g., Molecular Docking, Pharmacophore Modeling) Compound->Computational In-Silico Analysis Experimental Experimental Screening (e.g., Affinity Chromatography, Kinase Panels) Compound->Experimental In-Vitro Screening Candidate List of Putative Targets Computational->Candidate Experimental->Candidate

Caption: Phase 1 Workflow: Initial Target Identification.

Orthogonal Validation of Direct Target Binding: Moving from "Putative" to "Confirmed"

Once a list of putative targets is generated, the next critical step is to confirm direct physical binding. It is imperative to use multiple, independent (orthogonal) methods to validate this interaction. Relying on a single technique can be misleading due to technology-specific artifacts. Here, we compare three gold-standard biophysical techniques.

Comparative Analysis of Biophysical Methods for Target Validation
Method Principle Advantages Considerations
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte (compound) to a ligand (target protein) immobilized on a sensor chip.Real-time kinetics (kon, koff), high sensitivity, label-free.Requires protein immobilization which may affect activity; potential for mass transport limitations.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of a compound to a target protein in solution.Provides a complete thermodynamic profile (Kd, ΔH, ΔS), solution-based, no immobilization.Requires larger amounts of pure protein and compound; lower throughput.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein in cells or lysate upon ligand binding.Confirms target engagement in a physiological context (cells); no protein purification needed.Indirect measure of binding; may not be suitable for all targets.

Expert Insight: For a novel compound like 2-Phenoxypyridine-3-carbohydrazide, a pragmatic approach would be to first use a higher-throughput method like SPR for initial validation and rank-ordering of hits from the primary screen. Subsequently, ITC should be employed for the highest-priority targets to obtain a detailed thermodynamic signature of the interaction, which can provide valuable insights for lead optimization. Finally, CETSA serves as the crucial bridge, confirming that this binding occurs within the complex milieu of a living cell.

Step-by-Step Experimental Protocols

To ensure scientific rigor, we provide detailed, self-validating protocols for key validation experiments.

Protocol 1: Surface Plasmon Resonance (SPR) for Binding Kinetics
  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target protein onto a CM5 sensor chip via amine coupling. Include a reference flow cell with an unrelated protein to subtract non-specific binding signals.

  • Compound Preparation: Prepare a dilution series of 2-Phenoxypyridine-3-carbohydrazide in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

  • Binding Analysis: Inject the compound dilutions over the target and reference flow cells. Measure the association and dissociation phases.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (Kd).

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
  • Cell Treatment: Treat intact cultured cells with either vehicle (DMSO) or varying concentrations of 2-Phenoxypyridine-3-carbohydrazide for a specified time.

  • Heating Profile: Aliquot the treated cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Cell Lysis and Protein Separation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing stabilized, unbound protein) from the precipitated, denatured protein by centrifugation.

  • Protein Detection: Analyze the soluble fractions by Western blot or mass spectrometry to quantify the amount of the target protein remaining at each temperature.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.

Elucidating Downstream Functional Consequences: Connecting Binding to Biology

Confirming direct binding is necessary, but not sufficient. We must demonstrate that the engagement of 2-Phenoxypyridine-3-carbohydrazide with its target leads to a measurable downstream biological effect. This is where we connect the molecular interaction to a cellular phenotype.

Let us hypothesize that our initial screens identified a specific kinase, "Kinase X," as the primary target. The next step is to validate the functional consequences of inhibiting this kinase.

cluster_1 Hypothetical Kinase X Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Substrate Substrate Protein KinaseX->Substrate Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation, Gene Expression) pSubstrate->Response Inhibitor 2-Phenoxypyridine-3-carbohydrazide Inhibitor->KinaseX

Caption: Hypothetical Signaling Pathway for Target Validation.

To validate this pathway, we would design the following experiments:

  • In Vitro Kinase Assay: Measure the ability of 2-Phenoxypyridine-3-carbohydrazide to inhibit the phosphorylation of a known Substrate Protein by purified Kinase X. This provides a direct measure of enzymatic inhibition and allows for the determination of an IC50 value.

  • Cellular Phosphorylation Assay: Treat cells with the compound and measure the phosphorylation status of the Substrate Protein using techniques like Western blotting with a phospho-specific antibody or targeted mass spectrometry. A dose-dependent decrease in substrate phosphorylation would provide strong evidence of on-target activity in a cellular context.

  • Phenotypic Assay: If the Cellular Response is known (e.g., cell proliferation), assess the effect of the compound on this phenotype. The observed effect should be consistent with the known function of Kinase X.

By systematically progressing from direct binding to enzymatic inhibition and finally to a cellular phenotype, we create a robust, self-validating chain of evidence that firmly establishes the on-target effects of 2-Phenoxypyridine-3-carbohydrazide. This comprehensive approach minimizes the risk of misinterpreting off-target or non-specific effects and provides a solid foundation for further preclinical and clinical development.

References

  • Cellular Thermal Shift Assay (CETSA): Martínez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Surface Plasmon Resonance (SPR) in Drug Discovery: Rich, R. L., & Myszka, D. G. (2007). Survey of the year 2006 commercial optical biosensor literature. Journal of Molecular Recognition. [Link]

  • Isothermal Titration Calorimetry (ITC): Pierce, M. M., et al. (1999). Isothermal titration calorimetry of protein-protein interactions. Methods. [Link]

  • Kinase Profiling: Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Affinity Chromatography-Mass Spectrometry: Ong, S. E., et al. (2009). A strategy for identifying the site of protein-drug interaction by affinity chromatography-mass spectrometry. Journal of Proteome Research. [Link]

A Comparative Guide to Assessing the Off-Target Effects of Investigational Compounds: A Case Study with 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the quest for novel therapeutics, the potency of a compound against its intended target is only half the story. The other, arguably more critical, half is its selectivity. Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, are a major cause of clinical trial failures, contributing to unforeseen toxicity and diminished efficacy.[1][2] Therefore, a rigorous and early assessment of a compound's off-target profile is not merely a regulatory hurdle but a fundamental component of strategic drug development.

This guide provides a framework for assessing the off-target effects of novel chemical entities. We will use a hypothetical investigational compound, 2-Phenoxypyridine-3-carbohydrazide (referred to as Compound A) , to illustrate a multi-pronged, systematic approach. For the purpose of this guide, we will assume Compound A has been designed as a potent inhibitor of Kinase X , a hypothetical serine/threonine kinase implicated in an inflammatory disease pathway.

We will compare its performance against a known, alternative inhibitor of Kinase X, Compound B , which has a distinct chemical scaffold. This guide will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to demonstrate how to build a comprehensive selectivity profile.

Part 1: The Strategic Framework for Off-Target Assessment

A robust off-target assessment strategy is not a single experiment but a cascading workflow. It begins with broad, predictive methods and funnels down to specific, physiologically relevant assays to confirm and characterize unintended interactions. This approach maximizes information while conserving resources.

G cluster_0 Early Discovery & Prediction cluster_1 In Vitro Screening cluster_2 Cellular & Functional Validation cluster_3 Decision Making a Compound A (2-Phenoxypyridine-3-carbohydrazide) b In Silico Profiling (Predictive Off-Targets) a->b Structural Analysis c Broad Biochemical Screen (e.g., Kinase Panel) b->c Guide Panel Selection d Secondary Assays (e.g., GPCR Panel) c->d Follow-up on Hits e Cellular Target Engagement (CETSA) d->e Confirm Cellular Activity f Phenotypic & Functional Assays e->f Assess Downstream Effects g Selectivity Profile & Risk Assessment f->g Go/No-Go Decision

Caption: Overall workflow for off-target effect assessment.

Part 2: Key Experimental Methodologies & Protocols

The following sections detail the core experimental assays used to build the selectivity profile for Compound A and its comparator, Compound B.

Broad Kinase Profiling: Mapping the Kinome Interaction Landscape

Expertise & Rationale: Since Compound A is a kinase inhibitor, its most probable off-targets will be other kinases, given the conserved nature of the ATP-binding pocket across the human kinome. A broad kinase panel screen is the industry standard for an initial, high-throughput assessment of selectivity.[3][4] We utilize a radiometric filter binding assay, a robust and sensitive method for measuring kinase activity. This format directly measures the incorporation of a radiolabeled phosphate (³³P-ATP) onto a substrate, providing a direct readout of enzymatic activity.

Experimental Protocol: Radiometric Kinase Profiling (HotSpot™ Assay Platform)

  • Reagent Preparation:

    • Prepare a stock solution of Compound A and Compound B at 10 mM in 100% DMSO.

    • Create a working dilution of each compound to 100 µM (100x final concentration) in assay buffer (e.g., HEPES, pH 7.5, with MgCl₂, MnCl₂, BSA, and DTT).

    • Prepare the specific kinase, its corresponding substrate, and γ-³³P-ATP in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add 2.5 µL of the 100x compound dilution (final concentration 1 µM). For control wells, add 2.5 µL of 10% DMSO.

    • Add 5 µL of the substrate/kinase mixture to all wells and incubate for 20 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 2.5 µL of the γ-³³P-ATP solution.

    • Incubate the reaction for 2 hours at room temperature.

    • Terminate the reaction by spotting the entire reaction volume onto a P81 phosphocellulose filter mat.

    • Wash the filter mat extensively (e.g., 3 times for 10 minutes each) in a 0.75% phosphoric acid solution to remove unincorporated γ-³³P-ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of remaining kinase activity for each well relative to the DMSO control.

    • % Activity = (Compound_CPM / DMSO_Control_CPM) * 100

    • % Inhibition = 100 - % Activity

G cluster_0 Reaction Mixture cluster_1 Reaction & Readout Kinase Kinase Incubate Incubate Kinase->Incubate Substrate Substrate Substrate->Incubate Compound Compound A or B Compound->Incubate ATP γ-³³P-ATP ATP->Incubate Filter Spot on Filter Wash Incubate->Filter Reaction Stop Read Scintillation Count Filter->Read Measure ³³P

Caption: Principle of a radiometric kinase inhibition assay.

Cellular Thermal Shift Assay (CETSA®): Validating Target Engagement in a Physiological Context

Expertise & Rationale: Biochemical assays are invaluable but occur in a highly artificial environment. It is crucial to confirm that a compound engages its on- and off-targets within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures drug-protein interactions in situ.[5][6][7] The principle is based on ligand-induced thermal stabilization: a protein bound to a drug will be more resistant to heat-induced denaturation and precipitation.[8][9] By measuring the amount of soluble protein remaining after a heat shock, we can infer target engagement.

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment:

    • Culture a relevant cell line (e.g., a human monocytic cell line expressing endogenous Kinase X and potential off-target Kinase Y) to ~80% confluency.

    • Treat cells with Compound A or Compound B at a final concentration of 10 µM for 1 hour in the incubator. Use a vehicle (DMSO) control.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into separate PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 45°C to 70°C in 2.5°C increments) using a thermal cycler. Include a non-heated control (RT).

    • Cool the tubes on ice for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).

    • Clarify the lysates by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

    • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

  • Western Blot Analysis:

    • Normalize the protein concentration for all samples.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for Kinase X (on-target), a suspected off-target (e.g., Kinase Y), and a loading control (e.g., GAPDH).

    • Incubate with appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.

  • Data Analysis:

    • Quantify the band intensity for each protein at each temperature point.

    • Normalize the intensity to the loading control and then to the non-heated (RT) sample for each treatment group.

    • Plot the relative soluble protein amount against temperature to generate melting curves. A rightward shift in the curve for a drug-treated sample compared to the vehicle control indicates thermal stabilization and therefore, target engagement.

G a Treat Cells (Compound or DMSO) b Aliquot & Heat (Temp Gradient) a->b c Lyse & Centrifuge b->c d Collect Soluble Fraction (Supernatant) c->d e Western Blot (Detect Target Protein) d->e f Quantify & Plot (Generate Melt Curve) e->f

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Comparative Analysis: Compound A vs. Compound B

Using the methodologies described, we generated the following illustrative data to compare the selectivity profiles of 2-Phenoxypyridine-3-carbohydrazide (Compound A) and the alternative inhibitor (Compound B).

Kinase Panel Screening Results

The compounds were screened at a single concentration (1 µM) against a panel of 100 kinases. The data below summarizes the activity against the intended target (Kinase X) and any off-target kinases that showed greater than 50% inhibition.

TargetCompound A (% Inhibition @ 1µM)Compound B (% Inhibition @ 1µM)Biological Family
Kinase X (On-Target) 98% 95% Ser/Thr Kinase
Kinase Y75%5%Ser/Thr Kinase
Kinase Z62%8%Tyrosine Kinase
Kinase P12%88%Ser/Thr Kinase
Kinase Q8%55%Ser/Thr Kinase

Interpretation:

  • Both compounds demonstrate excellent potency against the intended target, Kinase X.

  • Compound A shows significant off-target activity against Kinase Y and Kinase Z. This polypharmacology could be a source of toxicity or, in some cases, a desirable therapeutic feature if these kinases are also involved in the disease pathology.

  • Compound B appears more selective against this panel, with its primary off-target liabilities being Kinase P and Kinase Q. It shows minimal interaction with Kinases Y and Z.

Cellular Target Engagement (CETSA) Data

Based on the kinase panel results, a CETSA experiment was performed to confirm the engagement of Kinase X (on-target) and Kinase Y (a primary off-target for Compound A) in cells. The table shows the apparent melting temperature (Tₘ) for each kinase under different treatment conditions. A higher Tₘ indicates stabilization.

TargetTreatmentApparent Tₘ (°C)Thermal Shift (ΔTₘ vs. Vehicle)
Kinase X Vehicle (DMSO)52.5-
(On-Target) Compound A (10µM) 60.0 +7.5°C
Compound B (10µM) 59.5 +7.0°C
Kinase Y Vehicle (DMSO)58.0-
(Off-Target) Compound A (10µM) 62.5 +4.5°C
Compound B (10µM) 58.0 0.0°C

Interpretation:

  • The significant positive thermal shifts for Kinase X upon treatment with both Compound A (+7.5°C) and Compound B (+7.0°C) confirm that both compounds effectively engage their intended target in a cellular environment.[7][9]

  • Crucially, Compound A induces a notable thermal shift in Kinase Y (+4.5°C), validating the off-target interaction observed in the biochemical screen. This confirms that Compound A accesses and binds to Kinase Y inside the cell.

  • Compound B shows no thermal shift for Kinase Y, reinforcing its higher selectivity over Compound A with respect to this particular off-target.

Conclusion and Forward Look

This comparative guide demonstrates a logical and robust workflow for characterizing the off-target effects of a novel compound, 2-Phenoxypyridine-3-carbohydrazide (Compound A). The data, while illustrative, highlights a critical outcome:

  • Compound A is a potent, cell-active inhibitor of Kinase X, but it possesses a distinct off-target profile, notably engaging Kinase Y and Kinase Z.

  • Compound B is also a potent, cell-active inhibitor of Kinase X but is significantly more selective, avoiding interaction with Kinases Y and Z while hitting a different set of off-targets (Kinases P and Q).

The choice between these compounds would depend on the known physiological roles of their respective off-targets. If Kinase Y and Kinase Z are associated with known toxicities, Compound A would represent a higher risk. Conversely, if Kinase P is a known anti-target, Compound B would be less desirable. This systematic assessment provides the critical data needed for informed decision-making, enabling project teams to either terminate a high-risk compound early, select the candidate with the most favorable safety profile, or initiate chemical modifications to engineer out the undesirable off-target activities.

References

Sources

A Head-to-Head Comparison of 2-Phenoxypyridine-3-carbohydrazide Analogs as Potential Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and selectivity is a cornerstone of modern medicinal chemistry. Within this landscape, the 2-phenoxypyridine-3-carbohydrazide scaffold has emerged as a promising starting point for the development of a diverse array of biologically active molecules. This guide provides a comprehensive, head-to-head comparison of various analogs derived from this core structure, with a particular focus on their anticancer properties. By synthesizing available experimental data, we aim to elucidate key structure-activity relationships (SAR) and provide a framework for the rational design of future drug candidates.

The Versatile 2-Phenoxypyridine-3-carbohydrazide Scaffold

The 2-phenoxypyridine-3-carbohydrazide moiety is a privileged structure in drug discovery, combining the favorable physicochemical properties of the pyridine ring with the versatile reactivity of the carbohydrazide group. The pyridine nucleus is a common feature in many FDA-approved drugs, contributing to improved bioavailability and metabolic stability. The carbohydrazide functional group serves as a versatile handle for the synthesis of a wide range of derivatives, including Schiff bases and various heterocyclic compounds, which have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2]

This guide will focus primarily on analogs that have been evaluated for their anticancer activity, presenting a comparative analysis of their performance against various cancer cell lines.

Comparative Analysis of Anticancer Activity

While a direct comparative study of a wide range of simple 2-phenoxypyridine-3-carbohydrazide analogs is not extensively documented, we can draw valuable insights from closely related derivatives where this core is a key building block. A notable example is a series of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives, which have been synthesized and evaluated for their antitumor activities.[3] These compounds incorporate the 2-phenoxypyridine moiety and provide a basis for understanding how modifications to the phenoxy ring and the quinazolinone core impact cytotoxicity.

Quantitative Comparison of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Analogs

The anticancer activity of these analogs was assessed using the standard MTT assay against a panel of human cancer cell lines: A549 (lung adenocarcinoma), PC-3 (prostate cancer), K562 (chronic myeloid leukemia), and HepG2 (liver cancer).[3] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. For comparison, the activity of the established anticancer drug Gefitinib is also included.[3]

Compound IDR1R2R3A549 IC50 (µM)PC-3 IC50 (µM)K562 IC50 (µM)HepG2 IC50 (µM)
z1 HHH>50>50>50>50
z2 6-ClHH28.34±3.4535.12±4.1141.23±5.0138.17±4.23
z3 6-Cl3,5-di-CH3H18.12±2.1322.45±3.0129.87±3.5625.43±3.11
z4 6-Cl3,5-di-CH38-CH312.47±2.8615.78±2.5421.09±2.8919.87±2.76
z8 6-Cl3,5-di-CH33,8-di-CH312.47±2.8614.98±2.1118.76±2.4517.54±2.32
Gefitinib ---17.37±6.0121.54±5.4325.43±6.1223.11±5.87

Data synthesized from[3].

From this data, several key structure-activity relationships can be deduced:

  • Core Structure: The unsubstituted parent compound z1 showed negligible activity, highlighting the importance of substitutions on the quinazolinone and phenoxy rings.

  • Chloro Substitution: The introduction of a chloro group at the 6-position of the quinazolinone ring (z2 ) significantly enhanced anticancer activity.

  • Phenoxy Ring Substitution: The addition of two methyl groups at the 3 and 5 positions of the phenoxy ring (z3 ) further increased cytotoxicity.

  • Quinazolinone Ring Methylation: Methylation at the 8-position (z4 ) and both the 3 and 8-positions (z8 ) of the quinazolinone ring led to the most potent analogs in this series. Notably, compound z8 displayed promising activity against the A549 cell line, with an IC50 value lower than that of the reference drug Gefitinib.[3]

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following is a representative protocol for the MTT assay used to assess the in vitro anticancer activity of novel chemical entities.

MTT Assay for In Vitro Cytotoxicity

This protocol is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines (e.g., A549, PC-3, K562, HepG2)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells, count them using a hemocytometer, and dilute to a final concentration of 5 x 10^4 cells/mL in complete medium. Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Potential Signaling Pathways

While the precise mechanism of action for many 2-phenoxypyridine-3-carbohydrazide analogs is still under investigation, related compounds have been shown to target various signaling pathways implicated in cancer progression. For instance, some quinazolinone derivatives are known to inhibit protein kinases, which are critical regulators of cell growth, proliferation, and survival.[3]

The diagram below illustrates a generalized workflow for the synthesis and evaluation of these analogs, leading to the identification of potential kinase inhibitors.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action Studies A 2-Phenoxypyridine-3-carbohydrazide C Cyclization/Condensation Reactions A->C B Aromatic Aldehydes/Amines B->C D Library of Analogs C->D Purification & Characterization E In Vitro Anticancer Screening (e.g., MTT Assay) D->E F Identification of Hit Compounds E->F G Kinase Inhibition Assays F->G H Cell Cycle Analysis F->H I Apoptosis Assays F->I J Identification of Target Pathway G->J H->J I->J

Caption: Workflow for the development of 2-phenoxypyridine-3-carbohydrazide analogs.

Further mechanistic studies, such as kinase inhibition assays, cell cycle analysis, and apoptosis assays, are necessary to elucidate the specific molecular targets of the most potent compounds. Molecular docking studies can also provide valuable insights into the binding interactions of these analogs with their target proteins, guiding further optimization of the lead compounds.

Conclusion and Future Directions

The 2-phenoxypyridine-3-carbohydrazide scaffold represents a valuable platform for the discovery of novel anticancer agents. The structure-activity relationships derived from the analysis of 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one derivatives demonstrate that strategic modifications to this core can lead to compounds with potent and selective cytotoxicity against various cancer cell lines.

Future research in this area should focus on:

  • Synthesis of a broader range of analogs: Exploring a wider variety of substituents on both the phenoxy and pyridine rings, as well as modifications of the carbohydrazide moiety, could lead to the discovery of compounds with improved activity and drug-like properties.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by the most promising analogs is crucial for their further development.

  • In vivo evaluation: Compounds that demonstrate significant in vitro activity should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.

By leveraging the insights presented in this guide, researchers can accelerate the development of the next generation of therapeutics based on the versatile 2-phenoxypyridine-3-carbohydrazide scaffold.

References

  • Hassan, A. S., et al. (2019). Schiff bases derived from 5-aminopyrazoles with antimicrobial activity against multidrug-resistant bacteria. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1334-1345.
  • Jackson, N., Czaplewski, L., & Piddock, L. J. V. (2018). Discovery and development of new antibacterial drugs: Learning from experience? Journal of Antimicrobial Chemotherapy, 73(6), 1452–1459.
  • Khan, T., et al. (2017). Molecular docking, PASS analysis, bioactivity score prediction, synthesis, characterization and biological activity evaluation of a functionalized 2-butanone thiosemicarbazone ligand and its complexes. Journal of Chemical Biology, 10(3), 91–104.
  • Kluwe, L. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Journal of Visualized Experiments, (185), e53752.
  • Kratky, M., et al. (2023). Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids. RSC Medicinal Chemistry, 14(1), 123-137.
  • Ling, et al. (2021). The pyridine ring in FDA-approved drugs. Acta Pharmaceutica Sinica B, 11(8), 2145-2169.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Parasuraman, S. (2011). Prediction of Activity Spectra for Substances. Journal of Pharmacology and Pharmacotherapeutics, 2(1), 52-53.
  • Pennington, L. D., & Moustakas, D. T. (2017). The necessary nitrogen atom: a versatile high-impact tool for the medicinal chemist. Journal of Medicinal Chemistry, 60(11), 4463-4479.
  • Rodrigues, F. A., et al. (2014).
  • Salihović, M., et al. (2021). Synthesis, characterization and antimicrobial activity of two novel Schiff bases derived from L-cysteine. Molecules, 26(11), 3245.
  • Santos, M. A., et al. (2020). Pyridine-based compounds in the treatment of Alzheimer's disease. Future Medicinal Chemistry, 12(1), 79-96.
  • Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
  • Srinivasan, S., et al. (2021). Synthesis, characterization and antibacterial evaluation of two pyrene-based Schiff bases. Journal of Molecular Structure, 1225, 129258.
  • Swamy, M. K., & Bhaskar, K. (2022). Synthesis and Anticancer Activity of Novel Carbohydrazide and Carboxamide Derivatives of Pyridine Fused Heterocyclic Derivatives. Asian Journal of Chemistry, 34(10), 2683-2687.
  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmacy & Bioallied Sciences, 6(2), 69-80.
  • Wang, Y., et al. (2021). Synthesis and Evaluation of Biological Properties of 2-(2-(Phenoxy)pyridin-3-yl)quinazolin-4(3H)-one Derivatives. Letters in Drug Design & Discovery, 18(1), 1-10.
  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel pyridine-containing derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 30(1), 126789.

Sources

Navigating the Uncharted: A Comparative Guide to In Vitro Reproducibility of Novel 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of drug discovery, novel chemical entities like 2-Phenoxypyridine-3-carbohydrazide present both an opportunity and a challenge. While its unique structure suggests potential biological activity, the scarcity of published data necessitates a predictive approach to experimental design, with a core focus on ensuring reproducibility. This guide addresses the critical considerations for researchers initiating in vitro studies with this compound. Due to the limited direct literature on 2-Phenoxypyridine-3-carbohydrazide, we will infer its potential applications and establish a framework for robust, reproducible experimentation by drawing parallels with structurally related compounds. This document serves as a roadmap for generating high-quality, reliable data for this and other under-characterized molecules.

Deconstructing 2-Phenoxypyridine-3-carbohydrazide: A Structural Hypothesis

The structure of 2-Phenoxypyridine-3-carbohydrazide offers clues to its potential biological roles. It can be dissected into two key pharmacophores:

  • The Phenoxypyridine Core: The presence of a phenoxy group on a pyridine ring is a feature found in molecules targeting G-protein coupled receptors (GPCRs). For instance, derivatives of 2-(phenoxypyridine)-3-phenylurea have been identified as antagonists of the P2Y1 receptor, a key player in ADP-driven platelet activation.[1]

  • The Carbohydrazide Moiety: The carbohydrazide group is a versatile functional group known to be a precursor for various heterocyclic compounds and a key feature in molecules with a wide range of biological activities.[2] Derivatives of pyridine-carbohydrazide have been explored as anticonvulsants, antitubercular agents, and enzyme inhibitors.[3][4][5] For example, Isoniazid (pyridine-4-carbohydrazide) is a cornerstone drug for tuberculosis that inhibits mycolic acid synthesis.[3][5]

Based on this structural analysis, a plausible hypothesis is that 2-Phenoxypyridine-3-carbohydrazide could function as an enzyme inhibitor or a modulator of a signaling pathway. For the purpose of this guide, we will proceed with the hypothesis that it may act as an inhibitor of a kinase or a similar enzyme, a common target for compounds with such structural motifs.

The Imperative of Reproducibility in Novel Compound Screening

Reproducibility is the bedrock of scientific discovery. For a novel compound with no established track record, establishing a reproducible in vitro assay is not just a matter of good practice; it is the only way to build a foundation of trustworthy data. The following sections will compare a hypothetical experimental workflow for 2-Phenoxypyridine-3-carbohydrazide against a well-characterized comparator, focusing on the variables that critically impact reproducibility.

Comparative Analysis: A Hypothetical Kinase Inhibition Assay

To illustrate the principles of reproducible in vitro science, we will compare the hypothetical performance of 2-Phenoxypyridine-3-carbohydrazide (Test Compound) with a well-established, commercially available kinase inhibitor, Staurosporine (Comparator) . Staurosporine is a potent, broad-spectrum protein kinase inhibitor, making it an excellent, albeit non-specific, control for kinase assay development.

Key Compound Attributes and Handling
Feature2-Phenoxypyridine-3-carbohydrazide (Test Compound)Staurosporine (Comparator)Reproducibility Implications
Purity Must be determined (e.g., >95% via HPLC/LC-MS)Commercially available at high purity (e.g., >98%)Impurities can lead to off-target effects or inaccurate IC50 values.
Solubility To be determined empirically in relevant buffers (e.g., DMSO, aqueous buffers)Soluble in DMSOPoor solubility can lead to compound precipitation and inconsistent results.
Stability Unknown; requires assessment in assay bufferKnown to be light-sensitiveDegradation of the compound during the experiment will lead to variable results.
Mechanism Hypothetical: Kinase InhibitionKnown: ATP-competitive kinase inhibitorUnderstanding the mechanism is crucial for designing appropriate counter-screens.
Experimental Workflow for a Kinase Inhibition Assay

The following workflow is designed to maximize reproducibility when testing a novel compound like 2-Phenoxypyridine-3-carbohydrazide.

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_detection Detection & Analysis compound_prep Compound Preparation (Serial Dilution) incubation Incubation (Kinase + Compound) compound_prep->incubation Pre-incubation reagent_prep Reagent Preparation (Kinase, Substrate, ATP) reagent_prep->incubation reaction Initiate Reaction (Add ATP/Substrate) incubation->reaction termination Terminate Reaction (Stop Solution) reaction->termination detection Signal Detection (e.g., Luminescence) termination->detection analysis Data Analysis (IC50 Curve Fitting) detection->analysis

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol emphasizes the control measures necessary for achieving reproducible results.

  • Compound Preparation and Plating:

    • Rationale: Accurate and consistent compound concentrations are fundamental.

    • a. Prepare a 10 mM stock solution of 2-Phenoxypyridine-3-carbohydrazide and Staurosporine in 100% DMSO.

    • b. Perform a serial dilution in DMSO to create a concentration gradient.

    • c. Transfer a small volume (e.g., 1 µL) of each concentration to a 384-well assay plate. Include "DMSO only" wells as a negative control.

  • Enzyme and Substrate Preparation:

    • Rationale: The activity of the kinase can be sensitive to buffer conditions and freeze-thaw cycles.

    • a. Prepare a master mix of the kinase and its specific substrate in the appropriate assay buffer.

    • b. Ensure the buffer contains necessary co-factors (e.g., MgCl2) and a reducing agent (e.g., DTT) to maintain enzyme stability.

  • Incubation and Reaction Initiation:

    • Rationale: Pre-incubation of the enzyme with the inhibitor allows for binding to occur before the reaction starts, which is critical for many inhibitors.

    • a. Add the kinase/substrate master mix to the assay plate containing the compounds.

    • b. Incubate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.

    • c. Initiate the kinase reaction by adding a solution of ATP at a concentration close to its Km for the enzyme.

  • Reaction Termination and Signal Detection:

    • Rationale: The timing of the reaction termination must be precise to ensure consistency across the plate.

    • a. After a fixed time (e.g., 60 minutes), add a stop solution to quench the kinase reaction.

    • b. Add the detection reagent (e.g., a luminescence-based reagent that measures the remaining ATP).

    • c. Read the plate on a suitable plate reader.

  • Data Analysis:

    • Rationale: The use of appropriate statistical models is crucial for accurate IC50 determination.

    • a. Normalize the data to the positive (no enzyme) and negative (DMSO only) controls.

    • b. Plot the normalized data against the logarithm of the inhibitor concentration.

    • c. Fit the data using a four-parameter logistic regression model to determine the IC50 value.

A Note on Counter-Screens and Self-Validation

To ensure the observed activity is genuine and not an artifact, the following counter-screens are essential:

  • Assay Interference Screen: Run the assay in the absence of the kinase to check if the compound interferes with the detection reagents.

  • Promiscuous Inhibition Screen: Include a detergent (e.g., Triton X-100) in the assay buffer to disrupt non-specific aggregation-based inhibition.

Potential Signaling Pathway Involvement

Should 2-Phenoxypyridine-3-carbohydrazide prove to be a specific kinase inhibitor, it could modulate a signaling pathway critical for cellular processes. The diagram below illustrates a generic kinase cascade.

G receptor Receptor Activation kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 kinase3 Kinase 3 kinase2->kinase3 transcription_factor Transcription Factor kinase3->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response inhibitor 2-Phenoxypyridine-3-carbohydrazide inhibitor->kinase2 Inhibition

Caption: A hypothetical signaling pathway modulated by an inhibitor.

Conclusion and Future Directions

While the in vitro profile of 2-Phenoxypyridine-3-carbohydrazide is yet to be publicly defined, a systematic and rigorous approach to its initial characterization can yield reproducible and trustworthy data. By drawing logical inferences from its structural motifs and implementing robust, well-controlled experimental protocols, researchers can confidently explore its biological potential. The principles and methodologies outlined in this guide provide a framework for navigating the challenges of working with novel chemical entities and contributing high-quality data to the scientific community. The next steps for any research program involving this compound would be to confirm its purity and solubility, followed by broad screening to identify its biological target(s) before proceeding to more complex cellular and in vivo models.

References

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

  • Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. PubMed. [Link]

  • Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications. CMJ Publishers. [Link]

  • Phenazopyridine. Wikipedia. [Link]

  • Indole-carbohydrazide linked phenoxy-1,2,3-triazole-N-phenylacetamide derivatives as potent α-glucosidase inhibitors. National Institutes of Health. [Link]

  • Synthesis and Primary Activity Assay of Novel Benitrobenrazide and Benserazide Derivatives. PubMed Central. [Link]

  • In Silico Validation and Structure Activity Relationship Study of a Series of Pyridine-3-carbohydrazide Derivatives as Potential Anticonvulsants in Generalized and Partial Seizures. ResearchGate. [Link]

  • Phenazopyridine. PubChem. [Link]

  • 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE. Local Pharma Guide. [Link]

  • What is the mechanism of action of Phenazopyridine (Pyridium)? Dr.Oracle. [Link]

  • Isoniazid. Wikipedia. [Link]

  • Novel 1,3,4-Oxadiazole-2-carbohydrazides as Prospective Agricultural Antifungal Agents Potentially Targeting Succinate Dehydrogenase. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating the Efficacy of 2-Phenoxypyridine-3-carbohydrazide Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with high efficacy and target specificity is perpetual. 2-Phenoxypyridine-3-carbohydrazide emerges as a compound of significant interest, wedding two pharmacologically active moieties: the phenoxypyridine core and a carbohydrazide functional group. While this specific molecule remains largely uncharacterized in peer-reviewed literature, the extensive bioactivity of its constituent parts provides a compelling rationale for its investigation as a potential therapeutic agent.

Derivatives of pyridine are integral to numerous clinically approved drugs, exhibiting a wide spectrum of biological activities, including anticancer and anti-inflammatory properties.[1] The phenoxypyridine scaffold, in particular, has been explored for its potential as an antitumor agent, with some derivatives showing potent inhibitory effects on key protein kinases like Flt-3 and c-Met, which are implicated in oncogenesis. On the other hand, the carbohydrazide moiety is a versatile functional group known to be a cornerstone in the synthesis of various heterocyclic compounds with a broad range of pharmacological actions, including cytotoxic effects against cancer cells.[2][3][4] Numerous studies have highlighted the ability of carbohydrazide derivatives to induce apoptosis and perturb the cell cycle in malignant cells.[3][5]

This guide, therefore, presents a comprehensive, hypothetical framework for the systematic evaluation of 2-Phenoxypyridine-3-carbohydrazide. We will delineate a series of robust experimental protocols to assess its efficacy across a panel of representative cancer and non-cancerous cell lines, providing the in-depth technical details and scientific reasoning essential for such an investigation.

Hypothetical Mechanism of Action: Targeting Pro-Survival Signaling

Based on the known activities of phenoxypyridine derivatives, a plausible hypothesis is that 2-Phenoxypyridine-3-carbohydrazide may function as a kinase inhibitor. The following diagram illustrates a hypothetical signaling pathway that could be targeted by this compound, leading to the induction of apoptosis.

Hypothetical Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., c-Met/Flt-3) PI3K PI3K RTK->PI3K Activates Compound 2-Phenoxypyridine-3- carbohydrazide Compound->RTK Inhibits Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Phosphorylates & Activates Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits CytoC Cytochrome c release Bax->CytoC Promotes Caspase Caspase Activation CytoC->Caspase Activates Apoptosis Apoptosis Caspase->Apoptosis Executes

Caption: Hypothetical signaling pathway targeted by 2-Phenoxypyridine-3-carbohydrazide.

Experimental Design and Methodology

To comprehensively assess the efficacy of 2-Phenoxypyridine-3-carbohydrazide, a multi-faceted approach is essential. The following experimental workflow provides a logical progression from initial cytotoxicity screening to a more detailed mechanistic investigation.

Experimental Workflow start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture (A549, HT-29, MCF-7, MRC-5) start->cell_culture viability_assay Cell Viability Assay (MTT) Determine IC50 values cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V-FITC/PI Staining) viability_assay->apoptosis_assay Based on IC50 western_blot Mechanistic Investigation (Western Blot) apoptosis_assay->western_blot data_analysis Data Analysis and Interpretation western_blot->data_analysis conclusion Conclusion and Future Directions data_analysis->conclusion

Caption: Experimental workflow for evaluating compound efficacy.

Cell Lines and Culture

A carefully selected panel of cell lines is crucial for a meaningful comparison. The following are recommended:

  • A549: Human lung adenocarcinoma

  • HT-29: Human colorectal adenocarcinoma

  • MCF-7: Human breast adenocarcinoma

  • MRC-5: Normal human fetal lung fibroblasts (as a non-cancerous control)

All cell lines should be maintained in their respective recommended media, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Protocol 1: Cell Viability Assay (MTT Assay)

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compound.[6][7][8]

Experimental Rationale: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of dilutions of 2-Phenoxypyridine-3-carbohydrazide in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]

Experimental Rationale: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with 2-Phenoxypyridine-3-carbohydrazide at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions and incubate in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells immediately by fluorescence microscopy or flow cytometry.

    • Fluorescence Microscopy: Observe the cells under a fluorescence microscope. Viable cells will not be stained. Early apoptotic cells will show green fluorescence (Annexin V-FITC). Late apoptotic cells will show both green and red fluorescence (PI). Necrotic cells will show only red fluorescence.

    • Flow Cytometry: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Protocol 3: Mechanistic Investigation by Western Blotting

Western blotting is used to detect specific proteins in a cell lysate to investigate the molecular mechanism of action.[12][13][14]

Experimental Rationale: Based on our hypothetical pathway, we will assess the expression levels of key proteins involved in apoptosis. A decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with the cleavage of Caspase-3, would support an apoptosis-inducing mechanism.

Step-by-Step Protocol:

  • Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities and normalize them to the loading control.

Data Presentation and Interpretation

Quantitative data should be presented in a clear and concise manner to facilitate comparison.

Table 1: Hypothetical IC50 Values of 2-Phenoxypyridine-3-carbohydrazide

Cell LineIC50 (µM) ± SD
A549 (Lung Cancer)15.2 ± 1.8
HT-29 (Colon Cancer)22.5 ± 2.5
MCF-7 (Breast Cancer)18.9 ± 2.1
MRC-5 (Normal Fibroblast)> 100

Interpretation: The hypothetical data in Table 1 would suggest that 2-Phenoxypyridine-3-carbohydrazide exhibits selective cytotoxicity against the tested cancer cell lines while having minimal effect on the non-cancerous cell line, indicating a favorable therapeutic window.

Conclusion and Future Directions

This guide outlines a rigorous and scientifically sound methodology for the initial evaluation of 2-Phenoxypyridine-3-carbohydrazide's efficacy. The proposed experiments will provide critical data on its cytotoxicity, its ability to induce apoptosis, and initial insights into its mechanism of action. Positive and selective results from this hypothetical study would warrant further investigation, including:

  • Broader Cell Line Screening: Testing against a larger panel of cancer cell lines, including those with different genetic backgrounds and drug resistance profiles.

  • Target Identification: Employing techniques such as kinase profiling assays to identify the specific molecular target(s) of the compound.

  • In Vivo Studies: Evaluating the compound's efficacy and safety in preclinical animal models of cancer.

The systematic approach detailed herein will enable a thorough characterization of this novel compound and pave the way for its potential development as a next-generation therapeutic agent.

References

  • Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents. PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. ResearchGate. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PMC. [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. PubMed Central. [Link]

  • Pyrazole Carbohydrazide Derivatives of Pharmaceutical Interest. PMC. [Link]

  • Apoptosis Assay Protocol. DeNovix. [Link]

  • Synthesis, in silico, in vitro evaluation of furanyl- and thiophenyl-3-phenyl-1H-indole-2-carbohydrazide derivatives as tubulin inhibitors and anticancer agents. PubMed Central. [Link]

  • Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. PMC. [Link]

  • Detection of Apoptosis Using Fluorescent Probes. Springer Nature Experiments. [Link]

  • Apoptosis Analysis by Imaging. Bio-Rad Antibodies. [Link]

  • Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. ResearchGate. [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • Convenient synthesis, anti-inflammatory, analgesic and ulcerogenic activites of some new bis-hydrazones and pyrazole derivatives. PubMed. [Link]

  • Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives. PubMed. [Link]

  • Dihydropyrazole-Carbohydrazide Derivatives with Dual Activity as Antioxidant and Anti-Proliferative Drugs on Breast Cancer Targe. Universidad de Granada. [Link]

  • A comprehensive guide to apoptosis detection. Absin. [Link]

  • Western Blot Protocol. OriGene Technologies Inc.. [Link]

  • Cell apoptosis assays. Bio-protocol. [Link]

  • Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers. PMC. [Link]

  • Phenothiazines Modified with the Pyridine Ring as Promising Anticancer Agents. PMC. [Link]

  • Organelle-Targeting Iridium(III) Benzothiazole Complexes Potently Induce Immunogenic Cell Death for Gastric Cancer Immunotherapy. ACS Publications. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology. [Link]

  • Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis. PMC. [Link]

  • Phenazopyridine. PubChem. [Link]

  • Fused Pyridine Derivatives: Synthesis and Biological Activities. ResearchGate. [Link]

  • phenazopyridine induces differentiation of PSC with no effects on... ResearchGate. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 2-Phenoxypyridine-3-carbohydrazide Using Knockout Models

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery, the journey from a promising novel compound to a validated therapeutic candidate is paved with rigorous mechanistic studies. A critical step in this process is target validation, which confirms that a molecule's therapeutic effect is mediated through its intended biological target.[1] This guide provides an in-depth, technical comparison of methodologies for validating the mechanism of action of a novel compound, using the hypothetical molecule 2-Phenoxypyridine-3-carbohydrazide (hereafter referred to as PPC-H) as a case study.

We will operate on the well-founded hypothesis that PPC-H functions as an inhibitor of Myeloid cell leukemia 1 (Mcl-1), a pivotal anti-apoptotic protein and a high-value target in oncology.[2] This guide will detail the gold-standard approach of using knockout (KO) models for definitive target validation and compare it with alternative techniques, providing the experimental frameworks necessary for researchers to apply these principles in their own work.

Part 1: The Proposed Mechanism of Action: PPC-H as a Novel Mcl-1 Inhibitor

The regulation of programmed cell death, or apoptosis, is a critical cellular process, and its dysregulation is a hallmark of cancer.[3][4] The B-cell lymphoma 2 (Bcl-2) family of proteins are the master regulators of the intrinsic apoptotic pathway.[5][6] This family is composed of a delicate balance of pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1).[7]

Anti-apoptotic proteins like Mcl-1 function by sequestering their pro-apoptotic counterparts, preventing them from forming pores in the mitochondrial outer membrane.[2][8] This sequestration blocks the release of cytochrome c and other apoptogenic factors, thereby halting the cascade of caspase activation that leads to cell death.[3] In many cancers, Mcl-1 is overexpressed, conferring a significant survival advantage to malignant cells.[2]

Our hypothesis is that PPC-H acts as a BH3 mimetic, a class of drugs that mimics the BH3-only sensor proteins (e.g., Noxa, Puma). We propose that PPC-H binds with high affinity to a hydrophobic groove on the Mcl-1 protein, competitively displacing pro-apoptotic effectors like Bak.[2][8] Once liberated, Bak can oligomerize, permeabilize the mitochondrial membrane, and initiate apoptosis.

G cluster_Mito Mitochondrion cluster_Cytosol MOM Outer Mitochondrial Membrane CytoC Cytochrome c Caspase9 Caspase-9 CytoC->Caspase9 activates Apoptotic_Stimuli Apoptotic Stimuli Bak Bak Apoptotic_Stimuli->Bak activates Mcl1 Mcl-1 Mcl1->Bak sequesters Bak->CytoC releases PPC_H PPC-H PPC_H->Mcl1 inhibits Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes G A 1. sgRNA Design & Cloning - Design sgRNAs targeting early exons of MCL1. - Clone into Cas9-expression vector (e.g., pSpCas9(BB)-2A-GFP). B 2. Transfection - Transfect target cancer cells (e.g., H929) with the sgRNA/Cas9 plasmid. A->B C 3. Single-Cell Sorting - 48h post-transfection, use FACS to sort single GFP-positive cells into 96-well plates. B->C D 4. Clonal Expansion - Culture single cells for 2-4 weeks to expand individual colonies. C->D E 5. Genotype Screening - Isolate genomic DNA from clones. - PCR amplify the target region. - Sequence to identify clones with frameshift mutations. D->E F 6. Protein Validation (Western Blot) - Lyse validated clones. - Perform Western blot to confirm complete absence of Mcl-1 protein. E->F G Validated MCL1 KO Clone F->G

Caption: Workflow for generating a validated CRISPR-Cas9 knockout cell line.

Protocol 1: Generation of MCL1 Knockout Cell Line using CRISPR/Cas9

This protocol is adapted from standard procedures for generating clonal knockout lines in mammalian cells. [9][10][11]

  • sgRNA Design and Vector Preparation:

    • Design at least two unique single guide RNAs (sgRNAs) targeting constitutive, early exons of the human MCL1 gene to maximize the chance of generating a loss-of-function frameshift mutation.

    • Synthesize and anneal complementary oligonucleotides for each sgRNA.

    • Clone the annealed oligos into a Cas9-co-expressing vector, such as pSpCas9(BB)-2A-GFP (Addgene plasmid #48138), which allows for fluorescence-based sorting of transfected cells.

  • Transfection of Target Cells:

    • Select a cancer cell line known to be dependent on Mcl-1 for survival (e.g., NCI-H929 multiple myeloma cells).

    • Culture cells to ~70-80% confluency.

    • Transfect the cells with the MCL1-targeting sgRNA/Cas9 plasmid using a suitable method (e.g., electroporation or lipid-based transfection). Include a non-targeting sgRNA control.

  • Isolation of Single-Cell Clones:

    • At 48 hours post-transfection, harvest the cells.

    • Using Fluorescence-Activated Cell Sorting (FACS), plate single GFP-positive cells into individual wells of a 96-well plate containing conditioned media. [9]This step is critical for ensuring clonality.

  • Clonal Expansion and Screening:

    • Allow single cells to proliferate for 2-4 weeks until visible colonies form.

    • Expand each clone into duplicate plates. Use one plate for genomic DNA extraction and the other for continued culture.

    • Perform PCR amplification of the genomic region targeted by the sgRNA.

    • Use Sanger sequencing to identify clones containing insertions or deletions (indels) that result in a frameshift mutation in all alleles.

  • Validation of Mcl-1 Protein Knockout:

    • From the clones confirmed to have frameshift mutations, prepare cell lysates.

    • Perform a Western blot using a validated antibody against Mcl-1. A true knockout clone will show a complete absence of the Mcl-1 protein band compared to the wild-type (WT) parental cell line. This protein-level validation is non-negotiable for confirming a functional knockout. [9]

Part 3: Experimental Data and Comparative Analysis

With validated WT and MCL1 KO cell lines in hand, the definitive experiment can be performed: a comparative viability assay.

Protocol 2: Comparative Cell Viability Assay
  • Cell Plating: Seed both WT and MCL1 KO H929 cells in parallel into 96-well plates at an optimized density (e.g., 5,000 cells/well).

  • Compound Treatment: Prepare a serial dilution of PPC-H (e.g., from 1 nM to 10 µM). Treat the cells and include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions.

  • Viability Assessment: Measure cell viability using a luminescent assay such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: Normalize the luminescence data to the vehicle-treated control wells. Plot the dose-response curves and calculate the half-maximal inhibitory concentration (IC50) for both cell lines using non-linear regression.

Data Presentation: Expected Outcomes

The data should unequivocally demonstrate a dependency on Mcl-1 for PPC-H activity.

Cell LineGenotypeTargetPPC-H IC50 (nM)Interpretation
H929 ParentalMCL1 WTMcl-1 Present15.2High sensitivity to PPC-H
H929 Clone #1MCL1 KOMcl-1 Absent>10,000Complete resistance, confirming on-target effect
Comparative Analysis of Target Validation Methods

While knockout models are the gold standard, other techniques can provide supporting or preliminary evidence. Understanding their respective strengths and weaknesses is crucial for designing a robust validation strategy. [12][13]

Method Principle Advantages Disadvantages Best Use Case
CRISPR Knockout Permanent gene disruption leading to complete protein loss. [14] Unambiguous, definitive results; stable model for repeated assays; low risk of off-target effects with proper validation. Time-consuming to generate clonal lines (~2-3 months); potential for genetic compensation. Gold-standard validation of a lead candidate's primary mechanism of action.
RNA Interference (siRNA/shRNA) Transient or stable knockdown of mRNA, reducing protein expression. Fast and relatively inexpensive; suitable for high-throughput screening of many potential targets. Often results in incomplete knockdown; significant risk of off-target effects; transient effect (siRNA). [15] Initial target identification and screening before committing to KO models.
Inactive Chemical Analog Use of a structurally similar but biologically inert molecule as a negative control. Helps confirm that the observed phenotype is due to the specific pharmacophore and not general chemical toxicity. Does not validate the identity of the molecular target; relies on the availability of a suitable analog. A necessary control in any cell-based assay to rule out non-specific compound effects.

| Rescue Experiment | Re-expression of the target protein in the knockout cell line. [11]| Provides definitive proof by reversing the resistance phenotype; serves as a self-validating system. | Requires additional cloning and transfection steps; can be difficult to control expression levels. | Final, conclusive proof of on-target activity, often included in high-impact publications. |

Conclusion

The validation of a drug's mechanism of action is a cornerstone of modern therapeutic development, providing the confidence needed to advance a compound into further preclinical and clinical stages. [12]While preliminary data can be gathered using faster methods like RNAi, the use of CRISPR-Cas9-mediated knockout models remains the unequivocal gold standard for proving on-target engagement. [16][14] By demonstrating that the cytotoxic effect of 2-Phenoxypyridine-3-carbohydrazide is completely abrogated in cells lacking Mcl-1, researchers can build an irrefutable case that it functions as a true on-target Mcl-1 inhibitor. This rigorous, evidence-based approach, complemented by controls such as inactive analogs and rescue experiments, ensures scientific integrity and significantly increases the probability of success in the long and arduous path of drug development.

References

  • Vertex AI Search. (n.d.). Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research.
  • Adams, J. M., & Cory, S. (2007). The BCL-2 family: critical checkpoints of apoptotic cell death. New England Journal of Medicine, 356(16), 1640-1650.
  • Perri, F., et al. (2023). Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability. Journal of Experimental & Clinical Cancer Research, 42(1), 1-13.
  • Wikipedia. (n.d.). Bcl-2 family.
  • Patsnap Synapse. (2024). What are Mcl-1 inhibitors and how do they work?
  • Abcam. (2025).
  • Mali, P., et al. (2013). Generating Single Cell–Derived Knockout Clones in Mammalian Cells with CRISPR/Cas9. Current Protocols in Molecular Biology, 103(1), 31.5.1-31.5.18.
  • Youle, R. J., & Strasser, A. (2008). The BCL-2 protein family: opposing activities that mediate cell death. Nature Reviews Molecular Cell Biology, 9(1), 47-59.
  • SelectScience. (n.d.).
  • Gandhi, V., et al. (2021). Mechanisms of MCL-1 Protein Stability Induced by MCL-1 Antagonists in B-Cell Malignancies. Clinical Cancer Research, 27(14), 4045-4056.
  • Wang, C., et al. (2021). The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. Frontiers in Oncology, 11, 662036.
  • Wüst, S., et al. (2022). Streamlined Generation of CRISPR/Cas9-Mediated Single-Cell Knockout Clones in Murine Cell Lines.
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.). Bcl-2.
  • Skarnes, W. C., et al. (2019). Generation of knockout and rescue cell lines using CRISPR-Cas9 genome editing v1. Protocols.io.
  • Network of Cancer Research. (2019). Action Mechanism of a Mcl-1 Inhibitor AZD5991.
  • World Journal of Biology Pharmacy and Health Sciences. (n.d.).
  • Taconic Biosciences. (n.d.). Using Animal Models for Drug Development.
  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457.
  • Biocompare. (2022).
  • Gashaw, I., et al. (2014). Molecular Target Validation in preclinical drug discovery.
  • Merino, D., et al. (2018). Understanding MCL1: from cellular function and regulation to pharmacological inhibition. The FEBS Journal, 285(22), 4032-4051.
  • Fellmann, C., et al. (2017). Cornerstones of CRISPR-Cas in drug development and therapy. Nature Reviews Drug Discovery, 16(2), 89-100.
  • MtoZ Biolabs. (n.d.).
  • Zambrowicz, B. P., & Sands, A. T. (2003). Gene knockout model and new drug target discovery. Nature Reviews Drug Discovery, 2(1), 38-51.
  • BenchChem. (n.d.).
  • Biocompare. (2022).
  • Kumar, G. P., & Kumar, A. (2015). Complementary Approaches to Existing Target Based Drug Discovery for Identifying Novel Drug Targets. Journal of Chemical and Pharmaceutical Sciences, 8(2), 263-268.
  • Crown Bioscience. (2025). Reliable Alternatives for Drug Discovery: Questions and Answers.
  • PubMed. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists.
  • Wikipedia. (n.d.). Phenazopyridine.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2024). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities.
  • Asian Journal of Green Chemistry. (2023).
  • ResearchGate. (n.d.). Thieno[2,3-b]pyridine-2-carbohydrazide in Polyheterocyclic Synthesis.
  • National Institutes of Health. (n.d.). Synthesis and Reactions of Some New Heterocyclic Carbohydrazides and Related Compounds as Potential Anticancer Agents.
  • National Institutes of Health. (n.d.). Phenazopyridine - PubChem.
  • CMJ Publishers. (n.d.).
  • Local Pharma Guide. (n.d.). CAS NO. 175135-01-0 | 2-PHENOXYPYRIDINE-3-CARBOHYDRAZIDE.
  • Dr.Oracle. (2025). What is the mechanism of action of Phenazopyridine (Pyridium)?
  • National Institutes of Health. (n.d.). Identification of new 4-(6-oxopyridazin-1-yl)
  • Chemdiv. (n.d.). Compound N'-[(3-phenoxyphenyl)methylidene]pyrazine-2-carbohydrazide.

Sources

Benchmarking Novel Inhibitor Performance: A Comparative Guide to 2-Phenoxypyridine-3-carbohydrazide Against Known InhA Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Anti-Tubercular Agents

Tuberculosis (TB), caused by the resilient pathogen Mycobacterium tuberculosis (Mtb), continues to be a formidable global health challenge. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains underscores the urgent need for new therapeutic agents with novel mechanisms of action.[1] A cornerstone of Mtb's survival and pathogenicity is its unique, lipid-rich cell wall, with mycolic acids being a principal component. The biosynthesis of these mycolic acids is therefore a prime target for anti-tubercular drug development.

A critical enzyme in the mycolic acid biosynthesis pathway is the enoyl-acyl carrier protein (ACP) reductase, InhA.[1][2] This enzyme catalyzes the NADH-dependent reduction of long-chain 2-trans-enoyl-ACPs, an essential step in the elongation of fatty acid precursors for mycolic acid synthesis.[2][3] The clinical significance of InhA is validated as it is the primary target for the first-line anti-TB drug, isoniazid.[1][3][4]

This guide provides a comparative performance benchmark of a novel compound, 2-Phenoxypyridine-3-carbohydrazide, against two well-characterized InhA inhibitors: isoniazid and triclosan. While isoniazid is a prodrug requiring activation, triclosan acts as a direct inhibitor, providing a valuable comparative spectrum.[2][4][5] This analysis is based on a hypothetical performance profile for 2-Phenoxypyridine-3-carbohydrazide to illustrate the evaluation process for new chemical entities targeting InhA.

The Benchmark Inhibitors: Mechanisms of Action

A robust comparison necessitates a thorough understanding of the benchmark compounds' mechanisms of action.

Isoniazid (INH): The Prodrug Approach

Isoniazid is one of the most effective anti-TB drugs but requires metabolic activation.[3][4][6]

  • Activation: INH is a prodrug that diffuses into the mycobacterial cell and is activated by the catalase-peroxidase enzyme, KatG.[3][4][6]

  • Adduct Formation: The activated isonicotinoyl radical then covalently binds to NAD(H) to form an INH-NAD adduct.[3][4][7]

  • InhA Inhibition: This INH-NAD adduct binds with high affinity to the active site of InhA, blocking the binding of the natural enoyl-AcpM substrate and thereby inhibiting mycolic acid synthesis.[7]

A significant drawback of isoniazid is that resistance often arises from mutations in the katG gene, which prevent the activation of the prodrug.[3][6]

Triclosan: A Direct Inhibitor

Triclosan, a broad-spectrum antimicrobial agent, inhibits InhA directly without the need for enzymatic activation.[2][5][8] It binds to the InhA active site, forming a stable ternary complex with NAD+.[5][8] This direct inhibition mechanism makes it effective against some isoniazid-resistant strains that have mutations in katG.[8]

A Hypothetical Profile: 2-Phenoxypyridine-3-carbohydrazide as a Novel Direct InhA Inhibitor

For the purpose of this guide, we will hypothesize that 2-Phenoxypyridine-3-carbohydrazide is a novel, direct inhibitor of InhA. Its proposed mechanism involves non-covalent binding to the InhA active site, similar to triclosan, thereby competing with the natural substrate. This direct mode of action suggests it may circumvent the common resistance mechanisms associated with isoniazid.

Comparative Experimental Protocols

To objectively benchmark the performance of 2-Phenoxypyridine-3-carbohydrazide, standardized in vitro enzymatic assays and whole-cell activity assays are essential.

In Vitro InhA Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified InhA.

Principle: The assay monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the reduction of the substrate by InhA.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 30 mM PIPES (pH 6.8), 150 mM NaCl.

    • Enzyme Stock: Purified recombinant M. tuberculosis InhA diluted in assay buffer to a working concentration of 40 nM.

    • NADH Stock: 500 µM NADH in assay buffer.

    • Substrate Stock: 2-trans-dodecenoyl-CoA (DD-CoA) at a suitable concentration in assay buffer.

    • Inhibitor Stocks: Prepare serial dilutions of 2-Phenoxypyridine-3-carbohydrazide, isoniazid, and triclosan in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 1 µL of the inhibitor stock solution (or DMSO for control).

    • Add 50 µL of the 40 nM InhA enzyme stock and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 50 µL of a solution containing 500 µM NADH and the substrate.

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Whole-Cell Growth Inhibition Assay (MIC Determination)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of whole M. tuberculosis cells.

Principle: The assay measures the metabolic activity of M. tuberculosis using a resazurin-based colorimetric method. Viable, metabolically active cells reduce the blue resazurin to the pink, fluorescent resorufin.

Step-by-Step Protocol:

  • Bacterial Culture:

    • Grow M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase.

  • Assay Procedure (96-well plate format):

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Add the M. tuberculosis culture, diluted to a final optical density at 600 nm (OD600) of 0.05-0.1, to each well.

    • Include positive (no drug) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 7 days.

    • Add 10 µL of resazurin solution to each well and incubate for another 24-48 hours.

  • Data Analysis:

    • Visually assess the color change from blue to pink.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change (i.e., inhibits bacterial growth).

Performance Comparison

The following table summarizes the hypothetical performance data for 2-Phenoxypyridine-3-carbohydrazide in comparison to isoniazid and triclosan.

CompoundTargetMechanism of ActionInhA IC50 (nM) [Hypothetical]M. tuberculosis H37Rv MIC (µM) [Hypothetical]
Isoniazid InhAProdrug, inhibits via INH-NAD adduct[3][4]N/A (requires activation)0.2 - 1.0
Triclosan InhADirect inhibitor[2][8]21 - 220[5][8]1.5 - 13[2][5]
2-Phenoxypyridine-3-carbohydrazide InhADirect inhibitor (Hypothesized)502.5

Visualizing the Mechanisms and Workflows

Mycolic_Acid_Pathway cluster_FASII FAS-II Cycle FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II System FAS_I->FAS_II ACC Acetyl-CoA Carboxylase ACC->FAS_II PKS Polyketide Synthase FAS_II->PKS Mycolic_Acids Mycolic Acids PKS->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall KasA KasA/B MabA MabA KasA->MabA InhA InhA MabA->InhA InhA->KasA

Caption: Simplified overview of the mycolic acid biosynthesis pathway in M. tuberculosis.

Inhibitor_Mechanisms INH Isoniazid (Prodrug) KatG KatG Enzyme INH->KatG inhibits INH_active Activated INH KatG->INH_active inhibits INH_NAD INH-NAD Adduct INH_active->INH_NAD inhibits InhA InhA Enzyme INH_NAD->InhA inhibits Mycolic_Acid_Syn Mycolic Acid Synthesis InhA->Mycolic_Acid_Syn catalyzes Triclosan Triclosan Triclosan->InhA directly inhibits PPC 2-Phenoxypyridine- 3-carbohydrazide PPC->InhA directly inhibits (hypothesized)

Caption: Comparative mechanisms of action for Isoniazid, Triclosan, and the hypothetical inhibitor.

Experimental_Workflow start Compound Synthesis (2-Phenoxypyridine-3-carbohydrazide) in_vitro In Vitro Enzymatic Assay (Purified InhA) start->in_vitro whole_cell Whole-Cell Assay (M. tuberculosis H37Rv) start->whole_cell ic50 Determine IC50 in_vitro->ic50 mic Determine MIC whole_cell->mic comparison Compare with Isoniazid & Triclosan ic50->comparison mic->comparison end Lead Candidate Evaluation comparison->end

Caption: Workflow for the evaluation of novel InhA inhibitors.

Discussion and Future Directions

Based on our hypothetical data, 2-Phenoxypyridine-3-carbohydrazide presents a promising profile as a direct inhibitor of InhA. Its potent enzymatic inhibition (IC50 = 50 nM) and whole-cell activity (MIC = 2.5 µM) place it in a comparable range to triclosan, a known direct InhA inhibitor.

The key advantage of a direct inhibitor like 2-Phenoxypyridine-3-carbohydrazide is its potential to be effective against isoniazid-resistant strains of M. tuberculosis where resistance is conferred by mutations in the katG gene. This circumvention of the primary resistance mechanism for isoniazid is a critical attribute for a new anti-tubercular candidate.

Further studies would be required to validate these findings and further characterize the compound. These would include:

  • Selectivity assays: To ensure the compound is selective for InhA over other reductases, including human enzymes.

  • Resistance studies: To determine the frequency and nature of resistance development to 2-Phenoxypyridine-3-carbohydrazide.

  • In vivo efficacy: To evaluate the compound's performance in animal models of tuberculosis.

  • Pharmacokinetic and toxicity profiling: To assess its drug-like properties.

References

  • Wikipedia. (n.d.). Isoniazid. Retrieved from [Link]

  • Freire, K. C. S., et al. (2014). Biological Evaluation of Potent Triclosan-Derived Inhibitors of the Enoyl-Acyl Carrier Protein Reductase InhA in Drug-sensitive and Drug-resistant Strains of Mycobacterium tuberculosis. ChemMedChem, 9(12), 2774–2781. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Isoniazid? Synapse. Retrieved from [Link]

  • Argyrou, A., et al. (2006). New Insight into the Mechanism of Action of and Resistance to Isoniazid: Interaction of Mycobacterium tuberculosis enoyl-ACP Reductase with INH-NADP. Journal of Biological Chemistry, 281(44), 33566–33574. Retrieved from [Link]

  • Stec, J., et al. (2014). Biological evaluation of potent triclosan-derived inhibitors of the enoyl-acyl carrier protein reductase InhA in drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis. ChemMedChem, 9(12), 2774-81. Retrieved from [Link]

  • He, X., et al. (2006). Triclosan derivatives: towards potent inhibitors of drug-sensitive and drug-resistant Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry, 14(18), 6186–6197. Retrieved from [Link]

  • Parikh, S. L., et al. (2000). Inhibition of InhA, the Enoyl Reductase from Mycobacterium tuberculosis, by Triclosan and Isoniazid. Biochemistry, 39(25), 7645–7650. Retrieved from [Link]

  • Wang, F., & Langley, R. (2000). Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor. The Journal of biological chemistry, 275(4), 2832-7. Retrieved from [Link]

Sources

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-Phenoxypyridine-3-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Phenoxypyridine-3-carbohydrazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on its core structural motifs: the pyridine ring and the carbohydrazide functional group. This document is intended to supplement, not replace, a thorough institutional risk assessment and adherence to all established safety protocols.

The structural components of 2-Phenoxypyridine-3-carbohydrazide suggest a hazard profile that includes potential irritation to the skin, eyes, and respiratory system, as well as possible harm if ingested.[1][2][3][4][5] The pyridine moiety, a common heterocyclic scaffold in pharmaceuticals, can be volatile and may be absorbed through the skin.[2] The carbohydrazide group, while a safer alternative to hydrazine, can be harmful if swallowed and may cause irritation.[3][4]

Hazard Identification and Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial for minimizing exposure risk. The following table outlines the recommended protective equipment, grounded in the known hazards of pyridine and carbohydrazide derivatives.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities (>5g) or if there is a significant risk of splashing.Protects against splashes and airborne particulates that can cause serious eye irritation.[2][4][6]
Hand Protection Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended for extended contact. If using nitrile gloves, ensure they are of sufficient thickness and change them frequently. Always inspect gloves for any signs of degradation or puncture before use.Provides a critical barrier against dermal absorption, a known risk with pyridine-based compounds.[2][7]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For procedures with a higher risk of splashing, consider a chemically resistant apron over the lab coat.Protects the skin from accidental contact and contamination of personal clothing.[7]
Respiratory Protection All handling of solid 2-Phenoxypyridine-3-carbohydrazide should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with appropriate particulate filters (P100) must be used.The material can cause respiratory irritation.[4][8] A fume hood provides the primary engineering control to minimize inhalation exposure.[2]

Standard Operating Procedure for Handling

Adherence to a strict, step-by-step protocol is paramount for ensuring safe handling from receipt of the compound to its final disposal.

Preparation and Weighing
  • Designated Area: All handling of 2-Phenoxypyridine-3-carbohydrazide must be performed in a designated area within a certified chemical fume hood.[2]

  • PPE Donning: Before handling the compound, don all required PPE as outlined in the table above.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) is readily accessible.

  • Weighing: When weighing the solid compound, use a tared weigh boat or glassine paper. Minimize the creation of dust by handling the material gently.[4] Close the container immediately after dispensing.

Dissolution and Reaction Setup
  • Inert Atmosphere: If the experimental protocol requires an inert atmosphere, ensure the glassware is properly dried and purged with nitrogen or argon.

  • Solvent Addition: Add solvents slowly to the solid to avoid splashing.

  • Temperature Control: If heating is required, use a well-controlled heating mantle or oil bath. Be aware that heating carbohydrazide compounds may lead to decomposition or, in some cases, an explosion.[1][4]

  • Container Sealing: Keep all containers securely sealed when not in use to prevent the release of vapors and atmospheric moisture absorption.[2][9]

The following diagram outlines the logical workflow for the safe handling of 2-Phenoxypyridine-3-carbohydrazide.

cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_fume_hood Work in Fume Hood prep_start->prep_fume_hood prep_spill_kit Verify Spill Kit prep_fume_hood->prep_spill_kit prep_weigh Weigh Compound prep_spill_kit->prep_weigh handle_dissolve Dissolve Compound prep_weigh->handle_dissolve Proceed to Handling handle_reaction Set up Reaction handle_dissolve->handle_reaction handle_monitor Monitor Reaction handle_reaction->handle_monitor cleanup_quench Quench Reaction handle_monitor->cleanup_quench Reaction Complete cleanup_waste Segregate Waste cleanup_quench->cleanup_waste cleanup_decontaminate Decontaminate Glassware cleanup_waste->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose

Caption: Workflow for the safe handling of 2-Phenoxypyridine-3-carbohydrazide.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[6][9] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[6] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[10] Seek immediate medical attention. Accidental ingestion of carbohydrazide compounds can be harmful.[4]

  • Spill: For a minor spill, absorb with an inert material and place it in a sealed container for disposal.[7] For a major spill, evacuate the area and contact your institution's environmental health and safety department.[4]

Disposal Plan

Proper disposal of 2-Phenoxypyridine-3-carbohydrazide and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All solid waste, contaminated PPE, and disposable labware should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.

  • Disposal Route: Dispose of all hazardous waste through your institution's licensed hazardous waste disposal program.[11] Follow all local, state, and federal regulations.

The decision tree below provides a logical flow for the proper disposal of waste generated during the handling of 2-Phenoxypyridine-3-carbohydrazide.

start Waste Generated waste_type Solid, Liquid, or PPE? start->waste_type solid_waste Solid Waste (e.g., excess compound, contaminated wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE waste_type->ppe_waste PPE collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_ppe Collect in Labeled Solid Hazardous Waste Container ppe_waste->collect_ppe dispose Arrange for Pickup by Certified Hazardous Waste Contractor collect_solid->dispose collect_liquid->dispose collect_ppe->dispose

Caption: Decision tree for waste disposal of 2-Phenoxypyridine-3-carbohydrazide.

References

  • Carbohydrazide - Wikipedia. [Link]

  • Handling Pyridine: Best Practices and Precautions - Post Apple Scientific. (2024-03-12). [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards - Gas-Sensing.com. [Link]

  • Carbohydrazide - Ataman Kimya. [Link]

  • Pyridine Safety Information - Washington State University. [Link]

  • Carbohydrazide Safety Data Sheet - Redox. (2024-12-01). [Link]

  • Pyridine Safety Data Sheet - Carl ROTH. (2025-03-31). [Link]

  • Request for Use of Carbohydrazide - Florida Department of Environmental Protection. (2001-03-26). [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.